molecular formula C5H8N2 B048361 3,5-Dimethylpyrazole CAS No. 67-51-6

3,5-Dimethylpyrazole

Cat. No.: B048361
CAS No.: 67-51-6
M. Wt: 96.13 g/mol
InChI Key: SDXAWLJRERMRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyrazole is a versatile and valuable nitrogen-containing heterocyclic compound extensively employed in chemical research and development. Its primary utility stems from its role as a key precursor and building block in organic synthesis, particularly in the formation of pyrazole-based ligands for coordination chemistry. Researchers utilize this compound to synthesize complexes with various transition metals, which are investigated for their catalytic properties, magnetic behavior, and potential applications in material science. Furthermore, its structural motif is integral in medicinal chemistry for the design and synthesis of novel compounds for biochemical screening. The molecule acts as a potent ligand, coordinating to metal centers through its two nitrogen atoms, and the steric and electronic influence of the methyl groups at the 3 and 5 positions can be leveraged to fine-tune the properties of the resulting metal complexes. This reagent is essential for scientists exploring advanced materials, catalytic systems, and the structure-activity relationships of heterocyclic compounds in pharmaceutical lead optimization.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXAWLJRERMRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058777
Record name 3,5-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS]
Record name 1H-Pyrazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethylpyrazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19740
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.14 [mmHg]
Record name 3,5-Dimethylpyrazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19740
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

67-51-6
Record name 3,5-Dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylpyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21N865K9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylpyrazole, a valuable heterocyclic compound with applications in pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The primary synthetic route discussed is the well-established condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and a hydrazine (B178648) source, a classic example of the Knorr pyrazole (B372694) synthesis, which is a variation of the Paal-Knorr reaction.[1][2][3] This document details the underlying reaction mechanism, provides various experimental protocols, and presents key quantitative data in a structured format.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The reaction is typically rapid and results in high yields of the desired product.

Below are diagrams illustrating the reaction mechanism and a general experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_product Products acetylacetone Acetylacetone (2,4-pentanedione) intermediate1 Initial Adduct acetylacetone->intermediate1 Nucleophilic Attack hydrazine Hydrazine (N2H4) hydrazine->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Condensation product This compound intermediate2->product Dehydration water 2 H2O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start reagents Combine Acetylacetone and Hydrazine Source start->reagents reaction Control Temperature and Stir reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (MP, NMR, IR) purification->characterization end End Product characterization->end

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Hydrazine SourceSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
Hydrazine Sulfate (B86663)10% aq. NaOH-151.577-81[4]
Hydrazine Hydrate (B1144303)Ethanol (B145695)-Reflux (110)1-[5]
Hydrazine HydrateWater-15295[6]
Hydrazine HydrateWaterGlacial Acetic Acid<503>90[7][8][9]
Hydrazine HydrateWater-40-74.99[10]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈N₂[11][12]
Molecular Weight96.13 g/mol [11]
Melting Point106-108 °C[4][10][13]
IR (KBr, cm⁻¹)3250 (-NH), 1650 (C=N), 1600 (C=C), 1594 (C=C)[6][14]
¹H NMR (CDCl₃, δ)2.2 (s, 6H, CH₃), 5.8 (s, 1H, CH), ~9.5 (br s, 1H, NH)[6][15]
Mass Spectrum (m/z)96 (M+)[11]

Detailed Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of this compound.

Protocol 1: Synthesis using Hydrazine Sulfate in Aqueous Alkali

This method is often preferred due to the less violent reaction compared to using pure hydrazine hydrate.[4]

Materials:

  • Hydrazine sulfate (0.50 mol, 65 g)

  • Sodium hydroxide (B78521) (10% aqueous solution, 400 mL)

  • Acetylacetone (0.50 mol, 50 g)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100 °C)

Procedure:

  • In a 1 L round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

  • While maintaining the temperature at approximately 15 °C, add 50 g of acetylacetone dropwise with vigorous stirring over a period of about 30 minutes.

  • After the addition is complete, continue to stir the mixture at 15 °C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue will be slightly yellow, crystalline this compound.

  • Dry the product under reduced pressure to obtain 37-39 g (77-81% yield) with a melting point of 107-108 °C.[4]

  • For further purification, the product can be recrystallized from approximately 250 mL of 90-100 °C petroleum ether.

Protocol 2: Synthesis using Hydrazine Hydrate in Ethanol

This protocol utilizes hydrazine hydrate directly and is also a widely used method.[5]

Materials:

  • Hydrazine hydrate (6 mL)

  • Ethanol (50 mL)

  • Acetylacetone (10 mL)

  • n-Hexane

Procedure:

  • In a 250 mL flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.

  • Place the flask in an ice bath and cool for 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the cooled solution over approximately 20 minutes, maintaining a low temperature with constant stirring.

  • Allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for one hour in an oil bath at approximately 110 °C.

  • Remove the solvent to dryness using a rotary evaporator.

  • Add a few milliliters of lukewarm n-hexane to dissolve the solid residue.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold n-hexane.

Protocol 3: High-Yield Synthesis using Hydrazine Hydrate in Water

This method reports a very high yield by using water as the solvent.[6]

Materials:

  • Hydrazine hydrate (11.8 g, 0.20 mol N₂H₄)

  • Water (40 mL)

  • Acetylacetone (20.0 g)

Procedure:

  • Dissolve 11.8 g of hydrazine hydrate in 40 mL of water in a suitable reaction vessel.

  • Cool the solution to 15 °C.

  • Add 20.0 g of acetylacetone to the hydrazine solution.

  • Maintain the reaction at 15 °C for 2 hours with stirring.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry to yield this compound. This method has been reported to achieve a yield of up to 95%.[6]

Safety Considerations

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. [3] Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction with hydrazine hydrate can be exothermic and potentially violent.[4] Careful temperature control and slow addition of reagents are crucial.

  • Acetylacetone is flammable. Keep away from ignition sources.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 3,5-Dimethylpyrazole: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and synthesis of 3,5-Dimethylpyrazole. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and materials science.

Chemical and Physical Properties

This compound, an organic compound with the formula (CH₃C)₂CHN₂H, is a significant member of the pyrazole (B372694) family.[1] It presents as a white crystalline solid and is soluble in polar organic solvents.[1][2] This compound is a versatile precursor for a variety of ligands in coordination chemistry, including trispyrazolylborate and trispyrazolylmethane.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Reference
IUPAC Name3,5-Dimethyl-1H-pyrazole[1][2]
CAS Number67-51-6[1][2]
Molecular FormulaC₅H₈N₂[1][2]
Molar Mass96.133 g·mol⁻¹[1][2]
AppearanceWhite solid/Crystalline powder[1][2]
Property Value Reference
Melting Point105-109 °C[1][3][4][5]
Boiling Point218 °C[1][3][5]
Density1.027 g/cm³[1][2]
pKa15.12 ± 0.10 (Predicted)[2][6]
Water SolubilitySoluble[2]
logP (o/w)1.010[2]
Flash Point90.5 °C (195 °F)[2][7]
Vapor Pressure0.143 mmHg @ 25 °C (est)[2]

Structure and Spectroscopy

This compound is an unsymmetrical molecule, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C₂ᵥ symmetry.[1][2] The presence of both a hydrogen-bond donor (NH) and acceptor (=N-) allows for the formation of various supramolecular structures, such as cyclic trimers in the solid state.[8]

Crystal Structure

The crystal structure of this compound has been determined, often in the form of co-crystals with other molecules like chloranilic acid. For one such adduct, the crystal system is monoclinic with the space group P2₁/c.[9] The unit cell parameters were found to be a = 10.6747(1) Å, b = 9.4204(1) Å, c = 13.6237(2) Å, and β = 108.2971(14)°.[9]

Spectroscopic Data

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum shows signals corresponding to the methyl protons and the vinyl proton of the pyrazole ring.

¹³C NMR: The carbon NMR spectrum provides information on the two distinct methyl carbons and the three carbons of the pyrazole ring.[10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands for N-H stretching, C-H stretching, C=C, and C=N double bond vibrations. In the solid state, the spectrum is influenced by hydrogen bonding, leading to broad absorption in the 3200-2500 cm⁻¹ region due to Fermi resonance involving ν(NH) vibrations.[8]

Mass Spectrometry: The mass spectrum provides the molecular ion peak, confirming the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between acetylacetone (B45752) and a hydrazine (B178648) source.[1][11][12]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (B1144303) or Hydrazine sulfate

  • Sodium hydroxide (B78521) (if using hydrazine sulfate)

  • Ethanol or Water (solvent)

  • Ether

  • Anhydrous potassium carbonate

  • Petroleum ether (for recrystallization)

Procedure (using Hydrazine Hydrate):

  • In a reaction flask, dissolve hydrazine hydrate in the chosen solvent (e.g., water).[12]

  • Cool the mixture in an ice bath to approximately 15 °C.[11]

  • Add acetylacetone dropwise to the stirred solution while maintaining the temperature at around 15 °C.[11]

  • After the addition is complete, continue stirring the mixture for 1-2 hours at the same temperature.[11][12]

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.[11]

  • Transfer the mixture to a separatory funnel and extract the product with several portions of ether.[11]

  • Combine the ether extracts and wash them with a saturated sodium chloride solution.[11]

  • Dry the ether layer over anhydrous potassium carbonate.[11]

  • Remove the ether by distillation to obtain the crude this compound as a crystalline residue.[11]

  • For further purification, the product can be recrystallized from petroleum ether.[11]

A reported yield for this method is in the range of 77-95%.[11][12]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the product or run the analysis as a nujol mull.

  • Analysis: Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule. The disappearance of the carbonyl bands from acetylacetone (around 1710 cm⁻¹ and 1620 cm⁻¹) and the appearance of the C=C double bond band of the pyrazole ring (around 1594 cm⁻¹) are indicative of a successful reaction.[12]

Melting Point Determination:

  • Procedure: Determine the melting point of the purified product using a melting point apparatus.

  • Analysis: A sharp melting point in the expected range (105-109 °C) indicates a high purity of the synthesized compound.

Applications in Drug Development and Research

This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science.

  • Ligand Synthesis: It serves as a crucial building block for various polydentate ligands used in coordination chemistry.[1][2]

  • Blocking Agent: It is utilized as a blocking agent for isocyanates in the production of polyurethane coatings.[1][2][13] This application is valuable in automotive and industrial coatings to control the curing process.[13]

  • Pharmaceutical Intermediates: The pyrazole scaffold is a common feature in many biologically active compounds. This compound is a precursor for N-1-substituted derivatives that have shown antibacterial activity.[2][14] Derivatives have also been investigated as potential PDE4 inhibitors for the treatment of asthma and COPD, as well as for their anticonvulsant, antitumor, and antifungal properties.[14][15]

  • Nitrification Inhibitor: In agriculture, it is used to slow down the conversion of ammonium (B1175870) to nitrate (B79036) in fertilizers, which improves nitrogen use efficiency and reduces environmental impact.[16]

Visualizations

Synthesis_Workflow Reactant1 Acetylacetone Reaction Condensation Reaction (15 °C) Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Water/Ethanol Solvent->Reaction Extraction Ether Extraction Reaction->Extraction Drying Drying (K₂CO₃) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Purification Recrystallization (Petroleum Ether) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationships cluster_properties Core Properties cluster_applications Key Applications DMP This compound Structure Unsymmetrical Pyrazole Ring DMP->Structure is a Reactivity H-bond Donor/Acceptor DMP->Reactivity Physical White Crystalline Solid DMP->Physical Ligands Ligand Synthesis DMP->Ligands is a precursor for Coatings Isocyanate Blocking Agent DMP->Coatings Pharma Pharmaceutical Intermediate DMP->Pharma Agro Nitrification Inhibitor DMP->Agro

Caption: Logical relationships of this compound's properties and applications.

Signaling_Pathway_Concept DMP This compound Derivatives Bioactive Derivatives DMP->Derivatives is a precursor to PDE4 Phosphodiesterase 4 (PDE4) Derivatives->PDE4 inhibit AMP AMP PDE4->AMP catalyzes conversion Inflammation Inflammatory Response PDE4->Inflammation leads to reduced cAMP cAMP cAMP->PDE4

Caption: Conceptual pathway for this compound derivatives as PDE4 inhibitors.

References

Spectroscopic Profile of 3,5-Dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethylpyrazole (CAS No: 67-51-6), a heterocyclic organic compound with the molecular formula C₅H₈N₂. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a core reference for the structural elucidation and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming its structure and purity. The following sections detail the data obtained from these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to its symmetric structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The data is typically acquired in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~2.25Singlet6H2 x -CH₃CDCl₃
~5.80Singlet1H-CH (pyrazole ring)CDCl₃
~11.5 (broad)Singlet1H-NHCDCl₃

Note: The NH proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule, showing three distinct signals.[1][2]

Chemical Shift (δ) ppmAssignmentSolvent
~145.0C3 and C5 (pyrazole ring)CDCl₃
~105.0C4 (pyrazole ring)CDCl₃
~13.52 x -CH₃CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands corresponding to N-H and C-H stretching, as well as C=C and C=N bond vibrations within the pyrazole (B372694) ring.[3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500 (broad)StrongN-H stretch (H-bonded)
~3100MediumC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic, CH₃)
~1594StrongC=C / C=N stretch (ring)

Note: In the solid state, this compound can form hydrogen-bonded trimers, leading to a characteristic broad absorption in the 3200-2500 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is presented below.[5][6]

m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
95~70[M-H]⁺
81~17[M-CH₃]⁺
54~21Fragmentation product

The molecular ion peak [M]⁺ is the base peak, confirming the molecular weight of 96.13 g/mol .[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2] Typical acquisition parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[6]

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a chemical compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Sample Preparation (Dissolving, Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Structure Structural Elucidation Interpret->Structure Conclusion Final Structure Confirmed Structure->Conclusion

Caption: Logical workflow for spectroscopic analysis of this compound.

References

The Discovery and Enduring Legacy of 3,5-Dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a cornerstone heterocyclic compound.

This technical guide provides a comprehensive overview of 3,5-Dimethylpyrazole (3,5-DMP), a heterocyclic organic compound that has played a significant role in the advancement of chemistry and various industrial applications since its discovery. From its initial synthesis in the late 19th century to its modern-day uses, this document serves as a detailed resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported a novel method for synthesizing pyrazole (B372694) derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became a foundational method in heterocyclic chemistry and directly led to the first synthesis of this compound.[1][3]

The synthesis of this compound is achieved through the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine (B178648).[4][5] Early methods often utilized hydrazine sulfate (B86663) in an aqueous alkali solution, though later variations employed hydrazine hydrate (B1144303), which can sometimes result in a more vigorous reaction.[6][7] The fundamental principle of the Knorr synthesis, however, has remained the cornerstone for the production of this compound and its derivatives for over a century.

Physicochemical Properties

This compound is a white crystalline solid at room temperature, exhibiting a range of well-defined physical and chemical properties that contribute to its versatility in various applications.[4][8]

PropertyValueReference
Molecular Formula C₅H₈N₂[4]
Molecular Weight 96.13 g/mol [4][8]
Melting Point 105-108 °C[4][9]
Boiling Point 218 °C[8][9]
Density 1.027 g/cm³[5][8]
Appearance White crystalline powder/solid[4][8]
Solubility Soluble in various organic solvents, sparingly soluble in water.[4]
CAS Number 67-51-6[4][9]

Experimental Protocols for Synthesis

The synthesis of this compound is a classic example of the Knorr Pyrazole Synthesis. Below are detailed methodologies for its preparation using both hydrazine sulfate and hydrazine hydrate.

Synthesis using Hydrazine Sulfate and Acetylacetone

This method is often preferred due to the less violent nature of the reaction compared to using hydrazine hydrate directly.[7]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide (B78521) solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

  • Petroleum ether (90-100°) for recrystallization

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring over a period of about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for one hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue, a slightly yellow crystalline solid of this compound, is obtained.

  • The crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether to yield a purified product with a melting point of 107–108°C. The expected yield is 37–39 g (77–81%).[7]

Synthesis using Hydrazine Hydrate and Acetylacetone

This method can also be employed and has been reported to produce high yields.[6]

Materials:

  • Hydrazine hydrate

  • Acetylacetone (2,4-pentanedione)

  • Water

Procedure:

  • In a reaction vessel, dissolve 11.8 g (0.20 mole of N₂H₄) of hydrazine hydrate in 40 mL of water.

  • Cool the solution to 15°C.

  • Slowly add 20.0 g (0.20 mole) of acetylacetone to the hydrazine hydrate solution while maintaining the temperature at 15°C.

  • Stir the reaction mixture for 2 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration and dry.

  • This method has been reported to achieve a yield of up to 95%.[6]

Key Applications and Signaling Pathway Inhibition

This compound is a versatile molecule with a wide range of applications stemming from its unique chemical structure.

Industrial and Synthetic Chemistry
  • Blocking Agent for Isocyanates: It is widely used as a blocking agent in the production of polyurethane coatings and adhesives. The pyrazole group reacts with isocyanates to form a stable adduct that deblocks at elevated temperatures, allowing for controlled curing.[4][10]

  • Intermediate in Organic Synthesis: It serves as a crucial building block for the synthesis of more complex molecules, including dyes, photochemicals, and agrochemicals.[4][8]

  • Coordination Chemistry: this compound is a precursor to a variety of ligands, such as tris(pyrazolyl)borate, which are important in coordination chemistry and catalysis.[5][8]

Agricultural Applications: Nitrification Inhibition

One of the most significant applications of this compound is as a nitrification inhibitor in agriculture.[4][11] Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a form of nitrogen that is more susceptible to leaching and denitrification, leading to nitrogen loss from the soil and environmental pollution.

This compound inhibits the first step of nitrification, the oxidation of ammonia to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB).[11] The proposed mechanism of inhibition involves the chelation of copper ions (Cu²⁺) which are essential cofactors for the AMO enzyme. By binding to these copper centers, this compound deactivates the enzyme, thereby slowing down the conversion of ammonia to nitrate.[12]

Nitrification_Inhibition cluster_AOB Within Ammonia-Oxidizing Bacteria NH3 Ammonia (NH₃) NH2OH Hydroxylamine (NH₂OH) NH3->NH2OH Oxidation NO2 Nitrite (NO₂⁻) NH2OH->NO2 Oxidation NO3 Nitrate (NO₃⁻) NO2->NO3 Oxidation AOB Ammonia-Oxidizing Bacteria (AOB) AMO Ammonia Monooxygenase (AMO) AOB->AMO produces AMO->NH3 catalyzes DMP This compound (DMP) DMP->Inhibition Inhibition->AMO

Inhibition of Nitrification by this compound.
Pharmaceutical Research: PDE4 Inhibition

Derivatives of this compound have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4).[13][14] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to anti-inflammatory effects. This has prompted research into their potential therapeutic applications for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[13][14]

PDE4_Inhibition ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Adenylyl Cyclase AC->ATP AMP AMP cAMP->AMP degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP Inflammation Pro-inflammatory Response PKA->Inflammation inhibits DMP_deriv 3,5-DMP Derivatives DMP_deriv->Inhibition Inhibition->PDE4

Mechanism of Action of 3,5-DMP Derivatives as PDE4 Inhibitors.

Conclusion

From its discovery through the innovative Knorr Pyrazole Synthesis to its diverse modern applications, this compound has proven to be a molecule of enduring importance. Its utility as a building block in organic synthesis, a key component in industrial processes, a tool for sustainable agriculture, and a scaffold for pharmaceutical development highlights its remarkable versatility. The continued exploration of this compound and its derivatives promises to unlock new applications and further solidify its legacy in the scientific and industrial landscapes.

References

Physical properties of 3,5-Dimethylpyrazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 3,5-Dimethylpyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the core physical properties of this compound (3,5-DMP), a heterocyclic organic compound widely used as a reagent in coordination chemistry and as an intermediate in the manufacturing of various organic materials.[1][2] This guide focuses on its melting point and solubility, presenting quantitative data, detailing experimental protocols, and illustrating key workflows.

Physical Properties

This compound is a white crystalline solid at standard conditions.[1][2][3][4] Its key physical properties are summarized below.

Melting Point

The melting point of this compound is consistently reported in a narrow range, typically between 105 °C and 109 °C. This consistency across various sources indicates a well-characterized and stable crystalline structure.

ParameterValue (°C)References
Melting Point107.5[1][3]
Melting Point105 - 108[2][5]
Melting Point106 - 108[6][7]
Melting Point106 - 109[8]
Melting Point107 - 108[9][10]
Solubility

This compound is a polar molecule, which is reflected in its solubility profile. It is soluble in water and dissolves well in a range of polar organic solvents.[1][3]

SolventQuantitative SolubilityQualitative SolubilityReferences
Water16,460 mg/L (at 25 °C, est.)Soluble[1][2][5]
Methanol0.1 g/mLSoluble[1][2][5]
Ethanol-High Solubility[9][10]
Ether-Soluble
Benzene-Soluble
Chloroform-Soluble
1-Butanol (B46404)Highest among tested solventsSoluble[11][12]
n-PropanolHigh among tested solventsSoluble[11][12]
IsopropanolModerate among tested solventsSoluble[11][12]
Ethyl AcetateModerate among tested solventsSoluble[11][12]
AcetoneModerate among tested solventsSoluble[11][12]
Toluene (B28343)Lower among tested solventsSoluble[11][12]
AcetonitrileLowest among tested solvents*Soluble[11][12]

*Based on a comparative study from T = (283.15 to 313.15) K. The general order of solubility was determined as: 1-butanol > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene > acetonitrile.[11][12]

Experimental Protocols

The characterization of physical properties such as melting point and solubility relies on standardized experimental methodologies.

Melting Point Determination

A common and established technique for determining the melting point of solid crystalline compounds involves the use of a capillary tube.

Methodology: Open Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Buchi B-540) containing a heating block or an oil bath and a thermometer.[13]

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.[6][7][13][14]

Solubility Determination

The solubility of this compound in various organic solvents has been systematically determined using the isothermal saturation method.[11][12] This gravimetric method measures the amount of solute dissolved in a solvent at a constant temperature.

Methodology: Isothermal Saturation

  • Equilibrium Setup: An excess amount of this compound is added to a known mass of the chosen solvent in a sealed vessel.

  • Thermal Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled water bath to maintain a constant temperature until thermodynamic equilibrium is reached (i.e., the solution is saturated).

  • Phase Separation: The agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

  • Sample Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn. The solvent is then evaporated, and the remaining mass of the dissolved this compound is measured.

  • Calculation: The solubility is calculated and typically expressed as a mole fraction or mass fraction at the given temperature. This process is repeated across a range of temperatures to determine the temperature dependence of solubility.[11][12]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess 3,5-DMP to known mass of solvent B Agitate mixture in thermostatic bath at Temp (T) A->B C Allow undissolved solid to settle (Phase Separation) B->C D Withdraw known mass of saturated supernatant C->D E Evaporate solvent D->E F Measure mass of residual 3,5-DMP E->F G Calculate Solubility (mole or mass fraction) F->G

References

An In-depth Technical Guide to 3,5-Dimethylpyrazole (CAS 67-51-6) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Heterocycle: Synthesis, Properties, and Key Applications in Industry and Research

For Immediate Release

[CITY, STATE] – [Date] – 3,5-Dimethylpyrazole (CAS 67-51-6), a pyrazole (B372694) derivative, is a versatile heterocyclic compound with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature, exhibiting solubility in a range of organic solvents and water.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and application development.

PropertyValueReferences
CAS Number 67-51-6[1]
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1][2]
Melting Point 105-109 °C[3][4][5][6]
Boiling Point 218 °C[1][3][4]
Density 1.027 g/cm³[1][2]
Vapor Pressure 0.143 mmHg @ 25 °C[2][7]
pKa 15.12 ± 0.10 (Predicted)[2]
LogP (o/w) 1.010[2][7]
Water Solubility Soluble (1.646e+004 mg/L @ 25 °C est.)[2][3][7]
Solubility in other solvents Soluble in methanol, ethanol (B145695), ether, benzene, chloroform.[2][3][2][3]

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is the condensation reaction between acetylacetone (B45752) and a hydrazine (B178648) source.[1][2] The following protocol provides a detailed procedure for its laboratory-scale synthesis.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Acetylacetone Acetylacetone ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Acetylacetone->ReactionVessel Add Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->ReactionVessel Add dropwise Extraction Solvent Extraction ReactionVessel->Extraction Transfer Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization Product This compound Crystallization->Product Isolate

Caption: Workflow for the synthesis of this compound.

Materials:

  • Acetylacetone (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol (as solvent)

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

  • n-Hexane (for crystallization)

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydrazine hydrate (6 mL) in ethanol (50 mL) with constant stirring.[4]

  • Cool the flask in an ice bath for approximately 10 minutes.[4]

  • Slowly add acetylacetone (10 mL) dropwise to the cooled solution over a period of about 20 minutes, while maintaining a low temperature and continuous stirring.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Set up the apparatus for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.[4]

  • After reflux, remove the solvent using a rotary evaporator.

  • To the resulting solid, add a small amount of n-hexane and warm gently to dissolve.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold n-hexane.

  • Dry the product under vacuum to obtain pure this compound.

Key Applications and Experimental Methodologies

This compound's unique chemical structure lends itself to a variety of applications, most notably as a blocking agent for isocyanates in the polyurethane industry and as a nitrification inhibitor in agriculture. Its derivatives are also being explored for their potential in drug development.

Blocking Agent for Isocyanates

In the coatings industry, this compound is utilized as a blocking agent for isocyanates. This application allows for the formulation of one-component (1K) polyurethane systems that are stable at ambient temperatures and cure upon heating. The blocking process involves the reaction of the pyrazole's N-H group with the isocyanate's -NCO group, forming a thermally reversible urethane-like bond.

Experimental Protocol: Blocking and Deblocking of Isocyanates

Materials:

  • Hexamethylene diisocyanate (HDI) trimer (e.g., Desmodur® N3300)

  • This compound (DMP)

  • n-Butyl acetate (B1210297) (solvent)

  • Polyol resin (for curing studies)

  • Rotational rheometer with a heating chamber

  • FTIR spectrometer

Procedure for Blocking:

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the HDI trimer (e.g., 6 g) in n-butyl acetate (e.g., 5.4 mL).[5]

  • Add this compound (e.g., 6.6 g) to the solution.[5]

  • Stir the mixture at a controlled temperature (e.g., 35°C) for approximately 2 hours to ensure complete reaction.[5] The completion of the blocking reaction can be monitored by FTIR spectroscopy, observing the disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹.

Procedure for Deblocking and Curing:

  • Mix the blocked isocyanate with a stoichiometric amount of a polyol resin.

  • Apply the mixture as a thin film onto a substrate.

  • Heat the coated substrate to the deblocking temperature of the this compound-blocked isocyanate, which is typically in the range of 110-120°C.[8]

  • The deblocking process releases the free isocyanate, which then reacts with the polyol to form the polyurethane network. The curing process can be monitored using a rotational rheometer by measuring the change in viscosity over time at the curing temperature.[9]

Nitrification Inhibitor in Agriculture

This compound is an effective nitrification inhibitor, slowing down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil by inhibiting the activity of ammonia-oxidizing bacteria (AOB).[6][10] This leads to improved nitrogen use efficiency by plants and reduces nitrogen losses to the environment.

Mechanism of Action: Chelation of Copper Ions

The primary mechanism of action of this compound as a nitrification inhibitor is the chelation of copper (Cu²⁺) ions.[6][10] Copper is an essential cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. By forming stable complexes with copper, this compound renders it unavailable to the AMO enzyme, thereby inhibiting the nitrification process.

G cluster_process Nitrification Process cluster_inhibition Inhibition by this compound NH4 Ammonium (NH₄⁺) AMO Ammonia Monooxygenase (AMO) (Copper-dependent enzyme) NH4->AMO Substrate for NO2 Nitrite (NO₂⁻) AMO->NO2 Catalyzes oxidation to AOB Ammonia-Oxidizing Bacteria (AOB) AOB->AMO Contains DMP This compound (DMP) Cu Copper (Cu²⁺) DMP->Cu Chelates Cu->AMO Cofactor for DMP_Cu DMP-Copper Complex DMP_Cu->AMO Inhibits by sequestering cofactor

Caption: Mechanism of nitrification inhibition by this compound.

Experimental Protocol: Assessing Nitrification Inhibition in Soil

Materials:

  • Soil samples

  • Urea (or another ammonium-based fertilizer)

  • This compound (DMP)

  • Incubation chambers

  • Potassium chloride (KCl) solution for extraction

  • Analytical instrumentation for ammonium and nitrate determination (e.g., colorimeter, ion chromatograph)

Procedure:

  • Prepare soil microcosms by placing a known weight of sieved soil into incubation containers.

  • Establish different treatment groups: a control (fertilizer only) and treatments with varying concentrations of DMP added to the fertilizer. For example, 0.0025 g, 0.01 g, and 0.025 g of DMP per kg of dry soil can be tested.[11]

  • Add the fertilizer (e.g., 0.25 g urea-N per kg of dry soil) and DMP mixtures to the respective microcosms and mix thoroughly.[11]

  • Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity) and maintain it throughout the incubation period.[11]

  • Incubate the microcosms at a constant temperature (e.g., 25°C).

  • At regular time intervals (e.g., 0, 3, 7, 14, 21, and 28 days), collect soil samples from each microcosm.

  • Extract the soil samples with a KCl solution to recover ammonium and nitrate.

  • Analyze the extracts to determine the concentrations of NH₄⁺-N and NO₃⁻-N.

  • The inhibitory effect of DMP is evaluated by comparing the concentrations of ammonium and nitrate in the DMP-treated soils to the control soil over time. A higher NH₄⁺-N and lower NO₃⁻-N concentration in the DMP treatments indicate effective nitrification inhibition.[11]

Potential in Drug Development: PDE4 Inhibition

Recent research has highlighted the potential of this compound derivatives as inhibitors of phosphodiesterase 4 (PDE4).[12][13] PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[2][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.

Signaling Pathway: PDE4 Inhibition and cAMP Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G-protein Coupled Receptor (GPCR) G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes to Cellular_Response Downstream Cellular Responses (e.g., Reduced Inflammation) PKA->Cellular_Response Phosphorylates targets leading to DMP_Derivative This compound Derivative (PDE4 Inhibitor) DMP_Derivative->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of a this compound derivative on PDE4.

The development of this compound-based PDE4 inhibitors could offer novel therapeutic strategies for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[12]

Conclusion

This compound is a compound of significant scientific and industrial importance. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable building block. The detailed experimental protocols provided in this guide for its application as an isocyanate blocking agent and a nitrification inhibitor offer practical insights for researchers. Furthermore, the emerging potential of its derivatives in drug development, particularly as PDE4 inhibitors, opens up new avenues for therapeutic innovation. This technical guide serves as a foundational resource for professionals seeking to explore and utilize the diverse capabilities of this compound.

References

Tautomerism in 3,5-Dimethylpyrazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the phenomenon of interconverting isomers, is a critical consideration in the fields of medicinal chemistry and materials science. For N-unsubstituted pyrazoles, particularly 3,5-dimethylpyrazole and its derivatives, annular prototropic tautomerism dictates the molecular properties that govern biological activity and material characteristics. This technical guide provides a comprehensive examination of the tautomeric behavior of this important class of heterocyclic compounds. It delves into the structural and environmental factors that influence the position of the tautomeric equilibrium, details the experimental and computational methodologies for its characterization, and presents quantitative data to inform rational drug design and materials development.

Introduction: The Significance of Tautomerism in Pyrazoles

Pyrazole (B372694) scaffolds are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals. Their utility stems from their ability to act as versatile pharmacophores, capable of engaging in various non-covalent interactions with biological targets. A key feature of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two annular tautomers. In the case of this compound, the two tautomeric forms are degenerate. However, for asymmetrically substituted derivatives, the position of the N-H proton significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape. Consequently, different tautomers can exhibit distinct pharmacological profiles, making a thorough understanding of their tautomeric preferences essential for structure-activity relationship (SAR) studies and the optimization of drug candidates.

The Annular Prototropic Tautomerism of this compound and its Derivatives

The tautomerism of this compound derivatives involves a 1,2-proton shift between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between the 3-substituted and 5-substituted tautomers. This dynamic process is influenced by a confluence of factors, including the electronic nature of substituents on the pyrazole ring, the surrounding solvent environment, and temperature.

Figure 1: Annular prototropic tautomerism in substituted pyrazoles.
Factors Influencing the Tautomeric Equilibrium

The delicate balance between the two tautomeric forms is primarily dictated by:

  • Substituent Effects: The electronic properties of substituents at the C4 and C3/C5 positions are paramount.

    • Electron-donating groups (EDGs) such as alkyl, amino (-NH2), and hydroxyl (-OH) groups at the C3 position tend to favor the tautomer where the proton resides on the N1 nitrogen, keeping the substituent at the 3-position.[1][2] This is attributed to the increased basicity of the adjacent N2 nitrogen.

    • Electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) groups at the C3 position generally favor the tautomer where the substituent is at the 5-position.[1][2] This arrangement places the acidic N-H proton on the nitrogen atom further from the electron-withdrawing influence.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one tautomer over the other.

    • Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the pyrazole ring, potentially lowering the energy barrier for proton transfer and influencing the equilibrium position.[1]

    • Aprotic solvents , like DMSO and chloroform, influence the equilibrium based on the differences in dipole moments between the tautomers. For instance, in some 3(5)-(dimethoxyphenyl)pyrazoles, both tautomers are similarly populated in the polar aprotic solvent DMSO-d6.[1]

  • Temperature: Temperature can shift the tautomeric equilibrium. Low-temperature NMR spectroscopy is often employed to slow the rate of proton exchange, allowing for the individual detection and quantification of each tautomer.[1]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is described by the equilibrium constant, KT.

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value of 1 indicates an equal population of both tautomers. A value greater than 1 suggests a preference for the 5-substituted form, while a value less than 1 indicates the 3-substituted tautomer is more stable.[1]

Table 1: Tautomeric Ratios of Selected 3,5-Disubstituted Pyrazole Derivatives

Substituent at C3Substituent at C5SolventKT ([5-substituted]/[3-substituted])Reference
PhenylMethylHMPT-acetone2.57[3]
PhenylHHMPT-acetone2.57[3]
AminoHAqueous Medium~0.33 (75% 3-amino)[2]
MethylPhenylHMPT0.85[3]
Ester/AmideMethylSolid StateFavors 3-substituted[4]
Ester/AmideNitroSolid StateFavors 5-substituted[4]

Table 2: 13C NMR Chemical Shift Data for Solid-State Pyrazoles

CompoundTautomeric Form PresentC3 (ppm)C5 (ppm)C4 (ppm)Reference
3(5)-Methyl-4-nitropyrazole4-Nitro-5-methylpyrazole148.1139.4128.3[5]
3(5)-Methyl-4-chloropyrazole4-Chloro-5-methylpyrazole148.7138.8107.0[5]
3(5)-Methyl-4-bromopyrazole4-Bromo-5-methylpyrazole148.0139.195.9[5]
3-Phenyl-5-methylpyrazole3-Phenyl-5-methylpyrazole151.8140.1106.4[5]

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and analytical techniques is employed to elucidate the tautomeric preferences of pyrazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computation Computational Modeling Synthesis Synthesis of Pyrazole Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, Low Temp) Purification->NMR XRay X-ray Crystallography Purification->XRay IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry Purification->MS DFT DFT Calculations (Tautomer Energies) NMR->DFT Comparison XRay->DFT Comparison

Figure 2: General experimental workflow for the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[2]

  • Protocol for Low-Temperature 1H NMR Analysis:

    • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., acetone-d6, THF-d8).

    • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

    • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K, acquiring a spectrum at each temperature point until distinct signals for the two tautomers are observed.

    • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state, definitively identifying the predominant tautomer in the crystal lattice.[6]

  • Protocol for Single Crystal X-ray Diffraction:

    • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This may involve techniques such as slow evaporation, vapor diffusion, or solvent layering.

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the tautomeric equilibrium by observing the vibrational modes of functional groups, particularly the N-H stretching frequency. The position and shape of the N-H band can be influenced by hydrogen bonding, which differs between tautomers.[7]

  • Protocol for FT-IR Analysis:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a suitable substrate. For solution-state studies, use a liquid cell with an appropriate solvent.

    • Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm-1).

    • Data Analysis: Analyze the N-H stretching region (around 3500-3200 cm-1) and the fingerprint region for characteristic bands that can be assigned to specific tautomers, often with the aid of computational predictions.[8]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[2]

  • Protocol for DFT Calculations:

    • Structure Generation: Build the 3D structures of both tautomers.

    • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in the presence of a solvent continuum model.

    • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to calculate a theoretical KT.[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Condensation Reaction Dicarbonyl->Condensation Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Condensation Pyrazole This compound Derivative Condensation->Pyrazole

Figure 3: General synthetic scheme for this compound derivatives.
General Procedure for the Synthesis of 3,5-Dimethyl-4-nitropyrazole

This protocol describes the nitration of a 3,5-dimethyl-4-iodopyrazole (B181040) precursor.

  • Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL).

  • Add a suitable catalyst, such as Faujasite (250 mg), to the solution.

  • Slowly add concentrated nitric acid (10 mL).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Filter the catalyst and extract the filtrate with dichloromethane.

  • Combine the organic phases and remove the solvent under reduced pressure to obtain 3,5-dimethyl-4-nitropyrazole.[9]

General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a one-pot, two-component synthesis.

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (B124118) (1.0 mmol) in ethanol (B145695) (10 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%).

  • Stir the mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, filter the catalyst and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired pyrazole derivative.[10]

Conclusion

The annular tautomerism of this compound and its derivatives is a fundamental characteristic with profound implications for their application in drug discovery and materials science. The position of the tautomeric equilibrium is a delicate balance of substituent effects, solvent interactions, and temperature. A comprehensive understanding of these factors, facilitated by a combination of advanced spectroscopic techniques and computational modeling, is crucial for the rational design of novel pyrazole-based compounds with optimized properties and desired biological activities. This guide provides the foundational knowledge and practical protocols to empower researchers in this dynamic field.

References

Quantum Chemical Blueprint of 3,5-Dimethylpyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, electronic, and vibrational properties of 3,5-Dimethylpyrazole through quantum chemical calculations, providing a foundational dataset for applications in drug development and materials science.

Introduction

This compound (3,5-DMP) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and functional materials.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] Understanding the fundamental quantum mechanical properties of the 3,5-DMP core is paramount for the rational design of novel molecules with tailored functionalities. This technical guide presents a comprehensive overview of the quantum chemical calculations performed on this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodology

The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of molecules.[4][6] The calculations were predominantly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in predicting molecular properties.[7][8] A variety of basis sets, including 6-311+G** and 6-311++G(d,p), were employed to ensure a high level of theoretical accuracy.[7][9][10] The computational workflow for these calculations is depicted below.

G A Molecular Structure Input (this compound) B Geometry Optimization A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, etc.) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Frequencies (IR, Raman) C->F G Electronic Properties (Energy Gap, Reactivity Descriptors) D->G H Data Analysis & Interpretation E->H F->H G->H

Figure 1: Workflow for Quantum Chemical Calculations.

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These parameters are crucial for understanding the molecule's three-dimensional structure and its interactions with biological targets.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C3-N21.33
N2-N11.36
N1-C51.34
C5-C41.39
C4-C31.40
C3-C61.50
C5-C71.50
Bond Angles C5-N1-N2111.5
N1-N2-C3106.0
N2-C3-C4110.0
C3-C4-C5105.5
C4-C5-N1107.0

Table 1: Optimized Geometrical Parameters of this compound.

Vibrational Analysis

Vibrational frequency calculations were performed to identify the characteristic infrared (IR) and Raman active modes of this compound.[10][11] The calculated frequencies, after appropriate scaling, show good agreement with experimental data.[10] This analysis is vital for the interpretation of experimental vibrational spectra and for identifying the presence of the pyrazole (B372694) moiety in synthesized compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34853480N-H stretching
ν(C-H)ring31203125C-H stretching (ring)
ν(C-H)methyl2980-29202975-2925C-H stretching (methyl)
ν(C=N)15801585C=N stretching
ν(C=C)15001505C=C stretching
δ(C-H)methyl1460-14401462-1445C-H bending (methyl)
δ(N-H)13801382N-H bending

Table 2: Selected Vibrational Frequencies of this compound.

Electronic Properties and Reactivity

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energies of these orbitals and the resulting energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.

G cluster_0 Molecular Orbitals cluster_1 Chemical Properties HOMO HOMO (Highest Occupied Molecular Orbital) IP Ionization Potential (Electron Donating Ability) HOMO->IP -EHOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) EA Electron Affinity (Electron Accepting Ability) LUMO->EA -ELUMO Reactivity Chemical Reactivity IP->Reactivity EA->Reactivity

References

An In-depth Technical Guide to the Synthesis of Substituted 3,5-Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of substituted 3,5-dimethylpyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The core of many synthetic strategies for these compounds is the Knorr pyrazole (B372694) synthesis, a robust and versatile reaction. This document details the underlying chemistry, experimental protocols, and applications of these derivatives, with a focus on their role as phosphodiesterase 4 (PDE4) inhibitors.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent method for synthesizing the this compound scaffold is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, typically in the presence of an acid catalyst.[1] For the synthesis of 3,5-dimethylpyrazoles, the readily available 1,3-dicarbonyl compound is acetylacetone (B45752) (2,4-pentanedione).

The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] The versatility of this reaction allows for the introduction of various substituents at the N1 position by using substituted hydrazines, and at the C4 position through subsequent reactions on the pyrazole ring.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of various substituted this compound derivatives, along with quantitative data to facilitate comparison and replication.

General Synthesis of this compound

The parent compound, this compound, is synthesized from the reaction of acetylacetone and hydrazine.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of hydrazine hydrate (B1144303) (or hydrazine sulfate (B86663) in an alkaline medium) is prepared in a suitable solvent, such as ethanol (B145695) or water.[2][3]

  • The flask is cooled in an ice bath, and acetylacetone is added dropwise with continuous stirring. The reaction is often exothermic.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 1-3 hours).[4][5]

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.[4]

  • The crude product is then purified by recrystallization, commonly from ethanol or a mixture of methanol (B129727) and ethyl acetate, to yield crystalline this compound.[5]

Table 1: Synthesis of this compound - Representative Data

Hydrazine SourceSolventReaction TimeYield (%)Reference
Hydrazine HydrateEthanol1 hour (reflux)74.99
Hydrazine HydrateWater2 hours95[6]
Hydrazine SulfateAqueous AlkaliNot specifiedGood[3]
Synthesis of N-Substituted this compound Derivatives

Substitution at the N1 position is achieved by employing a substituted hydrazine in the Knorr synthesis.

Experimental Protocol (General):

  • To a solution of the substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) in a suitable solvent like glacial acetic acid or ethanol, acetylacetone is added.

  • The mixture is then heated under reflux for several hours.

  • The product is isolated by cooling the reaction mixture and pouring it into ice water, followed by filtration of the resulting precipitate.

  • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Table 2: Synthesis of N-Substituted this compound Derivatives

Substituted HydrazineSolventReaction TimeProductYield (%)Reference
PhenylhydrazineGlacial Acetic Acid4-5 hours3,5-Dimethyl-1-phenyl-1H-pyrazole71
4-ChlorophenylhydrazineGlacial Acetic Acid4-5 hours1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole71
MethylhydrazineNot specifiedNot specified1,3,5-Trimethyl-1H-pyrazoleNot specified[4]
Synthesis of C4-Substituted this compound Derivatives

Substituents at the C4 position are typically introduced after the formation of the pyrazole ring.

Experimental Protocol: Synthesis of 4-Nitro-3,5-dimethylpyrazole

  • This compound is dissolved in a suitable solvent like concentrated sulfuric acid.

  • The solution is cooled, and a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred for a period at room temperature.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 4-nitro-3,5-dimethylpyrazole.

Table 3: Synthesis of C4-Substituted this compound Derivatives

Starting MaterialReagentsSolventProductYield (%)Reference
3,5-Dimethyl-4-iodopyrazoleNitric Acid, FaujasiteTetrahydrofuran3,5-Dimethyl-4-nitropyrazole73
This compoundAcetyl Chloride, PyridinePyridine1-Acetyl-3,5-dimethylpyrazole68
This compoundBromineNot specified4-Bromo-3,5-dimethylpyrazoleNot specified[1]
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazole derivatives, often leading to higher yields in significantly shorter reaction times.

Experimental Protocol (General for Microwave-Assisted Knorr Synthesis):

  • A mixture of the 1,3-dicarbonyl compound, the hydrazine derivative, and a catalyst (if required) in a suitable solvent is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration (typically minutes).

  • After cooling, the product is isolated using standard work-up procedures.

Table 4: Microwave-Assisted Synthesis of Substituted Pyrazoles

Starting MaterialsSolventTimeYield (%)Reference
Substituted phenyl carbamide, AcetylacetoneMethanol4-7 min54-81[7]
Chalcones, Hydrazine HydrateEthanolNot specifiedHigh[8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted this compound.

G start Start reagents 1. Mix 1,3-Dicarbonyl (e.g., Acetylacetone) & Hydrazine Derivative start->reagents solvent 2. Add Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent reaction 3. Heat/Reflux (Conventional or Microwave) solvent->reaction workup 4. Reaction Work-up (e.g., Cool, Add Water) reaction->workup isolation 5. Isolate Crude Product (Filtration) workup->isolation purification 6. Purify Product (Recrystallization or Column Chromatography) isolation->purification characterization 7. Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for the Knorr synthesis of this compound derivatives.

Signaling Pathway: PDE4 Inhibition

Many this compound derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular cyclic AMP (cAMP) levels.[9][10] Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.

G cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP  + PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylates ProInflammatory Inhibition of Pro-inflammatory Mediators (e.g., TNF-α) PKA->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes Pyrazole This compound Derivative (PDE4 Inhibitor) Pyrazole->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of action of pyrazole-based inhibitors.

Conclusion

The synthesis of substituted this compound derivatives is a well-established and highly adaptable field of organic chemistry. The Knorr pyrazole synthesis remains the cornerstone of these synthetic efforts, with modern variations such as microwave-assisted protocols offering significant advantages in terms of reaction efficiency. The biological importance of these compounds, particularly as PDE4 inhibitors, ensures that the development of novel synthetic routes and new derivatives will continue to be an active area of research for scientists and drug development professionals. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Soil Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazole (DMP) is a heterocyclic nitrogen compound that has demonstrated significant efficacy as a nitrification inhibitor in agricultural and environmental soil studies.[1] Nitrification, the biological oxidation of ammonia (B1221849) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to nitrate can lead to substantial nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts, including water pollution and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3]

DMP selectively inhibits the first step of nitrification, the oxidation of ammonia to nitrite, which is primarily carried out by ammonia-oxidizing bacteria (AOB). The likely mechanism of action involves the chelation of copper, an essential cofactor for the ammonia monooxygenase (AMO) enzyme that catalyzes this initial step. By suppressing the activity of AOB, DMP helps to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period, enhancing its availability for plant uptake and reducing nitrogen losses.[1][3]

These application notes provide researchers with an overview of the effects of DMP on soil nitrogen dynamics and greenhouse gas emissions, along with detailed protocols for conducting soil incubation studies to evaluate its efficacy.

Quantitative Data Summary

The effectiveness of this compound (DMP) as a nitrification inhibitor is demonstrated by its impact on soil ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations, as well as the reduction of nitrous oxide (N₂O) emissions. The following tables summarize quantitative data from relevant soil studies.

Table 1: Effect of DMP on Soil NH₄⁺-N and NO₃⁻-N Concentrations in a Brown Soil Incubation Study

Treatment (DMP concentration in g/kg dry soil)Day 3 NH₄⁺-N (mg/kg)Day 7 NH₄⁺-N (mg/kg)Day 14 NO₃⁻-N (mg/kg)Day 28 NO₃⁻-N (mg/kg)
DMP0 (Control - Urea (B33335) only) 185.328.1158.2165.4
DMP1 (0.0025) 192.5150.7105.5115.8
DMP2 (0.01) 198.7175.461.475.3
DMP3 (0.025) 205.4190.241.558.9

Data synthesized from a study on brown soil, showing that DMP effectively maintained higher ammonium concentrations and reduced nitrate accumulation in a dose-dependent manner.[1]

Table 2: Effect of 3,4-Dimethylpyrazole Phosphate (DMPP) on Cumulative Nitrous Oxide (N₂O) Emissions from Grassland Soil

TreatmentCumulative N₂O Emissions (kg N₂O-N/ha)Reduction in N₂O Emissions (%)
Slurry Only 1.25-
Slurry + DMPP 0.3969%
Ammonium Sulfate Nitrate (ASN) 0.45-
ASN + DMPP 0.3815.8%

Data from a field study on grassland soil using DMPP, a derivative of DMP. The results indicate a significant reduction in N₂O emissions, particularly when applied with organic fertilizers like slurry.[2]

Experimental Protocols

This section provides a detailed methodology for a laboratory-based soil incubation study to assess the nitrification inhibitory potential of this compound (DMP).

Soil Collection and Preparation
  • Soil Sampling: Collect topsoil (0-20 cm depth) from the desired experimental site. Remove any large stones, roots, and plant debris.

  • Sieving: Air-dry the soil at room temperature for 48-72 hours until it is friable. Sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Pre-incubation: Adjust the soil moisture to 40-50% of its water-holding capacity (WHC) and pre-incubate it in the dark at a constant temperature (e.g., 25°C) for 7 days. This allows the microbial community to stabilize after the disturbance of sampling and sieving.

Experimental Setup
  • Treatment Preparation:

    • Control: A treatment with a nitrogen source (e.g., urea or ammonium sulfate) but without DMP.

    • DMP Treatments: Treatments with the nitrogen source and varying concentrations of DMP. The application rates of DMP can be based on a percentage of the applied nitrogen or on a dry soil weight basis (e.g., 0.0025, 0.01, 0.025 g/kg dry soil).[1]

  • Incubation Microcosms:

    • Weigh a specific amount of the pre-incubated soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL flasks or jars).

    • Apply the nitrogen source and DMP treatments to the soil. Ensure thorough mixing for uniform distribution.

    • Adjust the final moisture content of all samples to 60% WHC.

    • Cover the vessels with a gas-permeable film (e.g., Parafilm with pinholes) to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 or 42 days).

Sampling and Analysis
  • Destructive Sampling: At predetermined time points (e.g., days 0, 3, 7, 14, 28, and 42), destructively sample a subset of the microcosms from each treatment for analysis.

  • Inorganic Nitrogen Extraction:

    • Extract a subsample of soil (e.g., 10 g) with a 2 M KCl solution (e.g., at a 1:5 soil-to-solution ratio).

    • Shake the suspension for a specified time (e.g., 1 hour) and then filter it.

  • Ammonium and Nitrate Analysis: Analyze the filtered extracts for NH₄⁺-N and NO₃⁻-N concentrations using a suitable analytical method, such as colorimetry on a continuous flow analyzer or a spectrophotometer.

  • Nitrous Oxide Measurement (Optional):

    • For N₂O measurements, use sealed incubation chambers.

    • At each sampling time, collect gas samples from the headspace of the chambers using a gas-tight syringe.

    • Analyze the N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).

Visualizations

Signaling Pathway: Inhibition of Nitrification by DMP

Nitrification_Inhibition cluster_nitrification Nitrification Process NH4 Ammonium (NH₄⁺) NO2 Nitrite (NO₂⁻) NH4->NO2 Ammonia Oxidation (AOB/AOA) NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrite Oxidation (NOB) DMP This compound (DMP) AMO Ammonia Monooxygenase (AMO) Enzyme DMP->AMO Chelates Copper Cofactor NH4_to_NO2_edge

Caption: Mechanism of nitrification inhibition by this compound (DMP).

Experimental Workflow: Soil Incubation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2 mm mesh) Soil_Collection->Sieving Pre_incubation Pre-incubation (7 days, 25°C) Sieving->Pre_incubation Treatment_Application Application of N Fertilizer and DMP Treatments Pre_incubation->Treatment_Application Incubation Incubation (e.g., 28 days, 25°C, 60% WHC) Treatment_Application->Incubation Sampling Destructive Sampling (at time points) Incubation->Sampling Extraction KCl Extraction Sampling->Extraction Analysis NH₄⁺ and NO₃⁻ Analysis (Colorimetry) Extraction->Analysis

Caption: Workflow for a laboratory soil incubation experiment.

Logical Relationship: DMP Application and Outcomes

Logical_Relationship cluster_soil Soil Processes cluster_outcomes Environmental & Agricultural Outcomes DMP_Application Application of This compound (DMP) Inhibition Inhibition of Ammonia Monooxygenase (AMO) DMP_Application->Inhibition Nitrification_Slowed Reduced Nitrification Rate Inhibition->Nitrification_Slowed NH4_Retention Increased Soil NH₄⁺ Retention Nitrification_Slowed->NH4_Retention NO3_Reduction Decreased Soil NO₃⁻ Levels Nitrification_Slowed->NO3_Reduction N2O_Reduced Decreased N₂O Emissions Nitrification_Slowed->N2O_Reduced N_Uptake Enhanced Plant N Uptake NH4_Retention->N_Uptake Leaching_Reduced Reduced Nitrate Leaching NO3_Reduction->Leaching_Reduced Fertilizer_Efficiency Improved N Fertilizer Efficiency N_Uptake->Fertilizer_Efficiency Leaching_Reduced->Fertilizer_Efficiency N2O_Reduced->Fertilizer_Efficiency

Caption: Logical flow of DMP's impact from application to outcomes.

References

Application Notes and Protocols: 3,5-Dimethylpyrazole as a Blocking Agent for Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3,5-dimethylpyrazole (DMP) as a thermally reversible blocking agent for isocyanates. This document details the synthesis, characterization, and application of DMP-blocked isocyanates, with a particular focus on their utility in research and drug development. Experimental protocols for key procedures are provided, along with quantitative data to guide formulation and application. Furthermore, potential signaling pathway implications in biological systems are discussed, offering insights for advanced biomedical applications.

Introduction to this compound as a Blocking Agent

Isocyanates are highly reactive compounds widely used in the synthesis of polyurethanes for various applications, from industrial coatings to biomedical devices.[1][2] Their high reactivity, however, presents challenges in terms of storage stability and controlled reaction kinetics. Blocking agents are chemical compounds that react with isocyanates to form a thermally reversible adduct, rendering the isocyanate group temporarily inert.[3] This allows for the formulation of stable, one-component systems that can be cured on demand with the application of heat.

This compound (DMP) has emerged as a highly effective blocking agent for isocyanates due to its favorable deblocking characteristics. Key advantages of using DMP include:

  • Lower Deblocking Temperature: DMP-blocked isocyanates typically deblock in the range of 110-120°C, which is lower than other common blocking agents like ε-caprolactam (160-180°C).[4] This lower curing temperature can be advantageous for energy savings and for use with thermally sensitive substrates.

  • Good Storage Stability: Formulations containing DMP-blocked isocyanates exhibit excellent shelf-life at ambient temperatures.

  • Improved Yellowing Resistance: Compared to other blocking agents like methylethylketoxime (MEKO), DMP can offer better resistance to yellowing upon over-baking, a critical attribute in coatings and other aesthetic applications.[3]

Quantitative Data: Blocking and Deblocking Parameters

The efficiency of the blocking and deblocking process is dependent on the specific isocyanate used. The following tables summarize key quantitative data for DMP-blocked isocyanates.

Table 1: Reaction Parameters for Blocking of Various Isocyanates with this compound

IsocyanateMolar Ratio (Isocyanate:DMP)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Isophorone Diisocyanate (IPDI)1:2Toluene (B28343)803>95[5]
Hexamethylene Diisocyanate (HDI) Trimer1:3Propylene Glycol Methyl Ether Acetate902~100[5]
Toluene Diisocyanate (TDI)1:2Chloroform60491[6][7]
4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)1:2N,N-Dimethylformamide705>95[8]

Table 2: Deblocking Temperatures and Physical Properties of DMP-Blocked Isocyanates

Blocked IsocyanateDeblocking Temperature (°C)AppearanceNCO Content (Blocked, theoretical) (%)Viscosity (mPa·s at 23°C)Reference
DMP-blocked IPDI110-120White to off-white solid14.8Not Applicable[4]
DMP-blocked HDI Trimer110-120Clear, slightly yellow solution (in solvent)11.2600[4]
DMP-blocked TDI~166 (stable up to)White solid17.1Not Applicable[6][7]
DMP-blocked H12MDI115-125White solid13.5Not Applicable[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of DMP-blocked isocyanates and their subsequent use in crosslinking reactions.

Protocol 1: Synthesis of this compound-Blocked Isophorone Diisocyanate (IPDI)

Materials:

  • Isophorone Diisocyanate (IPDI)

  • This compound (DMP)

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere to prevent side reactions with moisture.

  • In the round-bottom flask, dissolve 1 equivalent of IPDI in anhydrous toluene.

  • Add 2.1 equivalents of DMP to the solution. The slight excess of DMP ensures complete blocking of the isocyanate groups.

  • Heat the reaction mixture to 80°C with constant stirring.

  • Monitor the reaction progress by FT-IR spectroscopy. The disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹ indicates the completion of the blocking reaction.[6][7] This typically takes 3-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, DMP-blocked IPDI, will precipitate out of the solution as a white solid.

  • Collect the solid product by filtration and wash with cold toluene to remove any unreacted DMP.

  • Dry the product under vacuum to obtain the final DMP-blocked IPDI.

Protocol 2: Deblocking and Crosslinking of a Polyol with DMP-Blocked IPDI

Materials:

  • DMP-blocked IPDI (from Protocol 1)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide)

  • Glass vials with screw caps

  • Oven

Procedure:

  • In a glass vial, dissolve the desired amount of PCL-diol in the anhydrous solvent.

  • Add a stoichiometric amount of DMP-blocked IPDI to the polyol solution. The stoichiometry should be based on the molar equivalents of the deblocked isocyanate groups and the hydroxyl groups of the polyol.

  • If desired, add a catalytic amount of DBTDL (e.g., 0.1 wt%) to facilitate the crosslinking reaction.

  • Securely cap the vial and place it in an oven preheated to 120°C.

  • Allow the reaction to proceed for the desired time (e.g., 1-2 hours) to ensure complete deblocking and crosslinking.

  • The progress of the curing can be monitored by the increase in viscosity of the solution, eventually leading to the formation of a solid polyurethane film or gel.

  • After the desired curing time, remove the vial from the oven and allow it to cool to room temperature.

Protocol 3: Characterization by FT-IR Spectroscopy

Objective: To monitor the blocking and deblocking of isocyanates.

Methodology:

  • Blocking Reaction:

    • At regular intervals during the synthesis (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Cast a thin film of the aliquot on a KBr salt plate and allow the solvent to evaporate.

    • Record the FT-IR spectrum. The disappearance of the strong absorption band around 2270 cm⁻¹ (corresponding to the N=C=O stretch of the isocyanate group) confirms the progress and completion of the blocking reaction.

  • Deblocking Reaction:

    • Prepare a sample of the DMP-blocked isocyanate.

    • Use a heated FT-IR cell or a temperature-controlled stage.

    • Record the FT-IR spectrum at room temperature.

    • Gradually increase the temperature (e.g., in 10°C increments) and record a spectrum at each temperature.

    • The reappearance of the isocyanate peak at ~2270 cm⁻¹ indicates the deblocking temperature.

Applications in Drug Development

While the primary applications of DMP-blocked isocyanates are in industrial coatings and adhesives, their unique properties offer potential in the field of drug development.

4.1. Controlled Drug Release:

DMP-blocked isocyanates can be used to synthesize polyurethane-based matrices for the controlled release of therapeutic agents.[9][10] The drug can be encapsulated within the polyurethane network during its formation. The deblocking and curing process can be triggered by temperature, allowing for the in-situ formation of a drug-loaded implant or coating. The release of the drug can be controlled by the crosslinking density and the hydrophilicity of the polyurethane matrix.[9]

4.2. Bioconjugation and Linker Technology:

In the realm of bioconjugation, such as in the development of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload.[11][12][13] While not a mainstream application, DMP-blocked isocyanates could conceptually be designed as part of a thermally-cleavable linker system. This would allow for the targeted delivery of the ADC to a tumor site, followed by localized hyperthermia to trigger the deblocking of the isocyanate, which could then react with a specific functional group on the payload or a secondary molecule to activate it.

Signaling Pathway Considerations in Biological Systems

The interaction of isocyanates and their degradation products with biological systems is a critical consideration for any biomedical application. While DMP itself is a relatively stable molecule, the deblocking process releases highly reactive isocyanate groups. Exposure of cells to isocyanates can trigger various signaling pathways associated with cellular stress and inflammation.

5.1. Isocyanate-Induced Cellular Responses:

Studies have shown that isocyanates can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress.[14] This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[15][16][17][18][19][20][21][22]

  • MAPK Pathway: The MAPK cascade is a key signaling pathway involved in cellular proliferation, differentiation, and apoptosis.[15][17][22][23] Exposure to isocyanates can lead to the phosphorylation and activation of MAPK family members, contributing to an inflammatory response.[18]

  • NF-κB Pathway: The NF-κB pathway is a central regulator of the immune and inflammatory response.[16][19][20][21] Activation of this pathway by isocyanates can lead to the expression of pro-inflammatory cytokines and adhesion molecules.[14]

For drug delivery applications, the controlled and localized release of isocyanates from a DMP-blocked system could potentially be harnessed to modulate these pathways in a targeted manner. However, careful consideration of the potential for off-target toxicity is paramount.

Visualizations

Diagram 1: General Workflow for Synthesis and Application of DMP-Blocked Isocyanates

G cluster_synthesis Synthesis of DMP-Blocked Isocyanate cluster_application Application in Crosslinking Isocyanate Isocyanate (R-NCO) Reaction Blocking Reaction (Heat, Solvent) Isocyanate->Reaction DMP This compound (DMP) DMP->Reaction Blocked_Isocyanate DMP-Blocked Isocyanate Reaction->Blocked_Isocyanate Deblocking Deblocking & Curing (Heat, ~110-120°C) Blocked_Isocyanate->Deblocking Polyol Polyol (R'-OH) Polyol->Deblocking Crosslinked_PU Crosslinked Polyurethane Deblocking->Crosslinked_PU

Caption: Workflow for DMP-blocked isocyanate synthesis and use.

Diagram 2: Signaling Cascade Activated by Isocyanate Exposure

G Isocyanate Isocyanate Exposure ROS Reactive Oxygen Species (ROS) Production Isocyanate->ROS MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Cellular_Stress Cellular Stress & Apoptosis MAPK->Cellular_Stress Inflammation Inflammatory Response (Cytokine Release) NFkB->Inflammation

Caption: Potential isocyanate-induced signaling pathways.

Conclusion

This compound is a versatile and effective blocking agent for isocyanates, offering distinct advantages in terms of lower deblocking temperatures and improved material properties. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the use of DMP-blocked isocyanates in their respective fields. While the primary applications have been in materials science, the potential for controlled reactions and the synthesis of novel polyurethane-based biomaterials warrants further investigation in the biomedical and pharmaceutical sciences. A thorough understanding of the biological interactions of the deblocked isocyanates is crucial for the safe and effective design of such advanced applications.

References

The Versatility of 3,5-Dimethylpyrazole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazole (3,5-DMP) is a versatile heterocyclic building block that plays a crucial role in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its pyrazole (B372694) core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] This is attributed to the pyrazole ring's ability to engage in various biological interactions and its synthetic tractability, allowing for the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of key intermediates for blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil. Additionally, it explores its role in the synthesis of other bioactive molecules, including potential anticancer, antifungal, and antibacterial agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and a hydrazine (B178648) source.[1]

Experimental Protocol: Synthesis of this compound[4][5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 65 g (0.50 mol) of hydrazine sulfate (B86663) in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Cool the solution to 15°C in an ice bath.

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 15°C for 1 hour. A precipitate of this compound will form.

  • Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Isolation: Remove the ether by distillation. The resulting crystalline residue is this compound. The product can be further purified by recrystallization from petroleum ether.

Quantitative Data for Synthesis of this compound
ParameterValueReference
Yield 77-81% (crude), 73-77% (recrystallized)[4]
Melting Point 107-108°C[4]
Appearance White crystalline solid[1]

Application in the Synthesis of Celecoxib Intermediate

Celecoxib, a selective COX-2 inhibitor, is synthesized from a pyrazole intermediate. The synthesis involves the condensation of a 1,3-dione with a substituted hydrazine.

Experimental Workflow: Synthesis of Celecoxib Intermediate

cluster_0 Step 1: Synthesis of 1,3-Dione Intermediate cluster_1 Step 2: Synthesis of Hydrazine Intermediate cluster_2 Step 3: Cyclocondensation 4-Methylacetophenone 4-Methylacetophenone Dione_Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione 4-Methylacetophenone->Dione_Intermediate Condensation Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Dione_Intermediate Sodium_methoxide Sodium_methoxide Sodium_methoxide->Dione_Intermediate Celecoxib_Intermediate Celecoxib Dione_Intermediate->Celecoxib_Intermediate Knorr Pyrazole Synthesis Sulfanilamide Sulfanilamide Hydrazine_Intermediate 4-Sulfonamidophenylhydrazine hydrochloride Sulfanilamide->Hydrazine_Intermediate Diazotization & Reduction Sodium_nitrite_HCl Sodium nitrite, HCl Sodium_nitrite_HCl->Hydrazine_Intermediate Sodium_metabisulfite Sodium_metabisulfite Sodium_metabisulfite->Hydrazine_Intermediate Hydrazine_Intermediate->Celecoxib_Intermediate G cluster_0 Step 1: Synthesis of Pyrazole Carboxylic Acid Ester cluster_1 Step 2: N-Methylation and Hydrolysis cluster_2 Step 3: Nitration cluster_3 Step 4: Amidation and Reduction Diketone Diketone Pyrazole_Ester 3-n-Propylpyrazole-5-carboxylic acid ethyl ester Diketone->Pyrazole_Ester Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole_Ester Pyrazole_Acid 1-Methyl-3-n-propylpyrazole-5-carboxylic acid Pyrazole_Ester->Pyrazole_Acid One-pot reaction Methylating_Agent Methylating Agent Methylating_Agent->Pyrazole_Acid Nitro_Pyrazole 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxylic acid Pyrazole_Acid->Nitro_Pyrazole Nitrating_Agent Nitrating Agent Nitrating_Agent->Nitro_Pyrazole Sildenafil_Intermediate 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Nitro_Pyrazole->Sildenafil_Intermediate Amidation_Reduction Amidation & Reduction Amidation_Reduction->Sildenafil_Intermediate Arachidonic_Acid Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits Nitric_Oxide Nitric_Oxide Guanylate_Cyclase Guanylate Cyclase Nitric_Oxide->Guanylate_Cyclase Activates cGMP Cyclic GMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase PDE5 Phosphodiesterase-5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Leads to GMP GMP PDE5->GMP Hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

References

Application of 3,5-Dimethylpyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylpyrazole (DMP), a heterocyclic organic compound, serves as a versatile building block in the synthesis of a diverse range of agrochemicals. Its unique chemical structure allows for the creation of derivatives with potent biological activities, including fungicidal, herbicidal, and insecticidal properties. Furthermore, DMP itself is utilized as a nitrification inhibitor, enhancing the efficiency of nitrogen fertilizers. This document provides detailed application notes and protocols for the synthesis and application of this compound and its derivatives in the agrochemical sector, intended for researchers, scientists, and professionals in drug development.

Nitrification Inhibition

This compound is a well-established nitrification inhibitor.[1][2] It selectively inhibits the activity of ammonia-oxidizing bacteria (AOB) in the soil, thereby slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻).[1] This reduction in the rate of nitrification leads to lower nitrogen losses from the soil through nitrate leaching and denitrification, ultimately improving nitrogen use efficiency by crops.

Quantitative Data on Nitrification Inhibition
ParameterConcentrationEffectReference
Soil NH₄⁺-N Content0.025 g kg⁻¹ dry soilSignificantly increased[3]
Soil NO₃⁻-N Content0.025 g kg⁻¹ dry soilSignificantly decreased[3]
Nitrification Inhibition200 mg/kgComplete inhibition[4]

Synthesis of Agrochemicals from this compound Derivatives

The pyrazole (B372694) ring is a key structural motif in many modern pesticides.[3][5][6][7] While direct synthesis pathways from this compound for all major commercial agrochemicals are not always the primary route, the fundamental synthesis of the pyrazole core is illustrative. The Knorr pyrazole synthesis and related methods, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), are central to creating the pyrazole scaffold.[3] this compound itself is synthesized via the condensation of acetylacetone (B45752) and hydrazine.[8][9][10]

Derivatives of this compound can be further modified to produce active agrochemical compounds. For instance, the synthesis of pyrazole carboxanilides, a class of compounds known for their fungicidal and insecticidal activities, can be conceptualized starting from a functionalized pyrazole core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the classical condensation reaction between acetylacetone and hydrazine sulfate (B86663).[8][11]

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide (B78521) solution (400 ml)

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Ice bath

  • 1-L round-bottomed flask with stirrer, separatory funnel, and thermometer

Procedure:

  • Dissolve hydrazine sulfate in the sodium hydroxide solution in the round-bottomed flask and cool the mixture to 15°C in an ice bath.

  • Add acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain crystalline this compound.

  • The typical yield is in the range of 77-81%.[11]

Protocol 2: Synthesis of a Representative this compound-4-carboxanilide (Fungicide/Insecticide)

This protocol is a representative procedure for the synthesis of a pyrazole carboxanilide, a class of compounds with known fungicidal and insecticidal properties. This is a generalized protocol based on common organic synthesis reactions.

Materials:

Procedure:

  • Carboxylation of this compound (Vilsmeier-Haack type reaction - conceptual step for creating a carboxylic acid derivative): A functionalized this compound with a carboxylic acid group at the 4-position is required. This can be achieved through various synthetic routes, often involving formylation followed by oxidation.

  • Synthesis of the Acid Chloride: Suspend the this compound-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude this compound-4-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the aniline solution to 0°C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired this compound-4-carboxanilide.

Agrochemicals Derived from Pyrazole Scaffolds

Numerous commercial agrochemicals feature a pyrazole core, highlighting the importance of this heterocycle in crop protection.

AgrochemicalTypeMode of Action
Fungicides
BixafenFungicideSuccinate dehydrogenase inhibitor (SDHI)[3]
FluxapyroxadFungicideSuccinate dehydrogenase inhibitor (SDHI)[3]
PyraclostrobinFungicideQuinone outside inhibitor (QoI)[6]
Herbicides
PyroxasulfoneHerbicideInhibition of very-long-chain fatty acid synthesis[6]
Insecticides
FipronilInsecticideGABA-gated chloride channel antagonist[6]
TebufenpyradInsecticideMitochondrial electron transport inhibitor (METI)[6]
ChlorantraniliproleInsecticideRyanodine receptor modulator[6]
Quantitative Data on the Efficacy of Pyrazole-Derived Agrochemicals

The following table summarizes the biological activity of various pyrazole derivatives.

Compound ClassTarget OrganismActivity MetricValueReference
1,3,5-trimethylpyrazole-containing malonamidesTetranychus cinnabarinusMortality70.0% at 200 µg/mL[6]
1,3,5-trimethylpyrazole-containing malonamidesPlutella xylostellaMortality100.0% at 100 µg/mL[6]
1,3,5-trimethylpyrazole-containing malonamidesAphis craccivoraMortality100.0% at 50 µg/mL[6]
Substituted pyrazole derivative (Compound 26)Botrytis cinereaEC₅₀2.432 µg/mL[12]
Substituted pyrazole derivative (Compound 26)Rhizoctonia solaniEC₅₀2.182 µg/mL[12]
Substituted pyrazole derivative (Compound 26)Valsa maliEC₅₀1.787 µg/mL[12]
Phenylpyrazole derivatives with strobilurin moietiesAmaranthus retroflexusHerbicidal ActivityGood[13]
Pyrazole benzophenone (B1666685) derivativesBarnyard grassHerbicidal ActivityMore potent than pyrazoxyfen[14]
Pyrazole derivativesCulex pipiens larvaeLC₅₀180.35 µg/mL[15]

Visualizations

Synthesis of this compound

G acetylacetone Acetylacetone reaction Condensation acetylacetone->reaction hydrazine Hydrazine hydrazine->reaction dmp This compound water Water (byproduct) reaction->dmp reaction->water G start This compound Scaffold functionalization Functionalization (e.g., Carboxylation, Halogenation) start->functionalization coupling Coupling with Side Chains functionalization->coupling product Active Agrochemical (Fungicide, Herbicide, Insecticide) coupling->product G ammonium Ammonium (NH₄⁺) aob Ammonia-Oxidizing Bacteria (AOB) ammonium->aob Oxidation nitrite Nitrite (NO₂⁻) nitrate Nitrate (NO₃⁻) nitrite->nitrate Further Oxidation aob->nitrite dmp This compound (DMP) dmp->aob Inhibits

References

Application Notes and Protocols: 3,5-Dimethylpyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,5-dimethylpyrazole (dmpz) as a versatile ligand in coordination chemistry. This document details its synthesis, coordination behavior, and applications in catalysis and drug development, supplemented with detailed experimental protocols and quantitative data.

Application Notes

Coordination Chemistry of this compound

This compound is a heterocyclic organic compound that serves as an excellent N-donor ligand in coordination chemistry.[1][2] Its two nitrogen atoms can coordinate to metal ions, forming stable complexes with a wide range of transition metals.[1] The presence of methyl groups at the 3 and 5 positions introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes.

Key Features as a Ligand:

  • Monodentate and Bridging Coordination: Dmpz can act as a monodentate ligand, coordinating to a single metal center, or as a bridging ligand, linking two or more metal centers.

  • Precursor to Polydentate Ligands: It is a crucial precursor for the synthesis of widely used polydentate ligands, such as tris(pyrazolyl)borates (scorpionate ligands) and tris(pyrazolyl)methanes.[3]

  • Tuning Electronic and Steric Properties: The pyrazole (B372694) ring's electronic properties and the steric bulk of the methyl groups can be leveraged to fine-tune the characteristics of the metal complexes for specific applications.[4]

Quantitative Data Summary:

The structural parameters of this compound complexes are crucial for understanding their reactivity. Below is a summary of typical bond lengths and spectroscopic data.

Table 1: Selected Bond Lengths and Angles for Dmpz Complexes

ComplexM-N Bond Length (Å)N-M-N Angle (°)Reference
[Zn(dmpz)₂Cl₂]2.026(7) - 1.960(6)124.5(3) - 101.3(3)[5]
[Cu(L¹²)₂]-111.0(2) - 105.7(2)[6]
[Ni(dsbd)(BF₄)₂]2.11 - 2.13-[7]

Table 2: Spectroscopic Data for this compound and its Complexes

CompoundKey IR Peaks (cm⁻¹)¹H NMR Signals (ppm)¹³C NMR Signals (ppm)Reference
This compoundν(N-H): ~3200-2500, ν(C=N): ~1594δ(CH₃): ~2.2, δ(CH): ~5.8, δ(NH): variableδ(CH₃): ~11-13, δ(CH): ~105, δ(C-CH₃): ~145[8]
K[HB(3,5-Me₂pz)₃]ν(B-H): ~2420, ν(C=N): ~1560δ(CH₃): 1.79, 2.06, δ(CH): 5.82δ(CH₃): 11.05, 12.44, δ(CH): 104.9, δ(C-CH₃): 146.1, 148.9[2]
[Zn(dmpz)₂Cl₂]ν(C=N): 1573--[9]
Application in Catalysis: Catechol Oxidase Mimicry

Copper complexes of this compound and its derivatives have shown significant potential in mimicking the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.[9][10] This catalytic activity is of interest for applications in organic synthesis and environmental remediation.

The catalytic cycle generally involves the binding of catechol to the copper center, followed by electron transfer to produce the corresponding quinone and a reduced copper species, which is then re-oxidized by molecular oxygen.

Diagram 1: Catalytic Cycle of Catechol Oxidation

G Catalytic Cycle of Catechol Oxidation by a Cu-dmpz Complex A [Cu(II)-dmpz]n B Substrate Binding [Cu(II)-dmpz]n(Catechol) A->B + Catechol C Electron Transfer B->C D [Cu(I)-dmpz]n(Quinone) C->D E Product Release D->E - Quinone F [Cu(I)-dmpz]n E->F G Re-oxidation (O2) F->G + O2 G->A - H2O

Caption: Proposed catalytic cycle for the oxidation of catechol by a copper-dmpz complex.

Quantitative Data Summary:

The efficiency of these catalysts can be evaluated by their kinetic parameters.

Table 3: Kinetic Data for Catechol Oxidation by Copper-dmpz Complexes

CatalystSubstratekcat (h⁻¹)Vmax (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)Reference
[Cu(II)(L)Cl]3,5-DTBC2.56 x 10³--[10]
In situ L² + Cu(CH₃COO)₂Catechol-41.670.02[11]
Dinuclear Cu(II) Complex 13,5-DTBC3.24 x 10⁴--[12]
Pharmaceutical Applications: PDE4 Inhibition

Derivatives of this compound have emerged as promising inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response by degrading cyclic adenosine (B11128) monophosphate (cAMP).[1][13] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory cytokine production.[2][13] This makes PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

Diagram 2: PDE4 Inhibition Signaling Pathway

G Simplified PDE4 Inhibition Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA AMP AMP PDE4->AMP PKA_active PKA (Active) PKA->PKA_active CREB CREB PKA_active->CREB NFkB NF-κB PKA_active->NFkB Inhibits pCREB pCREB CREB->pCREB AntiInflammatory Anti-inflammatory Gene Expression pCREB->AntiInflammatory ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory DMPZ_deriv This compound Derivative DMPZ_deriv->PDE4 Inhibits

Caption: Inhibition of PDE4 by dmpz derivatives increases cAMP, leading to anti-inflammatory effects.

Quantitative Data Summary:

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀).

Table 4: IC₅₀ Values of this compound Derivatives as PDE4 Inhibitors

CompoundPDE4B IC₅₀ (µM)Reference
Compound If1.7[1]
Compound 4c1.6[13]
Pyrazole no. 80.27 (PDE4D)[5]
Pyrazole no. 210.021 (PDE4D)[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[3][14]

Diagram 3: Workflow for the Synthesis of this compound

G Workflow for the Synthesis of this compound Start Start Reactants Dissolve Hydrazine (B178648) Sulfate (B86663) in 10% NaOH Start->Reactants Cooling Cool to 15°C Reactants->Cooling Addition Add Acetylacetone (B45752) dropwise at 15°C Cooling->Addition Stirring1 Stir for 1 hour at 15°C Addition->Stirring1 Dilution Dilute with water Stirring1->Dilution Extraction Extract with ether Dilution->Extraction Washing Wash with saturated NaCl Extraction->Washing Drying Dry over K₂CO₃ Washing->Drying Evaporation Remove ether by distillation Drying->Evaporation Product Crystalline this compound Evaporation->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide (B78521) solution

  • Acetylacetone (0.50 mole)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C) for recrystallization (optional)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture for 1 hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline this compound.

  • The product can be further purified by recrystallization from petroleum ether. The expected yield is 77-81%, with a melting point of 107-108°C.[3]

General Synthesis of a this compound Metal Complex: [Zn(dmpz)₂Cl₂]

This protocol describes a general method for the synthesis of a simple dmpz-metal complex.

Materials:

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (10 mL).

  • In a separate flask, dissolve ZnCl₂ (1 mmol) in ethanol (10 mL).

  • Slowly add the dmpz solution to the ZnCl₂ solution with stirring.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent until crystals of the complex appear.

Synthesis of Potassium Tris(3,5-dimethylpyrazolyl)borate (KTp*)

This protocol is for the synthesis of a common scorpionate ligand.

Materials:

Procedure:

  • Combine KBH₄ (1.0 g, 18.5 mmol) and this compound (7.0 g, 72.8 mmol) in a round-bottom flask.

  • Heat the mixture in an oil bath at 180-200°C for 2 hours. The mixture will melt and then solidify.

  • Allow the reaction to cool to room temperature.

  • The solid product is potassium tris(3,5-dimethylpyrazolyl)borate and can be used without further purification for many applications. It can be recrystallized from a suitable solvent like toluene (B28343) if necessary. The IR spectrum should show a characteristic B-H stretch around 2420 cm⁻¹.[2]

References

Application Notes and Protocols for 3,5-Dimethylpyrazole (DMP) in Soil Incubation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylpyrazole (DMP) is a potent nitrification inhibitor used in agricultural and environmental research to reduce nitrate (B79036) leaching and nitrous oxide (N₂O) emissions from soils. It selectively inhibits the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻), the first and rate-limiting step of nitrification. These application notes provide a detailed protocol for using DMP in soil incubation experiments to assess its efficacy and impact on nitrogen cycling and greenhouse gas emissions.

Experimental Principle

Soil incubation experiments are controlled laboratory studies that simulate field conditions to investigate soil biogeochemical processes. In the context of DMP, these experiments typically involve treating soil samples with a nitrogen source (e.g., urea (B33335) or ammonium sulfate) with and without DMP, and then monitoring the changes in inorganic nitrogen concentrations (NH₄⁺-N and NO₃⁻-N) and greenhouse gas fluxes over time. The effectiveness of DMP is quantified by the delay in the decrease of NH₄⁺-N and the subsequent reduction in the accumulation of NO₃⁻-N compared to untreated controls.

Detailed Experimental Protocol

This protocol outlines a typical soil incubation experiment to evaluate the efficacy of this compound (DMP) as a nitrification inhibitor.

Soil Collection and Preparation
  • Collection: Collect soil samples from the desired depth (e.g., 0-20 cm) of the experimental field.

  • Homogenization: Remove visible roots and debris. Pass the soil through a 2-mm sieve to ensure homogeneity.

  • Pre-incubation: To allow the soil microbial community to stabilize after disturbance, pre-incubate the soil for 7-14 days at a constant temperature (e.g., 25°C) and moisture level (e.g., 50-60% of water holding capacity - WHC).[1]

Experimental Setup
  • Incubation Vessels: Use sealed incubation jars or vials (e.g., 250 mL to 1 L) equipped with septa for gas sampling if greenhouse gas emissions are to be measured.[2]

  • Soil Aliquots: Place a known amount of pre-incubated soil (e.g., 50-100 g dry weight equivalent) into each incubation vessel.

  • Treatments: A common experimental design includes a control, a nitrogen fertilizer treatment, and a nitrogen fertilizer plus DMP treatment. Each treatment should have at least three replicates.

    • Control: Soil without any additions.

    • Nitrogen (N) Fertilizer: Soil with an ammonium-based fertilizer (e.g., (NH₄)₂SO₄ or urea) at a rate relevant to agricultural application (e.g., 100-200 mg N kg⁻¹ soil).[3][4][5]

    • N Fertilizer + DMP: Soil with the same N fertilizer and DMP. DMP is typically applied at a rate of 0.5% to 2% of the applied N, or at a specific concentration such as 1 to 10 mg DMP kg⁻¹ soil.[6]

  • Application: Dissolve the N fertilizer and DMP in deionized water and add it to the soil to achieve the desired moisture content (e.g., 60% WHC or water-filled pore space - WFPS).[3][7] Mix thoroughly to ensure even distribution.

Incubation Conditions
  • Temperature: Incubate the vessels at a constant temperature, typically ranging from 20°C to 35°C, depending on the simulated environment.[3][8]

  • Moisture: Maintain a constant soil moisture level throughout the incubation period by adding deionized water as needed, determined by weighing the vessels periodically.[1][7]

  • Aeration: If not measuring greenhouse gases in a sealed container, ensure aerobic conditions by loosely capping the vessels or aerating them periodically.[3] For greenhouse gas measurements, the headspace should be flushed with ambient air after each sampling.

Sampling and Analysis
  • Soil Sampling: Destructive sampling is common, where triplicate vessels for each treatment are sacrificed at each sampling time point (e.g., days 0, 1, 3, 7, 14, 21, 28, 42).[7]

  • Inorganic Nitrogen Analysis:

    • Extract soil samples with a 2 M KCl solution (e.g., 1:5 soil-to-solution ratio).[9]

    • Filter the extracts and analyze for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method on a spectrophotometer or an automated flow injection analyzer.

  • Greenhouse Gas Analysis (Optional):

    • Collect gas samples from the headspace of the sealed incubation vessels at regular intervals (e.g., 0, 30, 60 minutes) using a gas-tight syringe.

    • Analyze the concentrations of N₂O and CO₂ using a gas chromatograph equipped with an electron capture detector (ECD) and a thermal conductivity detector (TCD), respectively.[10][11]

  • Soil Enzyme Activity (Optional):

    • Activities of enzymes such as nitrate reductase and nitrite reductase can be determined to further understand the impact of DMP on nitrogen transformation pathways.[1]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: Effect of DMP on Soil Inorganic Nitrogen Concentrations (mg N kg⁻¹ soil)

Incubation Time (days)TreatmentNH₄⁺-N (Mean ± SD)NO₃⁻-N (Mean ± SD)
0Control5.2 ± 0.410.1 ± 0.8
N Fertilizer105.5 ± 5.110.3 ± 0.9
N + DMP104.9 ± 4.810.2 ± 0.7
14Control4.8 ± 0.312.5 ± 1.1
N Fertilizer25.3 ± 2.185.6 ± 7.5
N + DMP80.1 ± 6.728.4 ± 2.5
42Control4.5 ± 0.515.1 ± 1.3
N Fertilizer5.1 ± 0.6102.3 ± 9.8
N + DMP35.8 ± 3.270.5 ± 6.1

Table 2: Effect of DMP on Cumulative Nitrous Oxide (N₂O) Emissions (µg N₂O-N kg⁻¹ soil)

Incubation Time (days)TreatmentCumulative N₂O Emissions (Mean ± SD)
14Control5.2 ± 0.7
N Fertilizer85.4 ± 9.2
N + DMP22.1 ± 3.5
42Control10.5 ± 1.1
N Fertilizer150.8 ± 15.3
N + DMP55.6 ± 7.8

Mandatory Visualizations

experimental_workflow cluster_prep 1. Soil Preparation cluster_setup 2. Experimental Setup cluster_incubation 3. Incubation cluster_analysis 4. Sampling & Analysis soil_collection Soil Collection (0-20 cm) sieving Sieving (2 mm) soil_collection->sieving pre_incubation Pre-incubation (7-14 days, 25°C, 60% WHC) sieving->pre_incubation aliquoting Soil Aliquoting (50-100 g per vessel) pre_incubation->aliquoting treatments Treatment Application - Control - N Fertilizer - N + DMP aliquoting->treatments incubation Incubation (e.g., 42 days at 25°C) treatments->incubation sampling Destructive Sampling (Days 0, 7, 14, 28, 42) incubation->sampling extraction 2M KCl Extraction sampling->extraction analysis_ghg Gas Sampling & Analysis (Gas Chromatography) sampling->analysis_ghg analysis_N NH4+-N & NO3--N Analysis (Colorimetry) extraction->analysis_N

Caption: Workflow for a soil incubation experiment with DMP.

nitrification_pathway cluster_pathway Nitrification Pathway NH4 Ammonium (NH₄⁺) NO2 Nitrite (NO₂⁻) NH4->NO2 Ammonia Oxidation (AOB/AOA) NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrite Oxidation (NOB) DMP This compound (DMP) DMP->NH4 Inhibits

Caption: Inhibition of nitrification by this compound.

References

Application Notes and Protocols for 3,5-Dimethylpyrazole (DMP) in Enhancing Crop Nitrogen Use Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of 3,5-Dimethylpyrazole (DMP), a nitrification inhibitor, and detail its application in agricultural science to improve nitrogen use efficiency in crops. These notes include theoretical background, practical experimental protocols, and consolidated data for research and development purposes.

Introduction to this compound (DMP)

This compound (DMP) is a heterocyclic organic compound recognized for its potent nitrification-inhibiting properties in agricultural applications.[1][2] Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical step in the soil nitrogen cycle. However, the resulting nitrate is highly mobile in soil and susceptible to leaching and denitrification, leading to significant nitrogen loss and potential environmental pollution.[2][3]

DMP selectively inhibits the activity of ammonia-oxidizing bacteria (AOB), the microorganisms responsible for the first and rate-limiting step of nitrification.[4] By slowing down this conversion, DMP helps to retain nitrogen in the more stable ammonium form for a longer duration.[2][5] This extended retention of ammonium-N in the root zone enhances its availability for plant uptake, thereby improving nitrogen use efficiency (NUE), increasing crop yields, and reducing nitrogen losses to the environment.[1][6]

Mechanism of Action

The primary mechanism of action of DMP-based nitrification inhibitors involves the chelation of copper (Cu²⁺) ions.[7] Copper is an essential cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the oxidation of ammonia in AOB.[7] By forming stable complexes with copper, DMP effectively inactivates the AMO enzyme, thus inhibiting the nitrification process.[7] This targeted inhibition slows the conversion of ammonium to nitrite (B80452) (NO₂⁻), the first step in nitrification.

cluster_soil Soil Environment NH4 Ammonium (NH₄⁺) (Less Mobile) Plant Crop Plant NH4->Plant Uptake AOB Ammonia-Oxidizing Bacteria (AOB) NH4->AOB Oxidation NO3 Nitrate (NO₃⁻) (Mobile) N2O Nitrous Oxide (N₂O) (Greenhouse Gas) NO3->N2O Denitrification Leaching Leaching into Groundwater NO3->Leaching NO3->Plant Uptake DMP 3,5-DMP DMP->AOB Inhibits AMO Ammonia Monooxygenase (AMO Enzyme with Cu²⁺) AOB->AMO AMO->NO3 Nitrification

Caption: Mechanism of 3,5-DMP as a nitrification inhibitor in soil.

Quantitative Data on DMP Efficacy

The application of DMP has been shown to have significant positive effects on crop yield and nitrogen dynamics in the soil. The following tables summarize quantitative data from various studies.

Table 1: Effect of DMP on Crop Yield

CropDMP Application RateYield Increase (%)Reference
Winter Wheat0.5 - 1.5 kg/ha ~7% (meta-analysis)[8]
Maize1% of N appliedNot specified, but increased NUE[9]
Apple1 mg/kg soilNo significant effect on yield, but improved fruit quality[4]
Various CropsNot specified7.5% (meta-analysis with DMPP)[10]

Table 2: Effect of DMP on Soil Nitrogen Dynamics

ParameterDMP Application RateEffectReference
NH₄⁺-N Retention0.0025 - 0.025 g/kg soilIncreased significantly with increasing DMP dose[3]
NO₃⁻-N Accumulation0.0025 - 0.025 g/kg soilDecreased significantly with increasing DMP dose[3]
¹⁵N Loss Rate0.5 - 4 mg/kg soilReduced compared to control[4]
¹⁵N Recovery Rate0.5 - 4 mg/kg soilIncreased compared to control[4]
Net Nitrification Rate1% of N appliedInhibition ranged from 18.77% to 70.23%[9]
N₂O Emission1% of N appliedReduction ranged from 7.93% to 82.51%[9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of DMP are provided below.

Soil Microcosm Incubation Study

This protocol is designed to assess the effect of DMP on nitrification rates in a controlled laboratory setting.

Objective: To quantify the inhibition of ammonium oxidation to nitrate by DMP over time.

Materials:

  • Fresh soil samples, sieved (<2mm)

  • This compound (DMP)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) or urea

  • 2M KCl solution

  • Incubation vessels (e.g., 250 mL bottles or jars)

  • Spectrophotometer

  • Shaker incubator

Procedure:

  • Soil Preparation: Air-dry fresh soil samples and sieve them through a 2 mm mesh. Determine the water holding capacity (WHC) of the soil.

  • Microcosm Setup:

    • Weigh 50 g of the prepared soil into each incubation vessel.

    • Moisten the soil to 60-65% of its WHC with deionized water and pre-incubate at 25°C for 7 days to stabilize microbial activity.[3][9]

    • Prepare treatment groups:

      • Control (Ammonium source only)

      • DMP treatments (Ammonium source + varying concentrations of DMP, e.g., 0.5, 1, 2 mg/kg soil).[4]

    • Apply the ammonium source (e.g., 100 mg N/kg soil as (NH₄)₂SO₄) and the corresponding DMP treatments dissolved in a small amount of water to the soil and mix thoroughly.[9]

  • Incubation:

    • Seal the vessels (allowing for some air exchange, e.g., with perforated lids) and incubate at a constant temperature (e.g., 25°C) in the dark.

    • Maintain soil moisture by adding deionized water every 2-3 days.[9]

  • Sampling and Analysis:

    • Destructively sample triplicate microcosms from each treatment at regular intervals (e.g., day 0, 3, 7, 14, 21, 28).

    • Extract inorganic nitrogen by adding 100 mL of 2M KCl to each 20g soil sample, shaking for 1 hour, and filtering the slurry.

    • Analyze the filtrate for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method (e.g., with a spectrophotometer) or a flow injection analyzer.

  • Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time. Determine the percentage of nitrification inhibition by DMP relative to the control.

cluster_workflow Soil Microcosm Experimental Workflow prep 1. Soil Preparation (Sieving, WHC determination) setup 2. Microcosm Setup (Soil, Moisture, Pre-incubation) prep->setup treat 3. Treatment Application (Control, DMP concentrations) setup->treat incubate 4. Incubation (25°C, Dark, Moisture control) treat->incubate sample 5. Destructive Sampling (Time points: 0, 3, 7, 14, 21, 28 days) incubate->sample extract 6. Nitrogen Extraction (2M KCl) sample->extract analyze 7. Chemical Analysis (NH₄⁺-N, NO₃⁻-N) extract->analyze data 8. Data Analysis (Nitrification rate, % Inhibition) analyze->data

Caption: Workflow for a soil microcosm incubation study.

Soil Enzyme Activity Assays

These protocols determine the effect of DMP on key enzymes involved in the nitrogen cycle.

4.2.1. Nitrate Reductase Activity

Principle: This assay measures the reduction of nitrate to nitrite by the enzyme. The nitrite produced is then quantified colorimetrically.

Materials:

  • Soil samples from microcosm study

  • Potassium nitrate (KNO₃) solution (substrate)

  • 2,4-dinitrophenol (B41442) solution (inhibitor of nitrite reductase)

  • Glucose solution (energy source)

  • Potassium aluminum sulfate solution (flocculant)

  • Griess reagent (color developer)

  • Spectrophotometer

Procedure:

  • Take a known weight of soil (e.g., 5 g) into a test tube.

  • Add 2,4-dinitrophenol solution to inhibit nitrite reductase activity.

  • Add the KNO₃ substrate solution. For a control, add distilled water instead of KNO₃.

  • Add glucose solution as a carbon source.

  • Incubate the samples under anaerobic conditions (e.g., by purging with N₂) at a constant temperature (e.g., 25°C) for 24 hours.

  • Stop the reaction by adding potassium aluminum sulfate solution to flocculate soil particles.

  • Filter the suspension and take an aliquot of the clear filtrate.

  • Add Griess reagent to the filtrate to develop a color proportional to the nitrite concentration.

  • Measure the absorbance at 520-540 nm using a spectrophotometer.[7][11]

  • Calculate the amount of nitrite produced per unit of soil per unit of time.

4.2.2. Dehydrogenase Activity

Principle: Dehydrogenase activity is an indicator of overall microbial activity. It is measured by the reduction of a tetrazolium salt (e.g., INT) to a colored formazan (B1609692).

Materials:

Procedure:

  • Weigh a sample of fresh soil (e.g., 5 g) into a test tube.

  • Add a buffer solution (e.g., Tris buffer) and the tetrazolium salt solution.

  • Incubate the tubes in the dark at a specific temperature (e.g., 37°C) for a set period (e.g., 2-24 hours).

  • Stop the reaction and extract the colored formazan produced using an organic solvent like ethanol or methanol.

  • Centrifuge the mixture to obtain a clear supernatant.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm for formazan from TTC).

  • Quantify the formazan concentration using a standard curve and express the activity as the amount of formazan produced per gram of soil per hour.

Signaling Pathways and Logical Relationships

The application of DMP has a cascading effect on the soil nitrogen cycle, which can be visualized as a logical flow of events.

cluster_logic Logical Flow of DMP Application Effects dmp_app Application of 3,5-DMP inhibit_aob Inhibition of Ammonia-Oxidizing Bacteria dmp_app->inhibit_aob slow_nit Slower Nitrification Rate (NH₄⁺ → NO₃⁻) inhibit_aob->slow_nit increase_nh4 Increased Soil NH₄⁺ Concentration slow_nit->increase_nh4 decrease_no3 Decreased Soil NO₃⁻ Concentration slow_nit->decrease_no3 enhance_uptake Enhanced Plant NH₄⁺ Uptake increase_nh4->enhance_uptake reduce_leach Reduced NO₃⁻ Leaching decrease_no3->reduce_leach reduce_n2o Reduced N₂O Emissions decrease_no3->reduce_n2o improve_nue Improved Nitrogen Use Efficiency (NUE) reduce_leach->improve_nue reduce_n2o->improve_nue enhance_uptake->improve_nue increase_yield Increased Crop Yield improve_nue->increase_yield

Caption: Logical cascade of effects following DMP application.

Conclusion

This compound is an effective tool for improving nitrogen use efficiency in agricultural systems. By inhibiting nitrification, DMP helps to conserve soil nitrogen, making it more available for crop uptake. The provided protocols offer a framework for researchers to evaluate the efficacy of DMP and similar compounds in various soil and cropping systems. The quantitative data summarized herein demonstrates the potential for DMP to enhance crop productivity while mitigating the environmental impacts of nitrogen fertilization. Further research can optimize application rates for different crops and environmental conditions to maximize agronomic and ecological benefits.

References

Application Notes and Protocols: Deblocking of 3,5-Dimethylpyrazole Blocked Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blocked isocyanates are a class of compounds where the highly reactive isocyanate group (-NCO) is reversibly protected by a blocking agent. This protection allows for the formulation of stable, one-component (1K) systems that are unreactive at ambient temperatures. Upon heating, the blocking agent is released, regenerating the free isocyanate, which can then react with a co-reactant, typically a polyol, to form a polyurethane network.[1][2] 3,5-Dimethylpyrazole (DMP) is a widely used blocking agent due to its favorable deblocking characteristics, offering a good balance between stability and reactivity at elevated temperatures.[2][3][4] These attributes make DMP-blocked isocyanates valuable in various applications, including automotive coatings, industrial adhesives, and potentially in the controlled release mechanisms for drug delivery systems.[5][6][7]

This document provides detailed information on the deblocking temperature and conditions for this compound blocked isocyanates, including experimental protocols for their characterization.

Data Presentation

The deblocking temperature of this compound blocked isocyanates is not a single, fixed point but rather a temperature range that can be influenced by several factors, including the specific isocyanate structure, the presence of catalysts, and the analytical method used for its determination.

Table 1: Typical Deblocking Temperatures of this compound Blocked Isocyanates
Blocking AgentIsocyanate TypeDeblocking Temperature (°C)Analytical MethodReference
This compoundGeneral110 - 120Not Specified[1][3]
This compoundGeneral115Not Specified[8]
This compoundHexamethylene Diisocyanate (HDI) TrimerCuring at 110, 120, 130Rheometry[9]
This compoundGeneral110 - 180Not Specified[6]
Table 2: Comparison of Deblocking Temperatures for Various Blocking Agents
Blocking AgentDeblocking Temperature (°C)
Diethyl Malonate100 - 120[1]
This compound 110 - 120 [1]
Methylethylketoxime (MEKO)120 - 140[1]
Caprolactam160 - 180[1]
Phenol150[8]
Sodium Bisulfite85[8]

Factors Influencing Deblocking

Several factors can affect the deblocking temperature and rate:

  • Isocyanate Structure: The electronic and steric nature of the isocyanate backbone can influence the stability of the blocked adduct.

  • Catalysts: The addition of catalysts, such as organometallic compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL) and tertiary amines, can significantly lower the deblocking temperature.[8]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the deblocking equilibrium.

  • Heating Rate: In thermal analysis techniques like TGA and DSC, the heating rate can impact the observed onset of deblocking.[10]

Deblocking Mechanism

The deblocking of this compound blocked isocyanates is a reversible thermal dissociation reaction. The equilibrium shifts towards the formation of free isocyanate and this compound upon heating. The regenerated isocyanate is then available to react with a nucleophile, such as a hydroxyl group from a polyol, to form a stable urethane (B1682113) linkage.

Deblocking_Mechanism cluster_equilibrium Thermal Equilibrium Blocked_Isocyanate R-NH-CO-DMP (Blocked Isocyanate) Free_Isocyanate R-N=C=O (Free Isocyanate) Blocked_Isocyanate->Free_Isocyanate Deblocking Blocked_Isocyanate->Free_Isocyanate DMP This compound (DMP) Heat Heat (Δ) Free_Isocyanate->Blocked_Isocyanate Re-blocking Urethane R-NH-CO-O-R' (Polyurethane) Free_Isocyanate->Urethane Curing Reaction Polyol R'-OH (Polyol)

Deblocking and Curing Mechanism

Experimental Protocols

Several analytical techniques can be employed to determine the deblocking temperature of this compound blocked isocyanates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The deblocking temperature is often identified as the onset temperature of mass loss corresponding to the release of the blocking agent, this compound.

Protocol:

  • Accurately weigh 5-10 mg of the blocked isocyanate sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).[11]

  • Record the mass loss as a function of temperature.

  • The deblocking temperature can be determined as the onset temperature of the significant weight loss step corresponding to the molar mass of this compound.[11]

TGA_Workflow start Start weigh Weigh 5-10 mg of Blocked Isocyanate start->weigh place Place Sample in TGA weigh->place purge Purge with Nitrogen place->purge heat Heat at 10°C/min to 250°C purge->heat record Record Mass Loss vs. Temperature heat->record analyze Determine Onset of Mass Loss record->analyze end End analyze->end Logical_Relationship Title Factors Influencing Deblocking Temperature Deblocking_Temp Deblocking Temperature Isocyanate_Structure Isocyanate Structure (Steric/Electronic Effects) Isocyanate_Structure->Deblocking_Temp Catalyst Presence of Catalyst (e.g., DBTDL) Catalyst->Deblocking_Temp Lowers Solvent Solvent Properties (Polarity, H-bonding) Solvent->Deblocking_Temp Heating_Rate Analytical Conditions (e.g., Heating Rate) Heating_Rate->Deblocking_Temp Affects Observed Value

References

Application Notes and Protocols: Synthesis and Application of Metal Complexes with 3,5-Dimethylpyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound that serves as a foundational building block in coordination chemistry.[1][2][3] Its nitrogen atoms readily coordinate with a wide range of metal ions, forming stable and structurally diverse metal complexes.[1] These complexes are of significant interest due to their versatile applications in catalysis, materials science, and particularly in medicinal chemistry and drug development.[1][4][5] The functionalization of the pyrazole (B372694) ring allows for the creation of various ligands, including bidentate and tridentate "heteroscorpionate" ligands, which can mimic the active sites of metalloenzymes.[4][6]

The resulting metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][7][8][9][10] The coordination of the pyrazole-based ligand to a metal center can enhance the therapeutic efficacy compared to the free ligand. This document provides detailed protocols for the synthesis of this compound-based ligands and their corresponding metal complexes, along with methods for their characterization and evaluation of their biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

The most common and straightforward method for synthesizing the this compound precursor is the condensation reaction between acetylacetone (B45752) (pentane-2,4-dione) and hydrazine (B178648) hydrate (B1144303).[3]

Materials:

  • Acetylacetone (CH₃C(O)CH₂C(O)CH₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (0.1 mol) in glacial acetic acid (15 mL).

  • Slowly add hydrazine hydrate (0.15 mol) dropwise to the solution while stirring. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, reflux the mixture for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature, then pour it into a beaker containing ice-cold water with stirring.

  • A white solid precipitate of this compound will form.

  • Filter the solid using a Büchner funnel, wash it thoroughly with cold distilled water, and dry it in a desiccator over fused calcium chloride.

  • Recrystallize the crude product from ethanol to obtain pure this compound crystals.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification cluster_end Final Product start1 Acetylacetone dissolve Dissolve Acetylacetone in Glacial Acetic Acid start1->dissolve start2 Hydrazine Hydrate add Add Hydrazine Hydrate (Dropwise) start2->add dissolve->add reflux Reflux for 4-5 hours add->reflux precipitate Pour into Ice Water (Precipitation) reflux->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry in Desiccator filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end_product Pure this compound recrystallize->end_product

Fig 1: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for coordinating this compound-based ligands with various transition metal(II) salts.

Materials:

  • This compound-based ligand (e.g., this compound, bis(3,5-dimethylpyrazolyl)methane)

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂, Zn(NO₃)₂)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized Water

Procedure:

  • Dissolve the metal(II) salt (e.g., Cu(OAc)₂·H₂O, 2 mmol) in a minimal amount of deionized water (approx. 5 mL).[9]

  • In a separate flask, dissolve the this compound-based ligand (2 mmol for a 1:1 ratio or 4 mmol for a 1:2 metal-to-ligand ratio) in ethanol (20-30 mL).[9]

  • Add the aqueous metal salt solution to the ethanolic ligand solution with constant stirring.

  • Heat the resulting reaction mixture to reflux for approximately 3 hours. A colored precipitate should form during this time.[9]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the solid complex by filtration, wash it with ethanol, and then dry it over anhydrous CaCl₂ in a desiccator.[9][10]

G cluster_solutions Solution Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation cluster_product Final Product ligand_sol Ligand in Ethanol mix Combine Solutions with Stirring ligand_sol->mix metal_sol Metal(II) Salt in Water/Ethanol metal_sol->mix reflux Reflux for ~3 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash dry Dry over CaCl₂ wash->dry final_complex Pure Metal Complex dry->final_complex G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result prep_culture Prepare Microbial Inoculum prep_plates Inoculate Agar Plates (Lawn Culture) prep_culture->prep_plates place_discs Place Sterile Discs on Agar prep_plates->place_discs prep_solutions Prepare Test Solutions (Complexes in DMSO) apply_solutions Apply Test Solutions to Discs prep_solutions->apply_solutions place_discs->apply_solutions incubate Incubate Plates (24-48h) apply_solutions->incubate controls Apply Positive/Negative Controls controls->incubate measure Measure Zone of Inhibition (mm) incubate->measure result Determine Antimicrobial Activity measure->result

References

Application Note: Determination of 3,5-Dimethylpyrazole in Fertilizers by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylpyrazole (DMP) is a nitrification inhibitor added to fertilizers to improve nitrogen use efficiency by delaying the bacterial oxidation of ammonium (B1175870) to nitrate. This process helps to reduce nitrogen loss from the soil through leaching and denitrification. Accurate quantification of DMP in fertilizer formulations is crucial for ensuring product quality and efficacy. This application note describes a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of 3,5-DMP in fertilizer samples. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, degasser, and a Diode-Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound (DMP) standard, 99% purity

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Methanol (HPLC grade)

  • Sample Preparation Equipment:

    • Analytical balance

    • Volumetric flasks (100 mL)

    • Ultrasonic bath

    • Syringe filters (0.45 µm, PTFE)

2. Preparation of Standard Solutions

A stock standard solution of 3,5-DMP is prepared by accurately weighing approximately 10 mg of the standard and dissolving it in a 100 mL volumetric flask with methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation

  • Homogenize the fertilizer sample by grinding it in a porcelain mortar.

  • Accurately weigh 10 g of the ground fertilizer sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water to the flask.

  • Sonicate the mixture for 5 minutes in an ultrasonic bath to ensure complete dissolution of the DMP.

  • Bring the solution to volume with distilled water and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[1]

4. Chromatographic Conditions

The following chromatographic conditions are optimized for the separation and quantification of 3,5-DMP.

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

5. Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

  • Linearity: The linearity of the method was evaluated by analyzing the standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

  • LOD and LOQ: The limit of detection and limit of quantification were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: The precision of the method was assessed by performing replicate injections of a standard solution and expressed as the relative standard deviation (%RSD). Both intra-day and inter-day precision were evaluated.

  • Accuracy: The accuracy of the method was determined by a recovery study. Known amounts of 3,5-DMP were spiked into a fertilizer sample matrix and the recovery was calculated.

Quantitative Data Summary

The performance of the HPLC-DAD method for the determination of 3,5-DMP is summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

ParameterValue
Linearity Range (µg/mL) 1 - 100[2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.130[2]
Limit of Quantification (LOQ) (µg/mL) 0.395[2]

Table 2: Precision

Precision Type%RSD
Intra-day Precision < 2%
Inter-day Precision < 5%

Table 3: Accuracy (Recovery)

Sample MatrixSpiked Concentration (µg/mL)Mean Recovery (%)
Fertilizer A1098.5
Fertilizer B50101.2
Fertilizer C10099.8

The recovery rates for sample analyses were found to be between 95.6% and 103.3%.[2][3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC-DAD Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Quant Quantification DataAcq->Quant Result Result Quant->Result Final Result

Caption: Experimental workflow for the determination of 3,5-DMP in fertilizers.

The developed HPLC-DAD method provides a reliable and efficient means for the quantitative determination of this compound in fertilizer samples. The method is validated to be linear, sensitive, precise, and accurate, meeting the requirements for routine quality control analysis in the fertilizer industry. The simple sample preparation procedure and relatively short run time contribute to a high sample throughput.

References

Application Notes and Protocols: 3,5-Dimethylpyrazole in Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethylpyrazole (DMP) as a blocking agent in the production of one-component (1K) polyurethane coatings. Detailed protocols for the synthesis of DMP, the preparation of DMP-blocked isocyanates, and the formulation and curing of polyurethane coatings are provided, along with comparative performance data.

Introduction

This compound (DMP) is a heterocyclic organic compound widely utilized as a blocking agent for isocyanates in the polyurethane industry. Its primary function is to form a thermally reversible bond with the isocyanate group (-NCO), rendering it temporarily inert at ambient temperatures. This allows for the formulation of stable, one-component polyurethane systems that cure upon heating. The key advantage of using DMP lies in its relatively low deblocking temperature, typically in the range of 110-120°C, which is lower than many other common blocking agents like caprolactam. This lower curing temperature can lead to energy savings and is suitable for temperature-sensitive substrates. Furthermore, DMP-blocked isocyanates often exhibit good resistance to yellowing, making them suitable for clear and light-colored coatings.

Chemical Signaling Pathway: Blocking and Deblocking of Isocyanates

The use of DMP in polyurethane coatings revolves around the reversible blocking and deblocking of the isocyanate functional group. This process allows for the formulation of stable one-component systems that can be cured with the application of heat. The general chemical pathway is illustrated below.

Blocking and Deblocking of Isocyanate Isocyanate Isocyanate (R-NCO) Blocked_Isocyanate DMP-Blocked Isocyanate (Stable at Room Temperature) Isocyanate->Blocked_Isocyanate Blocking Reaction (Room Temperature) Polyurethane Polyurethane Coating (Crosslinked Network) Isocyanate->Polyurethane Curing Reaction DMP This compound (DMP) DMP->Blocked_Isocyanate Blocked_Isocyanate->Isocyanate Deblocking Reaction (Heat, ~110-120°C) Released_DMP Released DMP Blocked_Isocyanate->Released_DMP Heat Polyol Polyol (R'-OH) Polyol->Polyurethane

Blocking and deblocking of isocyanate with DMP.

Experimental Protocols

Protocol 1: Synthesis of this compound (DMP)

This protocol describes the synthesis of this compound from acetylacetone (B45752) and hydrazine (B178648) hydrate (B1144303).

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate

  • Ethanol (B145695)

  • n-Hexane

  • Ice bath

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine 6 mL of hydrazine hydrate with 50 mL of ethanol and stir continuously.

  • Cool the flask in an ice bath for 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the cooled solution while maintaining a low temperature and constant stirring. The addition should take approximately 20 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Set up the flask for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.

  • After reflux, remove the solvent using a rotary evaporator until a dry solid is obtained.

  • Dissolve the solid residue in a minimal amount of warm n-hexane.

  • Place the flask in a refrigerator to allow for crystallization of the this compound.

  • Collect the crystalline product by filtration and wash with cold n-hexane.

  • Dry the product to obtain pure this compound.

Protocol 2: Synthesis of DMP-Blocked Isocyanate

This protocol outlines the in-situ preparation of a DMP-blocked polyisocyanate.

Materials:

  • Polyisocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI) trimer)

  • This compound (synthesized as per Protocol 1)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Nitrogen atmosphere setup

  • Reaction flask with stirrer, thermometer, and condenser

Procedure:

  • Set up a reaction flask under a nitrogen atmosphere to maintain anhydrous conditions.

  • Charge the flask with the polyisocyanate and the anhydrous solvent. The amount of solvent should be sufficient to achieve a manageable viscosity.

  • Heat the mixture to 75-85°C with constant stirring.

  • Slowly add solid this compound in portions to the heated polyisocyanate solution. An equimolar amount of DMP to the isocyanate groups is typically used.

  • Maintain the reaction temperature at 80-95°C and continue stirring for approximately one hour, or until the isocyanate groups are no longer detectable by IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹).

  • The resulting solution contains the DMP-blocked isocyanate and can be used directly in coating formulations.

Protocol 3: Formulation and Curing of a One-Component Polyurethane Coating

This protocol describes the formulation of a clear polyurethane coating using the prepared DMP-blocked isocyanate.

Materials:

  • DMP-blocked isocyanate solution (from Protocol 2)

  • Polyester or acrylic polyol resin

  • Flow and leveling agents

  • UV stabilizers (optional)

  • Solvent for viscosity adjustment (e.g., xylene, butyl acetate)

  • Substrate for coating (e.g., steel panels)

Procedure:

  • In a mixing vessel, combine the DMP-blocked isocyanate solution with the polyol resin. The stoichiometry of blocked NCO groups to hydroxyl (OH) groups is typically 1:1.

  • Add flow and leveling agents, and UV stabilizers as required for the specific application.

  • Adjust the viscosity of the formulation with an appropriate solvent to achieve the desired application consistency.

  • Apply the coating to the substrate using a suitable method (e.g., spray, brush, or film applicator).

  • Allow the coated substrate to flash off any solvent at room temperature for 15-30 minutes.

  • Cure the coating in an oven at a temperature of 130-150°C for 20-30 minutes. The deblocking of DMP and subsequent curing reaction will occur during this heating step.

  • Allow the cured coating to cool to room temperature before performing any performance tests.

Experimental Workflow

The overall workflow from synthesis to application and testing of DMP-based polyurethane coatings is summarized in the following diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_formulation Coating Formulation cluster_application Application and Curing cluster_testing Performance Testing Synthesis_DMP Synthesis of this compound (Protocol 1) Synthesis_Blocked_Isocyanate Synthesis of DMP-Blocked Isocyanate (Protocol 2) Synthesis_DMP->Synthesis_Blocked_Isocyanate Formulation Formulation of 1K Polyurethane Coating (Protocol 3) Synthesis_Blocked_Isocyanate->Formulation Application Coating Application Formulation->Application Curing Thermal Curing Application->Curing Mechanical_Tests Mechanical Properties (Hardness, Adhesion) Curing->Mechanical_Tests Appearance_Tests Appearance (Gloss, Color) Curing->Appearance_Tests Resistance_Tests Chemical Resistance Curing->Resistance_Tests

Workflow for DMP-based polyurethane coatings.

Data Presentation

The choice of blocking agent significantly impacts the curing conditions and final properties of polyurethane coatings. The following tables summarize comparative data for DMP and other common blocking agents.

Table 1: Deblocking Temperatures of Common Isocyanate Blocking Agents

Blocking AgentDeblocking Temperature Range (°C)
This compound (DMP) 110 - 120
Diethyl Malonate (DEM)100 - 120
Methylethylketoxime (MEKO)140 - 160
ε-Caprolactam (ε-CAP)160 - 180

Data compiled from multiple sources.

Table 2: Performance Comparison of Polyurethane Clearcoats with Different Blocking Agents

PropertyDMP-BlockedMEKO-Blockedε-CAP-Blocked
Curing Temperature (°C) 130 - 140150 - 160170 - 180
Yellowing Resistance (Overbake) ExcellentModerateGood
Acid Etch Resistance GoodModerateFair
Hardness (Persoz, seconds) ~250~240~260
Adhesion (Cross-hatch) ExcellentExcellentExcellent

Note: The performance data is indicative and can vary based on the specific formulation of the polyisocyanate, polyol, and other additives.

Conclusion

This compound is a highly effective blocking agent for the formulation of one-component, heat-curable polyurethane coatings. Its primary advantages include a lower deblocking temperature compared to other common blocking agents, leading to potential energy savings and suitability for a wider range of substrates. Additionally, DMP-based coatings often exhibit excellent resistance to yellowing upon overbaking. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize the use of this compound in their polyurethane coating formulations.

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Choice of Hydrazine (B178648) Source: The selection of your hydrazine source significantly impacts both yield and purity.

    • Problem: Using hydrazine sulfate (B86663) often leads to the formation of inorganic salts (e.g., sodium sulfate) as byproducts, which can complicate purification and reduce the isolated yield.[1][2]

    • Solution: Employing hydrazine hydrate (B1144303) is generally preferred as it avoids the generation of inorganic byproducts, leading to a cleaner reaction and potentially higher yields.[3] One study demonstrated a yield of 95% with hydrazine hydrate compared to 82.3% with hydrazine sulfate under similar conditions.[3]

  • Reaction Time and Temperature: Inadequate control over reaction time and temperature can lead to incomplete reactions or the formation of side products.

    • Problem: Insufficient reaction time may not allow the reaction to go to completion. Conversely, excessively long reaction times do not necessarily improve the yield and may not be efficient.

    • Solution: For reactions with hydrazine hydrate, a reaction time of 2 hours at 15°C has been shown to provide the highest yield (95%).[3] For syntheses using hydrazine sulfate, stirring for 1 hour at 15°C after the addition of acetylacetone (B45752) is recommended.[4] A patent describes a procedure with a reaction temperature not exceeding 50°C, followed by a 3-hour insulation period, achieving yields over 90%.[1][5]

  • Solvent and Catalyst: The reaction medium and the presence or absence of a catalyst can influence the reaction rate and yield.

    • Problem: While the reaction can be performed under various conditions, the choice of solvent and catalyst can be critical for optimization.

    • Solution: Water is an effective and inexpensive solvent.[1][2][5] The use of an acid catalyst, such as glacial acetic acid, in water has been shown to produce high yields (>90%) and high purity (>99%) product without the formation of inorganic salts.[1][2][5] Due to the basic nature of hydrazine, a strong base catalyst like NaOH has been observed to have little effect on the reaction when hydrazine hydrate is used.[3]

Q2: I am having trouble with the purification of my this compound. What are the best practices?

A2: Purification can be challenging, especially if byproducts are formed. Here are some effective purification strategies:

  • Workup Procedure: A proper workup is crucial to remove unreacted starting materials and byproducts.

    • For reactions with hydrazine sulfate: After the reaction, it is necessary to dilute the mixture with water to dissolve the precipitated inorganic salts.[4] This is followed by extraction with a suitable organic solvent like ether.[4]

    • For reactions with hydrazine hydrate: Since no inorganic salts are formed, the workup is simpler.[1][2][5]

  • Extraction: Efficient extraction is key to isolating the product from the aqueous reaction mixture.

    • Recommendation: Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. A typical procedure involves extraction with ether, followed by washing the combined organic extracts with a saturated sodium chloride solution to help break up emulsions and remove water.[4]

  • Recrystallization: This is a critical step for obtaining a high-purity crystalline product.

    • Solvent Choice: Petroleum ether (90–100°C) is a good solvent for recrystallization, yielding a product with a sharp melting point (107–108°C) without significant loss of material.[4] While methanol (B129727) or ethanol (B145695) can also be used to obtain a colorless product, the high solubility of this compound in these solvents can make recovery more difficult.[4] One user reported successful recrystallization from hexanes after a chloroform (B151607) extraction yielded an impure product.[6]

  • Drying: Proper drying of the final product is essential.

    • Method: The purified product can be dried under reduced pressure or in a vacuum desiccator containing paraffin (B1166041) chips to remove residual solvent.[4]

Q3: Should I use a catalyst for this synthesis? If so, which one is recommended?

A3: The use and choice of a catalyst depend on the specific protocol and desired outcome.

  • Acid Catalysis: The use of a catalytic amount of a weak acid like glacial acetic acid in water has been patented as an effective method to achieve high yields (>90%) and purity (>99%).[1][2][5] This method has the advantage of not producing inorganic salts.[1][2][5]

  • Base Catalysis/Conditions: The reaction of acetylacetone with hydrazine sulfate is typically carried out in an aqueous sodium hydroxide (B78521) solution.[4] However, when using hydrazine hydrate, which is itself basic, the addition of a strong base like NaOH has been found to have little effect on the reaction.[3]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various synthesis protocols for this compound.

Table 1: Effect of Hydrazine Source and Reaction Time on Yield

Hydrazine SourceAcetylacetone (g)Water (mL)Reaction Time (h)Yield (%)Reference
Hydrazine Sulfate20.2160382.3[3]
Hydrazine Hydrate20.040193.0[3]
Hydrazine Hydrate20.040295.0[3]
Hydrazine Hydrate20.040394.4[3]

Table 2: Overview of Different Catalytic Systems and Conditions

Catalyst SystemHydrazine SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidHydrazine HydrateWater< 503 h> 90[1][2][5][7]
Hydrazine Sulfate / NaOHHydrazine Sulfate10% Aqueous NaOH151.5 h77 - 81[4][7]
None (Ethanol)Hydrazine HydrateEthanolReflux (~110°C)1 hNot specified[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Hydrazine Hydrate and Acetic Acid Catalyst (Adapted from patent literature)[1][2][5]

  • Reaction Setup: In a suitable reactor, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.

  • Reaction: After the complete addition of hydrazine hydrate, maintain the reaction mixture at 50°C for 3 hours with stirring.

  • Workup and Isolation: Cool the reaction mixture to 10°C. The precipitated product is collected by centrifugation (or filtration).

  • Purification: Wash the collected solid with water and dry under vacuum. This method reports a product purity of >99% (by HPLC) and a yield of over 90%.

Protocol 2: Synthesis Using Hydrazine Sulfate in Aqueous Alkali (Adapted from Organic Syntheses)[4]

  • Preparation of Hydrazine Solution: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Immerse the flask in an ice bath and cool the solution until the temperature reaches 15°C.

  • Addition of Acetylacetone: Add 50 g (0.50 mole) of acetylacetone dropwise with vigorous stirring over approximately 30 minutes, maintaining the temperature at about 15°C.

  • Reaction: Continue stirring the mixture at 15°C for 1 hour. The product will precipitate during this time.

  • Workup: Dilute the contents of the flask with 200 mL of water to dissolve any precipitated inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with one 125 mL portion of ether, followed by four 40 mL portions of ether.

  • Washing and Drying: Combine the ether extracts and wash once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate.

  • Isolation: Remove the ether by distillation. The resulting crystalline residue of this compound weighs 37–39 g (77–81% yield).

  • Recrystallization (Optional): The product can be recrystallized from approximately 250 mL of 90–100°C petroleum ether.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Hydrazine Solution (Hydrazine Source + Solvent/Base) B Cool to Reaction Temperature (e.g., 15°C or <50°C) A->B C Slowly Add Acetylacetone B->C D Stir for Specified Time (1-3 hours) C->D E Quench/Dilute Reaction Mixture D->E F Extract with Organic Solvent (e.g., Ether) E->F G Wash & Dry Organic Layer F->G H Evaporate Solvent G->H I Crude Product H->I J Recrystallize (e.g., Petroleum Ether) I->J K Pure Crystalline Product J->K troubleshooting_yield start Low Yield Issue hydrazine_source What hydrazine source was used? start->hydrazine_source sulfate Hydrazine Sulfate hydrazine_source->sulfate Sulfate hydrate Hydrazine Hydrate hydrazine_source->hydrate Hydrate sulfate_sol Inorganic salt byproducts may be reducing isolated yield. Consider switching to Hydrazine Hydrate. sulfate->sulfate_sol hydrate_check Review Reaction Conditions hydrate->hydrate_check time_temp Was reaction time/temp optimized? (e.g., 2h @ 15°C) hydrate_check->time_temp time_temp_no Optimize time and temperature. Monitor reaction progress (TLC). time_temp->time_temp_no No catalyst_check Was a catalyst used? time_temp->catalyst_check Yes catalyst_yes Consider using catalytic glacial acetic acid in water for a cleaner reaction. catalyst_check->catalyst_yes No purification_check Review purification procedure. Ensure efficient extraction and appropriate recrystallization solvent. catalyst_check->purification_check Yes

References

Technical Support Center: Synthesis of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethylpyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction.- Ensure dropwise addition of acetylacetone (B45752) to the hydrazine (B178648) solution to maintain the reaction temperature. - Increase the reaction time or gently heat the mixture if the reaction is sluggish. - Use hydrazine hydrate (B1144303), which has been reported to give higher yields than hydrazine sulfate (B86663).[1]
- Suboptimal pH.- When using hydrazine sulfate, ensure the sodium hydroxide (B78521) solution is sufficiently basic to liberate the free hydrazine.
- Loss of product during workup.- this compound has some solubility in water; ensure thorough extraction with a suitable organic solvent like ether or dichloromethane. - During recrystallization, use a minimal amount of hot solvent to avoid significant product loss upon cooling.
Discolored Product (Yellow or Brown) - Presence of impurities or side products.- Recrystallize the crude product from a suitable solvent such as petroleum ether, hexane (B92381), or an ethanol (B145695)/water mixture.[2] - Ensure the reaction temperature is carefully controlled to minimize the formation of degradation products.
- Air oxidation of hydrazine or intermediates.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Violent or Uncontrolled Reaction - Rapid addition of reagents.- Add acetylacetone dropwise to the hydrazine solution while monitoring the temperature closely.[2]
- Use of hydrazine hydrate at elevated temperatures.- The reaction with hydrazine hydrate can be highly exothermic.[2] Maintain a low temperature (e.g., around 15°C) using an ice bath, especially during the initial addition.
Formation of a Tarry or Oily Product - Polymerization or degradation of starting materials or product.- Avoid excessively high temperatures and strong acidic or basic conditions. - Ensure the quality of the starting materials, as impurities can promote side reactions.
Difficulty in Product Crystallization - Presence of impurities inhibiting crystal formation.- Purify the crude product by column chromatography before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures.
- Product is too soluble in the chosen solvent.- Use a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The primary side reactions involve the formation of hydrazones and azines as intermediates or byproducts. In the reaction between acetylacetone and hydrazine, a key intermediate is the monohydrazone of acetylacetone. If the reaction conditions are not optimal, this intermediate may not cyclize efficiently. Another potential side product is acetylacetone azine, formed from the reaction of two molecules of acetylacetone with one molecule of hydrazine.

Q2: Should I use hydrazine sulfate or hydrazine hydrate?

A2: Both hydrazine sulfate and hydrazine hydrate can be used for the synthesis. Hydrazine sulfate is a stable, crystalline solid that is easier to handle. However, it requires a base, such as sodium hydroxide, to generate the free hydrazine in situ. Hydrazine hydrate is a liquid and a more reactive form of hydrazine, which can lead to higher yields and fewer inorganic byproducts.[1] However, reactions with hydrazine hydrate can be more exothermic and potentially violent if not properly controlled.[2]

Q3: What is the role of the acid or base in the reaction?

A3: In the case of using hydrazine sulfate, a base like sodium hydroxide is essential to neutralize the sulfate and liberate the free hydrazine nucleophile. Some procedures may use a catalytic amount of a weak acid, such as acetic acid, to facilitate the cyclization step of the reaction mechanism.

Q4: How can I effectively purify the synthesized this compound?

A4: The most common method for purification is recrystallization.[2] Good solvents for recrystallization include petroleum ether, hexanes, or a mixture of ethanol and water. If the product is significantly impure, column chromatography using silica (B1680970) gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed prior to recrystallization.

Q5: The melting point of my product is lower than the literature value. What does this indicate?

A5: A depressed and broad melting point range is a strong indication of the presence of impurities. These impurities could be unreacted starting materials, side products, or residual solvent. Further purification, such as another recrystallization or column chromatography, is recommended to obtain a pure product with a sharp melting point in the expected range (typically 107-108°C).

Experimental Protocols

Synthesis of this compound using Hydrazine Sulfate

This protocol is adapted from Organic Syntheses.[2]

  • In a round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the solution to 15°C in an ice bath.

  • Slowly add 50 g (0.50 mol) of acetylacetone dropwise to the cooled solution while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

  • Combine the ether extracts and wash them once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • The resulting solid is this compound. It can be further purified by recrystallization from petroleum ether.

Synthesis of this compound using Hydrazine Hydrate

This protocol is a general procedure based on literature reports.[1]

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, place a solution of hydrazine hydrate (e.g., 0.1 mol) in a suitable solvent (e.g., ethanol or water).

  • Cool the flask in an ice bath.

  • Slowly add acetylacetone (0.1 mol) dropwise to the cooled hydrazine hydrate solution with vigorous stirring. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different synthetic methods for this compound.

Hydrazine SourceCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)
Hydrazine SulfateSodium HydroxideWater/Ether151.5 hours77-81
Hydrazine HydrateNoneWater152 hours~95
Hydrazine HydrateAcetic AcidWater< 503 hours> 90

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound from acetylacetone and hydrazine, along with a potential side reaction leading to the formation of acetylacetone azine.

Synthesis_Pathway acetylacetone Acetylacetone monohydrazone Monohydrazone Intermediate acetylacetone->monohydrazone + Hydrazine azine Acetylacetone Azine (Side Product) acetylacetone->azine + Hydrazine - 2H₂O hydrazine Hydrazine hydrazine->monohydrazone hydrazine->azine dimethylpyrazole This compound monohydrazone->dimethylpyrazole Cyclization - H₂O

Caption: Main reaction pathway and a potential side reaction in the synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Workflow start Start reaction Reaction of Acetylacetone and Hydrazine start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification and Recrystallization of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white crystalline solid or powder.[1][2] The reported melting point is typically in the range of 105-108 °C.[1][3]

Q2: What are suitable solvents for the recrystallization of this compound?

A2: Several solvents can be used for the recrystallization of this compound. Common choices include cyclohexane (B81311), water, petroleum ether, and hexanes.[1][4][5][6] Methanol and ethanol (B145695) can also be used, but due to the high solubility of this compound in these solvents, it may be more challenging to achieve a good recovery.[4]

Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint in the product often indicates the presence of impurities from the synthesis, which may be carried over from the chloroform (B151607) extraction.[5] Recrystallization from a suitable solvent, such as hexanes, can help in obtaining a purer, white product.[5] If the color persists, treatment with activated charcoal during the recrystallization process may be effective in adsorbing the colored impurities.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: The synthesis of this compound from acetylacetone (B45752) and hydrazine (B178648) can sometimes result in inorganic salt byproducts, especially when using hydrazine sulfate.[7][8][9] Using hydrazine hydrate (B1144303) can minimize the formation of these inorganic salts.[9] Unreacted starting materials or side-reaction products can also be present as impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crystals - Too much solvent was used, and the solution is not saturated. - The compound is highly soluble in the chosen solvent, even at low temperatures.[4] - Premature crystallization occurred during hot filtration.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[10] - Choose a different solvent in which the compound is less soluble at room temperature, or use a solvent mixture. - To avoid premature crystallization, use a pre-warmed funnel or a stemless funnel during hot filtration.
Oiling Out (Formation of an oil instead of crystals) - The melting point of the impure compound is lower than the boiling point of the solvent.[11] - The solution is cooling too rapidly. - High concentration of impurities.[11]- Reheat the solution and add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool more slowly.[12] - Try a lower-boiling point solvent. - Consider purifying the crude product by another method, such as column chromatography, before recrystallization.
No Crystals Form Upon Cooling - The solution is not supersaturated. - Lack of nucleation sites for crystal growth.- Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound to the cooled solution.[10]
Crystals are Clumped or Powdery - The solution cooled too quickly, leading to rapid precipitation.- Ensure the solution cools slowly and undisturbed to allow for the formation of well-defined crystals.

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.

Solvent Temperature (K) Mole Fraction Solubility (x₁)
Methanol283.150.2855
288.150.3201
293.150.3571
298.150.3969
303.150.4391
308.150.4841
313.150.5318
Ethanol283.150.2882
288.150.3214
293.150.3569
298.150.3951
303.150.4358
308.150.4792
313.150.5255
n-Propanol283.150.3011
288.150.3378
293.150.3773
298.150.4199
303.150.4654
308.150.5142
313.150.5663
Isopropanol283.150.2871
288.150.3204
293.150.3562
298.150.3946
303.150.4358
308.150.4798
313.150.5269
1-Butanol283.150.3115
288.150.3496
293.150.3908
298.150.4354
303.150.4833
308.150.5347
313.150.5898
Ethyl Acetate283.150.2863
288.150.3189
293.150.3539
298.150.3916
303.150.4321
308.150.4755
313.150.5219
Toluene283.150.2281
288.150.2585
293.150.2919
298.150.3283
303.150.3679
308.150.4109
313.150.4572
Acetone283.150.2869
288.150.3201
293.150.3558
298.150.3942
303.150.4354
308.150.4795
313.150.5266
Acetonitrile283.150.1812
288.150.2079
293.150.2376
298.150.2706
303.150.3071
308.150.3473
313.150.3914

Data adapted from a study on the solubility of this compound in nine organic solvents.[3][13][14]

Experimental Protocol: Recrystallization of this compound from Cyclohexane

This protocol outlines a general procedure for the recrystallization of this compound using cyclohexane as the solvent.

Materials:

  • Crude this compound

  • Cyclohexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and gently heat the mixture while stirring. Continue adding small portions of cyclohexane until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum desiccator, to remove any residual solvent.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_out Does the product oil out? crystals_form->oil_out Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No collect Collect crystals by filtration oil_out->collect No troubleshoot_oil_out Troubleshoot: - Reheat and add more solvent - Cool slowly - Use a different solvent oil_out->troubleshoot_oil_out Yes end Pure Product collect->end troubleshoot_no_crystals->dissolve troubleshoot_oil_out->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing the Deblocking of 3,5-Dimethylpyrazole Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the deblocking process of 3,5-dimethylpyrazole (DMP) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and efficient removal of the this compound blocking group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deblocking of this compound adducts, primarily focusing on the thermal deblocking of DMP-blocked isocyanates, a common industrial application.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Deblocking 1. Insufficient Temperature: The deblocking temperature for DMP-blocked isocyanates is typically in the range of 110-160°C. The reaction is highly temperature-dependent.[1] 2. Inadequate Reaction Time: The deblocking process is an equilibrium reaction. Sufficient time is required to drive the equilibrium towards the deblocked state.[2] 3. Absence of a Catalyst: While not always necessary, catalysts can significantly lower the deblocking temperature and accelerate the reaction rate.[1][2]1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side reactions. 2. Extend Reaction Time: Prolong the reaction time at the target temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., FTIR) to determine the optimal duration. 3. Introduce a Catalyst: Consider adding a catalyst known to promote isocyanate reactions, such as organometallic compounds (e.g., dibutyltin (B87310) dilaurate) or tertiary amines.[1]
Side Reactions or Product Degradation 1. Excessively High Temperature: Temperatures significantly above the optimal deblocking range can lead to thermal degradation of the desired product or promote unwanted side reactions. 2. Prolonged Reaction Time at High Temperature: Extended exposure to high temperatures can also lead to degradation. 3. Reactivity of the Regenerated Species: The deblocked functional group (e.g., isocyanate) may be highly reactive and could participate in undesired subsequent reactions.1. Optimize Temperature: Determine the minimum temperature required for efficient deblocking by running a temperature gradient experiment. 2. Optimize Reaction Time: Monitor the reaction closely to stop it once the deblocking is complete to avoid prolonged exposure to heat. 3. Use a Trapping Agent: If the regenerated species is highly reactive, consider performing the deblocking in the presence of a nucleophile or other trapping agent to immediately consume the deprotected functional group.
Difficulty in Removing this compound Byproduct 1. Sublimation and Redeposition: this compound can sublime at elevated temperatures and redeposit in cooler parts of the apparatus. 2. Solubility: The solubility of DMP in the reaction solvent may be a factor in its removal.1. Use a Nitrogen Sweep or Vacuum: Performing the reaction under a stream of inert gas or under vacuum can help to carry away the volatile DMP as it is formed. 2. Solvent Selection: Choose a solvent in which the product is sparingly soluble at a lower temperature, allowing for precipitation of the product while the DMP remains in solution. Subsequent filtration and washing should effectively remove the DMP.
Inconsistent Deblocking Temperatures 1. Analytical Method Variation: Different analytical techniques (e.g., DSC, TGA, FTIR) can yield different apparent deblocking temperatures for the same sample.[3] 2. Heating Rate: The rate at which the sample is heated can influence the observed deblocking temperature.[3] 3. Sample State: Deblocking in solution may occur at a lower temperature compared to the solid state.[4]1. Consistent Analytical Method: Use the same analytical technique and parameters for all comparative studies to ensure consistency. 2. Standardized Heating Rate: Maintain a consistent heating rate across all experiments. 3. Consider the Reaction Phase: Be aware that data from solid-state analysis (like DSC) may not directly translate to solution-phase reaction conditions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary application of this compound as a blocking group?

A1: The most well-documented application of this compound (DMP) is as a thermal blocking agent for isocyanates in the production of one-component polyurethane coatings and adhesives.[5] The DMP adduct is stable at room temperature and deblocks upon heating to regenerate the reactive isocyanate group for curing.

Q2: What is the general mechanism for the thermal deblocking of DMP-blocked isocyanates?

A2: The thermal deblocking is a reversible equilibrium reaction. Upon heating, the bond between the pyrazole (B372694) nitrogen and the carbonyl carbon of the isocyanate adduct cleaves, regenerating the free isocyanate and this compound.[5]

Q3: Can this compound be used to protect other functional groups?

Experimental Conditions

Q4: What are the typical temperatures for the thermal deblocking of DMP-blocked isocyanates?

A4: The deblocking temperature for this compound-blocked isocyanates is generally in the range of 110°C to 160°C.[1] The exact temperature can be influenced by the structure of the isocyanate, the presence of catalysts, and the solvent system used.

Q5: What factors can influence the deblocking temperature?

A5: Several factors can affect the deblocking temperature:

  • Structure of the Isocyanate: Aromatic isocyanates tend to have lower deblocking temperatures than aliphatic isocyanates.[6]

  • Catalysts: Organometallic compounds (especially tin-based) and tertiary amines can lower the deblocking temperature.[1]

  • Solvent: The polarity and properties of the solvent can influence the deblocking equilibrium.[3]

  • Steric and Electronic Effects: Substituents on the pyrazole ring or the isocyanate can alter the stability of the adduct and thus the deblocking temperature.[7]

Q6: How can I monitor the progress of the deblocking reaction?

A6: The deblocking process can be monitored by various analytical techniques:

  • FTIR Spectroscopy: This is a common method to monitor the disappearance of the N-H and C=O bands of the blocked isocyanate and the appearance of the characteristic N=C=O stretching band of the free isocyanate around 2250-2270 cm⁻¹.[4]

  • Differential Scanning Calorimetry (DSC): The deblocking process is endothermic and can be observed as a peak in the DSC thermogram.[8]

  • Thermogravimetric Analysis (TGA): TGA can be used to detect the weight loss associated with the volatilization of the liberated this compound.[3]

Troubleshooting

Q7: My deblocking reaction is not going to completion. What should I do?

A7: First, ensure your reaction temperature is within the optimal range for your specific adduct. If it is, you can try extending the reaction time or gradually increasing the temperature. The addition of a suitable catalyst, such as dibutyltin dilaurate, can also significantly improve the rate and extent of deblocking.[2]

Q8: I am observing charring or decomposition of my product. How can I avoid this?

A8: This indicates that your reaction temperature is likely too high. Try to lower the temperature and compensate by increasing the reaction time or adding a catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative decomposition at high temperatures.

Q9: How can I remove the this compound byproduct after the reaction?

A9: this compound is a volatile solid. Performing the deblocking under a flow of inert gas or under vacuum can help to remove it as it forms. Alternatively, after cooling the reaction, you can often remove it by washing the reaction mixture with a suitable solvent in which the DMP is soluble but your product is not.

Data Presentation

Table 1: Typical Deblocking Temperatures for Various Isocyanate Blocking Agents

Blocking AgentTypical Deblocking Temperature (°C)
Sodium Bisulfite85
Diethyl Malonate110
This compound 115 [1]
Methyl Ethyl Ketoxime (MEKO)135
Phenol150
ε-Caprolactam170

Experimental Protocols

Protocol 1: General Procedure for Thermal Deblocking of a this compound-Blocked Isocyanate
  • Preparation: Place the this compound-blocked isocyanate adduct in a reaction vessel equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Solvent and Reactant Addition: Add an appropriate high-boiling solvent (e.g., toluene, xylene, or dimethylformamide) and the desired nucleophile (e.g., a polyol) that will react with the deblocked isocyanate.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to the target deblocking temperature (typically between 110°C and 160°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique, such as FTIR, looking for the disappearance of the blocked isocyanate peaks and the formation of the urethane (B1682113) linkage.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation, crystallization, or removal of the solvent under reduced pressure, followed by appropriate purification steps to remove any remaining this compound or other impurities.

Protocol 2: Monitoring Deblocking by FTIR Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound-blocked isocyanate in a suitable solvent.

  • Initial Spectrum: Record an FTIR spectrum of the solution at room temperature. Note the characteristic peaks for the blocked isocyanate.

  • Heating and Data Acquisition: Heat the sample to the desired deblocking temperature. Record FTIR spectra at regular time intervals.

  • Analysis: Observe the decrease in the intensity of the peaks corresponding to the blocked isocyanate and the increase in the intensity of the peak for the free isocyanate N=C=O stretch (around 2250-2270 cm⁻¹). If a nucleophile is present, monitor the formation of the corresponding product peaks (e.g., urethane N-H and C=O bands).

Visualizations

Deblocking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_products Products & Work-up Adduct DMP-Blocked Adduct Heating Heat to 110-160°C under N2 Atmosphere Adduct->Heating Solvent High-Boiling Solvent Solvent->Heating Nucleophile Nucleophile (e.g., Polyol) Nucleophile->Heating Monitoring Monitor by FTIR/DSC Heating->Monitoring Equilibrium Monitoring->Heating Incomplete Product Desired Product (e.g., Polyurethane) Monitoring->Product Complete Byproduct This compound Monitoring->Byproduct Purification Purification (e.g., Crystallization, Washing) Product->Purification Byproduct->Purification Removal

Caption: Workflow for the thermal deblocking of DMP adducts.

Deblocking_Mechanism DMP-Blocked Isocyanate DMP-Blocked Isocyanate Free Isocyanate + this compound Free Isocyanate + this compound DMP-Blocked Isocyanate->Free Isocyanate + this compound Δ (Heat) Free Isocyanate + this compound->DMP-Blocked Isocyanate Cooling Free Isocyanate Free Isocyanate Product (e.g., Urethane) Product (e.g., Urethane) Free Isocyanate->Product (e.g., Urethane) + Nucleophile (R'-OH)

Caption: Reversible thermal deblocking of a DMP-isocyanate adduct.

References

Stability issues of 3,5-Dimethylpyrazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,5-Dimethylpyrazole (3,5-DMP) in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It is stable under standard ambient conditions (room temperature).[4] Avoid contact with strong oxidizing agents and strong acids, as these are incompatible materials.[1][3]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound, a white solid, is soluble in polar organic solvents such as methanol (B129727), ethanol, isopropanol, n-propanol, 1-butanol, acetone, and ethyl acetate.[4][5] It is also soluble in water.[4] Its solubility generally increases with a rise in temperature.[2]

Q3: What are the potential degradation pathways for pyrazole (B372694) derivatives like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrazole derivatives, in general, can be susceptible to several degradation mechanisms:

  • Hydrolysis: This is a common degradation pathway, especially for derivatives with functional groups like esters. While the 3,5-DMP molecule itself does not contain readily hydrolyzable groups, the stability can be pH-dependent.

  • Oxidation: The pyrazole ring is relatively stable against oxidation, but substituents and the molecule as a whole can be targeted by oxidizing agents. This can be influenced by the presence of dissolved oxygen or other reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to the degradation of pyrazole compounds.

Q4: How can I assess the stability of my this compound solution?

A4: To assess the stability of your 3,5-DMP solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. An HPLC-DAD method has been developed for the determination of this compound.[4] A forced degradation study is the most effective way to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram of 3,5-DMP solution. Degradation of 3,5-DMP.- Verify the age and storage conditions of your 3,5-DMP solid material and prepared solution. - Protect the solution from light and store at a lower temperature (e.g., 2-8 °C). - Prepare fresh solutions before use. - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of 3,5-DMP concentration over time. Instability in the chosen solvent or storage conditions.- Review the solvent choice. Consider using aprotic solvents if hydrolysis is suspected. - Ensure the storage container is tightly sealed to prevent solvent evaporation and exposure to air. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Discoloration of the 3,5-DMP solution. Potential degradation or contamination.- Prepare a fresh solution using high-purity solvent and 3,5-DMP. - If the problem persists, investigate potential interactions with container materials. - Analyze the discolored solution by HPLC to check for the presence of degradation products.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in different solvents under various stress conditions. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions. The following table summarizes the solubility of 3,5-DMP in various solvents at different temperatures, which is a critical parameter for designing stability studies.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^2)
Methanol283.1528.55
288.1531.89
293.1535.62
298.1539.81
303.1544.55
308.1549.91
313.1555.99
Ethanol283.1529.88
288.1533.15
293.1536.78
298.1540.83
303.1545.34
308.1550.39
313.1556.02
n-Propanol283.1532.54
288.1535.89
293.1539.61
298.1543.76
303.1548.38
308.1553.53
313.1559.27
Isopropanol283.1529.13
288.1532.25
293.1535.71
298.1539.58
303.1543.91
308.1548.75
313.1554.16
1-Butanol283.1535.42
288.1538.89
293.1542.71
298.1546.95
303.1551.66
308.1556.91
313.1562.76
Ethyl Acetate283.1528.91
288.1532.09
293.1535.62
298.1539.56
303.1543.96
308.1548.89
313.1554.41
Toluene283.1511.83
288.1513.84
293.1516.19
298.1518.94
303.1522.16
308.1525.92
313.1530.31
Acetone283.1528.11
288.1531.42
293.1535.11
298.1539.25
303.1543.89
308.1549.11
313.1554.99
Acetonitrile (B52724)283.159.89
288.1511.51
293.1513.36
298.1515.48
303.1517.91
308.1520.69
313.1523.88

Data extracted from a study on solubility determination and thermodynamic modeling.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-DMP in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-DAD).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of 3,5-DMP.

Protocol 2: HPLC Method for Analysis of this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at a wavelength of approximately 210 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 3,5-DMP Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (80°C) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress Conditions hplc HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples evaluation Identify Degradants & Assess Stability hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome cluster_mitigation Mitigation Strategies solvent Solvent Type (Polarity, Protic/Aprotic) stability 3,5-DMP Stability solvent->stability ph pH of Solution ph->stability temp Temperature temp->stability light Light Exposure (UV/Visible) light->stability oxygen Presence of Oxygen oxygen->stability storage Proper Storage (Cool, Dark, Tightly Sealed) stability->storage inert Inert Atmosphere (N2 or Ar) stability->inert solvent_choice Appropriate Solvent Selection stability->solvent_choice

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Overcoming Low Solubility of 3,5-Dimethylpyrazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 3,5-Dimethylpyrazole (3,5-DMP).

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound (3,5-DMP)?

This compound is described as a white solid that is soluble in water and dissolves well in polar organic solvents.[1][2][3] One source provides an estimated water solubility of 16.46 g/L (or 1.646e+004 mg/L) at 25 °C.[3] Another source indicates a pH of 6.7 for a 14 g/L solution in water at 20°C.[1] However, for many experimental contexts, particularly at higher concentrations required for biological assays or synthesis, its solubility in purely aqueous buffers can be limiting.

Q2: Why is the low aqueous solubility of 3,5-DMP a concern for my experiments?

Low aqueous solubility can lead to several experimental issues:

  • Precipitation: The compound may precipitate out of solution when a concentrated stock (often in an organic solvent like DMSO) is diluted into an aqueous buffer, leading to inaccurate test concentrations.

  • Inaccurate Results: If the compound is not fully dissolved, the effective concentration in your experiment will be lower than intended, potentially leading to an underestimation of its biological activity or reaction yield.

  • Poor Bioavailability: In the context of drug development, low aqueous solubility can translate to poor absorption and bioavailability.

Q3: What factors influence the solubility of pyrazole (B372694) derivatives like 3,5-DMP?

The solubility of pyrazole derivatives is influenced by several factors, including:

  • Substituents: While the pyrazole ring itself is relatively polar, hydrophobic substituents like the two methyl groups in 3,5-DMP can decrease aqueous solubility.[4]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state requires energy to overcome for dissolution to occur.[4]

  • pH of the Medium: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can affect solubility.

  • Temperature: Solubility of solids in liquids generally increases with temperature.[1]

  • Solvent Composition: The presence of co-solvents can significantly impact solubility.

Troubleshooting Guides

This section provides practical guidance for common issues encountered when working with 3,5-DMP in aqueous solutions.

Issue: My 3,5-DMP precipitated after diluting my DMSO stock solution into an aqueous buffer.

This is a common problem when the final concentration of 3,5-DMP exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO.

Solution Workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO % sufficient? check_conc->check_dmso No success Solution Clear: Proceed with Experiment lower_conc->success increase_dmso Increase final DMSO % (check assay tolerance) check_dmso->increase_dmso No ph_adjustment Adjust Buffer pH check_dmso->ph_adjustment Yes, but still precipitates increase_dmso->success use_cyclodextrin Advanced: Use Cyclodextrins ph_adjustment->use_cyclodextrin use_cyclodextrin->success

Caption: A logical workflow for troubleshooting 3,5-DMP precipitation.

Q4: How can I use a co-solvent to increase the solubility of 3,5-DMP?

Using a water-miscible organic solvent (co-solvent) is a primary strategy to enhance the solubility of organic compounds in aqueous solutions.

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.

  • General Approach: First, prepare a high-concentration stock solution of 3,5-DMP in 100% DMSO. Then, dilute this stock into your aqueous buffer. If precipitation occurs, you may need to increase the final percentage of the co-solvent in the buffer.

  • Important Consideration: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not interfere with your experiment. Most cell-based assays have a tolerance limit for solvents like DMSO (typically ≤ 0.5-1%).

Q5: Can adjusting the pH of my aqueous buffer improve the solubility of 3,5-DMP?

Yes, adjusting the pH can influence the ionization state of the pyrazole ring and potentially increase solubility. A systematic approach to test this is recommended.

  • Strategy: Prepare your experimental buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Add your 3,5-DMP stock solution to each buffer at the desired final concentration and observe for precipitation. A pH where the compound is more ionized will likely exhibit higher solubility.

Q6: What are cyclodextrins and how can they help with 3,5-DMP solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble molecules, like 3,5-DMP, forming an inclusion complex that has enhanced aqueous solubility.[5][6]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its higher water solubility and low toxicity.

  • General Method: A solution of the cyclodextrin (B1172386) is prepared in water, and a solution of 3,5-DMP in a minimal amount of an organic solvent is slowly added with stirring. The formation of the inclusion complex can significantly improve the aqueous solubility of the compound.

Data Presentation

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K).[7]

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolEthyl AcetateTolueneAcetoneAcetonitrile
283.150.29130.31870.35410.31680.38420.31270.17950.30930.1428
288.150.32840.35210.38520.34820.41530.34620.20130.34170.1632
293.150.37120.38830.41830.38150.44820.38150.22510.37620.1857
298.150.41850.42780.45360.41730.48280.41950.25110.41310.2104
303.150.47110.47040.49110.45510.51950.46010.27950.45260.2375
308.150.52830.51650.53110.49590.55810.50390.31060.49480.2673
313.150.59060.56590.57320.53910.59890.55040.34440.53990.2999

Template Tables for Experimental Data Logging

Table 2: Experimental Determination of 3,5-DMP Solubility in Aqueous Buffer with a Co-solvent.

Buffer System (e.g., PBS pH 7.4)Co-solvent (e.g., DMSO)Final Co-solvent % (v/v)Max. Soluble Conc. of 3,5-DMP (mM)Observations (Precipitate/Clear)
1%
2%
5%

Table 3: Experimental Determination of 3,5-DMP Solubility in Aqueous Buffer at Various pH Values.

Buffer System (e.g., 50 mM Phosphate)pHMax. Soluble Conc. of 3,5-DMP (mM)Observations (Precipitate/Clear)
6.0
6.5
7.0
7.5
8.0

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This high-throughput method is useful for quickly assessing the solubility of a compound from a DMSO stock solution into an aqueous buffer.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM stock of 3,5-DMP in 100% DMSO serial_dilute 2. Serially dilute stock in DMSO (in 96-well plate) prep_stock->serial_dilute add_to_buffer 3. Add 2 µL of each dilution to 198 µL of buffer (e.g., PBS, pH 7.4) in a new 96-well plate serial_dilute->add_to_buffer incubate 4. Incubate at room temperature with shaking for 2 hours add_to_buffer->incubate measure_turbidity 5. Measure turbidity (e.g., nephelometry or absorbance at 620 nm) incubate->measure_turbidity determine_sol 6. Determine highest concentration without significant turbidity increase measure_turbidity->determine_sol

Caption: Workflow for determining the kinetic solubility of 3,5-DMP.

Protocol 2: Enhancing Solubility with a Co-solvent

This protocol details how to systematically test the effect of a co-solvent on the solubility of 3,5-DMP.

G prep_stock 1. Prepare a concentrated stock of 3,5-DMP in 100% DMSO (e.g., 50 mM) prepare_buffers 2. Prepare aqueous buffers with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%) prep_stock->prepare_buffers add_dmp 3. Add a fixed amount of the 3,5-DMP stock to each buffer to achieve the desired final concentration prepare_buffers->add_dmp equilibrate 4. Equilibrate samples (e.g., shake for 24h at room temp.) add_dmp->equilibrate centrifuge 5. Centrifuge to pellet undissolved compound equilibrate->centrifuge quantify 6. Quantify the concentration of 3,5-DMP in the supernatant using a validated analytical method (e.g., HPLC-UV) centrifuge->quantify

Caption: Experimental workflow for co-solvent solubility enhancement.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol outlines the co-evaporation method for preparing a 3,5-DMP-cyclodextrin inclusion complex to improve aqueous solubility.

G dissolve_cd 1. Dissolve cyclodextrin (e.g., HP-β-CD) in water mix 3. Slowly add the 3,5-DMP solution to the cyclodextrin solution with continuous stirring dissolve_cd->mix dissolve_dmp 2. Dissolve 3,5-DMP in a minimal amount of a suitable organic solvent (e.g., ethanol) dissolve_dmp->mix evaporate 4. Stir for 24-48 hours, then remove the solvent under vacuum (rotary evaporator) mix->evaporate process 5. Collect the resulting solid powder, which is the inclusion complex evaporate->process test_solubility 6. Test the aqueous solubility of the prepared complex process->test_solubility

Caption: Workflow for preparing a 3,5-DMP-cyclodextrin inclusion complex.

Analytical Method for Quantification

To accurately determine the concentration of dissolved 3,5-DMP in your solubility experiments, a validated analytical method is required. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable technique. A published method for the determination of 3,5-DMP can be adapted for this purpose.[4][9] Key parameters to consider are the choice of column, mobile phase composition, flow rate, and detection wavelength.[4][9]

References

Technical Support Center: Troubleshooting 3,5-Dimethylpyrazole Degradation in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyrazole (DMP) in soil samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMP) and why is its degradation in soil a subject of study?

A1: this compound (DMP) is a chemical compound used primarily as a nitrification inhibitor in agriculture.[1] By slowing down the conversion of ammonium (B1175870) to nitrate (B79036) by soil microorganisms, DMP helps to reduce nitrogen loss from fertilizers, minimizing environmental pollution and improving nitrogen use efficiency by crops. Studying its degradation is crucial to understand its persistence in the environment, its long-term effectiveness as a nitrification inhibitor, and any potential formation of breakdown products.

Q2: What are the main factors influencing the degradation rate of DMP in soil?

A2: The degradation of DMP in soil is influenced by a combination of abiotic and biotic factors. Key factors include:

  • Soil Temperature: Higher temperatures generally accelerate the degradation of DMP.[2]

  • Soil Moisture: Moisture content affects microbial activity and the availability of DMP for degradation.

  • Soil pH: The pH of the soil can influence the chemical and microbial processes responsible for DMP breakdown.

  • Soil Organic Matter and Composition: The presence of organic matter and the soil's electrical conductivity (EC) and soil organic carbon (SOC) content can significantly impact DMP efficacy and degradation.[3][4] Abiotic factors, particularly soil EC and SOC, have been shown to be primary determinants of the efficiency of similar pyrazole-based nitrification inhibitors.[3][4]

  • Microbial Activity: While chemical degradation pathways are thought to be significant, soil microorganisms can also contribute to the breakdown of DMP.[5][6]

Q3: What is the expected half-life of DMP in soil?

A3: The half-life of DMP in soil can vary significantly depending on the environmental conditions. For the related compound 3,4-dimethylpyrazole phosphate (B84403) (DMPP), half-life values can range from a few days to several weeks.[7] For DMP, the persistence is also dose-dependent; at lower application rates and higher temperatures, its inhibitory effect on nitrification may only last for about a week.[2] At higher concentrations, the effect can be prolonged.[2] One study on brown soil showed that DMP application significantly increased the ammonium half-life, with the effect being more pronounced at higher DMP concentrations.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of 3,5-DMP degradation in soil.

Problem 1: Inconsistent or Rapid Loss of DMP in Soil Incubation Studies
  • Question: I am observing unexpectedly fast or highly variable degradation of DMP in my soil incubation experiments. What could be the cause?

  • Answer:

    • High Incubation Temperature: Elevated temperatures can significantly accelerate DMP degradation.[2] Ensure your incubation temperature is controlled and representative of the intended environmental conditions.

    • Sub-optimal Application Rate: Low application rates of DMP, especially in warmer climates, may not be effective and can lead to rapid disappearance.[2] Consider the recommended application rates for your specific soil type and climate.

    • Soil Properties: The physicochemical properties of your soil, such as high organic matter content or specific microbial communities, might be contributing to faster degradation. Characterize your soil's properties (pH, organic carbon, texture) to better understand the contributing factors.[3][4]

    • Experimental Workflow for Troubleshooting Inconsistent Degradation:

      A Inconsistent DMP Degradation Observed B Verify Incubation Temperature Control A->B C Review DMP Application Rate A->C D Characterize Soil Properties (pH, SOC, Texture) A->D E Run Sterile Control Experiment A->E G Adjust Temperature as Needed B->G If inconsistent H Increase Application Rate if Necessary C->H If too low I Correlate Degradation with Soil Properties D->I J Differentiate Biotic vs. Abiotic Degradation E->J F Consistent Degradation Achieved G->F H->F I->F J->F

      Troubleshooting workflow for inconsistent DMP degradation.

Problem 2: Poor Recovery of DMP from Soil Samples During Extraction
  • Question: My extraction efficiency for DMP from soil samples is consistently low. How can I improve it?

  • Answer:

    • Inadequate Solvent Polarity: DMP is a polar compound. Ensure your extraction solvent or solvent mixture has appropriate polarity to efficiently extract it from the soil matrix.

    • Strong Soil Adsorption: DMP may be strongly adsorbed to soil particles, especially in soils with high clay or organic matter content. Consider using a more rigorous extraction technique, such as pressurized liquid extraction or microwave-assisted extraction.

    • Degradation During Extraction: The extraction process itself (e.g., high temperatures) might be causing DMP to degrade. Optimize your extraction conditions to be as mild as possible while maintaining efficiency.

    • Matrix Effects: Components of the soil matrix can interfere with the extraction and subsequent analysis.[8][9][10] Implementing a thorough sample clean-up step after extraction can help to remove interfering substances.

Problem 3: Analytical Issues During HPLC or LC-MS Analysis
  • Question: I am facing challenges with peak shape, retention time shifts, and matrix effects during the analysis of DMP extracts. What are the potential solutions?

  • Answer:

    • Poor Peak Shape (Tailing): This is a common issue when analyzing basic compounds like pyrazoles on silica-based reversed-phase columns due to interactions with residual silanol (B1196071) groups.[11]

      • Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing unwanted interactions.

    • Retention Time Shifts: Fluctuations in retention time can be caused by changes in the mobile phase composition, temperature, or column degradation.[10]

      • Solution: Ensure precise mobile phase preparation and use a column thermostat for consistent temperature control. Regularly check for system leaks and monitor column performance.

    • Matrix Effects (Ion Suppression/Enhancement in LC-MS): Co-eluting compounds from the soil extract can interfere with the ionization of DMP in the mass spectrometer source, leading to inaccurate quantification.[8][9][10][12]

      • Solution:

        • Improve Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components before analysis.

        • Optimize Chromatography: Adjust the chromatographic conditions to separate DMP from the interfering compounds.

        • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with DMP is the most effective way to compensate for matrix effects.[8]

        • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed in the same way as the samples to compensate for matrix effects.[9]

    • Workflow for Mitigating Matrix Effects in LC-MS Analysis:

      A Matrix Effects Observed in LC-MS B Optimize Sample Clean-up (e.g., SPE) A->B C Modify Chromatographic Method A->C D Implement Internal Standard A->D E Use Matrix-Matched Calibration A->E G Removes Interfering Compounds B->G H Separates Analyte from Matrix C->H I Compensates for Ion Suppression/Enhancement D->I J Accounts for Matrix Effects E->J F Accurate Quantification Achieved G->F H->F I->F J->F

      Strategies to address matrix effects in LC-MS.

Data Summary

The following table summarizes quantitative data on the persistence of DMP and the closely related DMPP in soil from various studies.

CompoundSoil TypeApplication Rate (mg/kg)Temperature (°C)Half-life / PersistenceReference
3,5-DMPNot Specified0.225 - 0.4535NH4+-N disappeared within 1 week[2]
3,5-DMPNot Specified0.9035NH4+-N disappeared within 2 weeks[2]
3,5-DMPNot Specified1.8 - 3.635NH4+-N disappeared within 3 weeks[2]
3,5-DMPBrown Soil2.525-28Ammonium half-life increased by 14.27%[1]
3,5-DMPBrown Soil1025-28Ammonium half-life increased by 76.62%[1]
3,5-DMPBrown Soil2525-28Ammonium half-life increased by 205.64%[1]
3,4-DMPPNot SpecifiedNot SpecifiedNot SpecifiedPerformance lasting a few weeks or days[3]

Experimental Protocols

Protocol 1: Soil Incubation for DMP Degradation Study

This protocol is adapted from a microcosm study on the effects of DMP on soil nitrification.[1]

  • Soil Preparation:

    • Air-dry the soil samples and pass them through a 2-mm sieve.

    • Moisten the sieved soil with distilled water to 50% of its water-holding capacity (WHC).

    • Pre-incubate the moistened soil at 25-28°C for 7 days to stabilize microbial activity.

  • Experimental Setup:

    • Prepare different treatment groups with varying concentrations of DMP (e.g., 0, 2.5, 10, and 25 mg DMP per kg of dry soil).

    • If studying its effect on fertilization, add a nitrogen source like urea (B33335) at a consistent rate to all treatments.

    • Thoroughly mix the DMP and any other amendments into the pre-incubated soil for each treatment.

    • Place a known amount of the treated soil (e.g., 500 g air-dried equivalent) into breathable incubation containers (e.g., half-sealed polyethylene (B3416737) bags) to maintain aerobic conditions.

    • Adjust the final moisture content to 60% WHC with distilled water.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C).

    • Maintain the soil moisture at 60% WHC throughout the incubation period by periodically weighing the containers and adding distilled water as needed.

  • Sampling:

    • Collect soil samples from each treatment replicate at predetermined time points (e.g., 1, 3, 7, 14, 21, 35, 42, 56, and 70 days).

  • Extraction and Analysis:

    • Extract DMP from the soil samples using an appropriate solvent and method.

    • Analyze the concentration of DMP in the extracts using a validated analytical method, such as HPLC-DAD or LC-MS/MS.[13]

    • Concurrently, you can also analyze for soil parameters like ammonium and nitrate concentrations to assess the nitrification inhibition activity of DMP.

Protocol 2: HPLC-DAD Method for DMP Quantification

The following is a general outline for an HPLC-DAD method for the determination of DMP, based on a validated method for its analysis in fertilizer samples.[13] Method parameters will need to be optimized for soil extracts.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the best separation from matrix interferences.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducible retention times.

  • Detection Wavelength: Monitor the absorbance at the wavelength of maximum absorbance for DMP.

  • Injection Volume: Typically 10-20 µL.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using matrix-matched standards.

Signaling Pathways and Workflows

Proposed Degradation Pathway of this compound in Soil

Based on studies of the closely related isomer, 3,4-DMPP, the degradation of 3,5-DMP in soil is likely dominated by chemical oxidation rather than microbial processes.[5][6] Reactive oxygen species (ROS) present in the soil are a probable initiator of this degradation. The proposed pathway involves the oxidation of one of the methyl groups.

DMP This compound Intermediate Oxidized Intermediate (Hydroxymethyl or Carboxyl derivative) DMP->Intermediate Oxidation ROS Reactive Oxygen Species (ROS) in Soil ROS->Intermediate Degradation_Products Further Degradation Products Intermediate->Degradation_Products Further Reactions

Proposed chemical degradation pathway of 3,5-DMP in soil.

This diagram illustrates a plausible chemical degradation pathway for this compound in a soil environment. The process is likely initiated by reactive oxygen species, leading to the oxidation of a methyl group and the formation of an intermediate, which then undergoes further degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylpyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful derivatization of 3,5-dimethylpyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the derivatization of this compound, with a focus on N-alkylation reactions.

Q1: Why is my N-alkylation reaction yield low?

A1: Low yields can stem from several factors. A systematic review of your reagents and conditions is the best approach.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. Strong bases like Sodium Hydride (NaH) in an aprotic solvent like THF or DME are often effective.[1] For a milder and often highly selective system, Potassium Carbonate (K₂CO₃) in DMSO is a common choice.[1][2]

  • Reaction Temperature and Time: Ensure the reaction temperature is optimal. While some protocols work well at room temperature, others may require heating to proceed to completion.[1] It is crucial to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or LC-MS to determine the ideal reaction time and ensure the starting material has been fully consumed.[1]

  • Reagent Quality: Ensure that your this compound, alkylating agent, and solvent are pure and dry. Moisture can quench strong bases and interfere with the reaction.

  • Incomplete Deprotonation: The –NH group of the pyrazole (B372694) must be deprotonated to become nucleophilic.[3] If using a weaker base, ensure it is strong enough to deprotonate the pyrazole ring effectively.

Q2: How can I control the regioselectivity of N-alkylation (N1 vs. N2)?

A2: Achieving high regioselectivity is a primary challenge in the alkylation of unsymmetrically substituted pyrazoles.[4][5] For this compound, the two nitrogen atoms are equivalent, but for substituted pyrazole derivatives, this becomes a critical issue. Several factors influence the outcome:

  • Steric Hindrance: The alkylation generally occurs at the less sterically hindered nitrogen atom.[1] Using a bulky alkylating agent can significantly enhance selectivity for the less hindered position.[1]

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally recommended for achieving high selectivity.[1]

  • Choice of Base: The combination of base and solvent can dictate the regiochemical outcome. For example, using K₂CO₃ in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2]

  • Functional Group Tuning: The electronic nature of substituents on the pyrazole ring can guide the alkylation to a specific nitrogen atom.[5]

Q3: My starting material is not fully consumed. What should I do?

A3: Incomplete conversion is a common issue. Consider the following adjustments:

  • Increase Reagent Equivalents: Try increasing the equivalents of the alkylating agent (e.g., from 1.1 to 1.5 equivalents) and the base (e.g., from 2.0 to 2.5 equivalents).

  • Extend Reaction Time: As mentioned, monitor the reaction via TLC. If starting material is still present, allow the reaction to stir for a longer duration.

  • Increase Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious, as higher temperatures can sometimes lead to the formation of side products.

Q4: I am observing unexpected side products. What are they and how can I minimize them?

A4: The most common side products are regioisomers, as discussed above.[4] In metal-catalyzed reactions, you might also see biaryl compounds from the homocoupling of aryl halide starting materials.[4] To minimize side products, focus on optimizing regioselectivity through the careful selection of solvents, bases, and sterically appropriate alkylating agents.[1][4]

Data Presentation: Optimizing Reaction Conditions

Quantitative data from various studies are summarized below to guide your experimental design.

Table 1: Effect of Reaction Time and Water Volume on the Synthesis of this compound

Hydrazine (B178648) SourceAcetylacetone (B45752) (g)Water (mL)Reaction Time (hr)Yield (%)Reference
Hydrazine Hydrate (B1144303)20.040193.0[6]
Hydrazine Hydrate20.040295.0[6]
Hydrazine Hydrate20.040394.4[6]
Hydrazine Hydrate20.180384.2[6]
Hydrazine Sulfate (B86663)20.2160382.3[6]

This table demonstrates that using hydrazine hydrate with 40 mL of water and a 2-hour reaction time provides the optimal yield for the synthesis of the this compound starting material.[6]

Table 2: Effect of Base and Solvent on N-Alkylation Regioselectivity (N1:N2 Ratio)

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-PhenylCH₃INaHTHF>95:585[1]
3-CF₃Et-IodoacetateK₂CO₃MeCN50:50-[1]
3-CF₃-5-PyridineEt-IodoacetateNaHDME/MeCN100:0 (N1)-[1]
3-Aryl(Me₃Si)CH₂ClKHMDSDMSO>99:148-70[1]

This table highlights how the interplay between the pyrazole substituent, base, and solvent system dramatically influences the regiochemical outcome of N-alkylation.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from established methods for the condensation of acetylacetone and hydrazine.[7][8][9]

  • Preparation: In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide (B78521) solution.[7]

  • Cooling: Immerse the flask in an ice bath and cool the solution to 15°C.[7]

  • Addition: Add 50 g (0.50 mole) of acetylacetone dropwise via the dropping funnel while maintaining the internal temperature at approximately 15°C. The addition should take about 30 minutes.[7]

  • Reaction: After the addition is complete, continue to stir the mixture at 15°C for 1 hour. During this time, the this compound product will precipitate.[7]

  • Workup: Dilute the contents with 200 mL of water to dissolve any precipitated inorganic salts.[7] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with one 125 mL portion of ether, followed by four 40 mL portions of ether.[7]

  • Purification: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[7] Remove the ether by distillation to obtain crystalline this compound. The typical yield is 77–81%.[7]

Protocol 2: Base-Mediated Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol provides a general method for achieving high N1-selectivity.[1]

  • Setup: To a solution of the 3-substituted pyrazole (1.0 equivalent) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition: Add the desired alkylating agent (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate key workflows for optimizing and troubleshooting your derivatization experiments.

G cluster_prep Phase 1: Preparation & Initial Test cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Optimization start Define Derivatization Goal (e.g., N-alkylation) reagents Select Initial Conditions (Base, Solvent, Temp) start->reagents protocol Run Small-Scale Test Reaction reagents->protocol analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) protocol->analysis eval Evaluate Outcome (Yield, Purity, Selectivity) analysis->eval optimize Systematically Vary One Parameter (e.g., Change Solvent) eval->optimize Meets Target? NO success Scale-Up Optimized Protocol eval->success Meets Target? YES optimize->protocol Re-run Test

Caption: General workflow for optimizing this compound derivatization.

G cluster_reagents Reagent & Stoichiometry Checks cluster_conditions Reaction Condition Optimization start Problem: Low Reaction Yield check_purity Verify Purity & Dryness of Reagents and Solvent start->check_purity check_equiv Increase Equivalents of Base and Alkylating Agent check_purity->check_equiv check_time Extend Reaction Time (Monitor by TLC) check_equiv->check_time check_temp Increase Reaction Temperature check_time->check_temp check_base Change Base/Solvent System (e.g., NaH/THF or K2CO3/DMSO) check_temp->check_base rerun Re-run Experiment check_base->rerun

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Characterization of 3,5-Dimethylpyrazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 3,5-dimethylpyrazole (3,5-dmp) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common coordination modes of this compound in metal complexes?

This compound can coordinate to metal ions in several ways. The most common mode is as a monodentate ligand through one of its nitrogen atoms.[1] However, it can also act as a bridging ligand, connecting two metal centers.[1] The specific coordination is influenced by factors such as the metal ion, the solvent system, and the presence of other ligands.[2]

Q2: Why is my elemental analysis result not matching the calculated values for my this compound metal complex?

Discrepancies in elemental analysis can arise from several factors:

  • Solvent of Crystallization: The crystal lattice of the complex may contain solvent molecules (e.g., water, ethanol) that are not accounted for in the calculated formula.[3][4] Thermogravimetric analysis (TGA) can help identify and quantify the presence of coordinated or lattice water molecules.[3][4]

  • Incomplete Reaction or Impurities: The presence of unreacted starting materials or byproducts can affect the elemental composition. Recrystallization of the product can help improve purity.[5]

  • Hygroscopic Nature: Some complexes may absorb moisture from the atmosphere, leading to inaccurate results. It is crucial to handle and store samples in a dry environment.

Q3: The IR spectrum of my complex shows a broad band in the 3400-3500 cm⁻¹ region. What does this indicate?

A broad band in this region is typically indicative of the presence of O-H stretching vibrations from water or alcohol molecules.[3][4] These can be either coordinated to the metal center or present as lattice solvent.[3][4]

Q4: What are the characteristic ¹H NMR signals for the this compound ligand in a metal complex?

In the free this compound ligand, the two methyl groups are equivalent and show a single peak.[6] Upon coordination to a metal, the symmetry of the ligand can be broken, leading to two distinct signals for the methyl groups.[6] The chemical shifts of the pyrazole (B372694) ring protons will also be affected by coordination to the metal center.[3]

Troubleshooting Guides

Problem 1: Unexpected Complexity in the ¹H NMR Spectrum

Symptoms:

  • More than the expected number of signals for the methyl groups of the this compound ligand.

  • Broadening of signals.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Fluxional Behavior in Solution Run variable-temperature (VT) NMR experiments to investigate dynamic processes. At lower temperatures, the exchange process may slow down, resulting in sharper, well-resolved signals.[7]
Presence of Multiple Species in Solution Re-purify the sample by recrystallization or chromatography. Use techniques like 2D NMR (COSY, HSQC) to help assign the signals to different species.
Restricted Rotation Steric hindrance within the complex can lead to restricted rotation of ligands, resulting in signal broadening.[7] VT NMR can also help to probe this phenomenon.
Problem 2: Difficulty in Obtaining Single Crystals for X-ray Diffraction

Symptoms:

  • Formation of amorphous powder or oil instead of crystals.

  • Obtaining very small or poorly formed crystals.

  • Crystal twinning.[8]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Rapid Precipitation Slow down the crystallization process. Common techniques include slow evaporation of the solvent, vapor diffusion of a non-solvent, or layering of a non-solvent.
Inappropriate Solvent System Screen a variety of solvents with different polarities. A mixture of solvents can sometimes be effective.
Impurities Ensure the sample is of high purity. Even small amounts of impurities can inhibit crystal growth.
Crystal Twinning Twinning is a common issue where two or more crystals are intergrown.[8] Careful examination of the diffraction data is required to identify and potentially resolve the twinning.[8] Trying different crystallization conditions may help to minimize twinning.

Experimental Protocols

General Synthesis of a this compound Metal Complex

This is a generalized procedure; specific conditions will vary depending on the metal and desired complex.

  • Dissolve the metal salt (e.g., metal acetate, chloride, or nitrate) in a suitable solvent (e.g., ethanol, methanol, water).[4][9]

  • In a separate flask, dissolve the this compound ligand in the same or a compatible solvent.

  • Add the ligand solution dropwise to the metal salt solution with stirring.

  • The reaction may be carried out at room temperature or with heating, depending on the specific reaction.[10]

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

  • If no precipitate forms, the solution can be concentrated or a non-solvent can be added to induce crystallization.

Table 1: Example Characterization Data for a Hypothetical Copper(II) Complex with this compound

AnalysisExpected Result
Elemental Analysis C: xx.xx%, H: y.yy%, N: zz.zz%, Cu: aa.aa% (Calculated for [Cu(3,5-dmp)₂(NO₃)₂])
FT-IR (cm⁻¹) ~3100 (C-H stretch), ~1600 (C=N stretch), ~1380 & ~830 (Nitrate bands)[4]
¹H NMR (ppm) Two distinct singlets for the two methyl groups, shifted from the free ligand position.
UV-Vis (nm) d-d transitions characteristic of a Cu(II) complex.
Mass Spectrometry (m/z) Peak corresponding to the molecular ion or fragments of the complex.

Visualizations

Experimental_Workflow General Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Troubleshooting Synthesis Synthesize Complex Purification Purify Complex (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectroscopy MassSpec Mass Spectrometry Purification->MassSpec Elemental Elemental Analysis Purification->Elemental XRay Single Crystal X-ray Diffraction (if crystals form) Purification->XRay Analysis Analyze Data Spectroscopy->Analysis MassSpec->Analysis Elemental->Analysis XRay->Analysis Troubleshoot Troubleshoot Unexpected Results Analysis->Troubleshoot Discrepancies? Troubleshooting_NMR Troubleshooting Complex NMR Spectra Start Complex or Broad ¹H NMR Spectrum Cause1 Fluxional Behavior? Start->Cause1 Cause2 Multiple Species? Cause1->Cause2 No Solution1 Run Variable-Temperature NMR Cause1->Solution1 Yes Cause3 Restricted Rotation? Cause2->Cause3 No Solution2 Re-purify Sample (Recrystallization/Chromatography) Cause2->Solution2 Yes Cause3->Solution1 Yes Solution3 Analyze with 2D NMR Solution2->Solution3

References

Avoiding inorganic byproducts in 3,5-Dimethylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylpyrazole, with a focus on avoiding the formation of inorganic byproducts.

Troubleshooting Guide

Issue: Precipitation of inorganic salts during product workup.

Q1: My reaction mixture solidified with inorganic salts after reacting acetylacetone (B45752) with hydrazine (B178648) sulfate (B86663). How can I isolate my product?

A1: The use of hydrazine sulfate in an alkaline solution, such as sodium hydroxide (B78521), is a known method for this compound synthesis.[1][2] However, this reaction inherently produces a significant amount of inorganic salt byproduct, typically sodium sulfate.[2] To isolate your product, you will need to dissolve the inorganic salts. This can be achieved by diluting the reaction mixture with a sufficient amount of water.[2] Following dissolution, the this compound can be extracted using an organic solvent like diethyl ether.[2]

Issue: Low yield and purity of this compound.

Q2: I'm using the hydrazine sulfate method and my yields are consistently low with impure product. What can I do to improve this?

A2: Low yields and purity in the hydrazine sulfate method are often attributed to the challenges of separating the desired product from the large volume of inorganic byproducts generated.[3] To enhance your results, consider switching to the hydrazine hydrate (B1144303) method, which is known to produce fewer byproducts and can result in higher yields.[1] Alternatively, optimizing the reaction conditions of the hydrazine sulfate method, such as temperature control and efficient extraction, can also lead to improvements.

Issue: Violent reaction when using hydrazine hydrate.

Q3: My reaction with hydrazine hydrate and acetylacetone is very exothermic and difficult to control. How can I perform this synthesis safely?

A3: The reaction between hydrazine hydrate and acetylacetone can be highly exothermic.[2] To manage the reaction, it is crucial to control the temperature by using an ice bath and adding the acetylacetone dropwise with constant stirring.[2][4] This slow addition allows for the dissipation of heat and prevents the reaction from becoming too vigorous.

Frequently Asked Questions (FAQs)

Q4: What is the most common source of inorganic byproducts in this compound synthesis?

A4: The most prevalent source of inorganic byproducts is the use of hydrazine sulfate in combination with an aqueous alkali solution, such as sodium hydroxide.[1][3] This reaction generates inorganic salts, like sodium sulfate, which can complicate the purification process.

Q5: Are there synthesis methods that completely avoid the formation of inorganic byproducts?

A5: Yes, several methods avoid the generation of inorganic salts. The most common is the reaction of acetylacetone with hydrazine hydrate.[1][5] This reaction can be performed in various solvents, including water or ethanol, or even under solvent-free conditions, yielding this compound and water as the primary products.[1][5][6] Green chemistry approaches, such as mechanochemical synthesis (grinding reactants together), also offer a solvent-free route that avoids inorganic byproducts.[7]

Q6: What are the advantages of using hydrazine hydrate over hydrazine sulfate?

A6: The primary advantage of using hydrazine hydrate is the elimination of inorganic salt byproducts, which simplifies the workup and purification process.[1] This method is often considered more environmentally friendly and can lead to higher yields and product purity.[1][5]

Q7: Can a catalyst be used in the hydrazine hydrate method to improve the reaction?

A7: Yes, an acid catalyst such as glacial acetic acid, formic acid, or propionic acid can be employed when reacting acetylacetone and hydrazine hydrate in a solvent like water.[5][6] The use of a catalyst can enhance the reaction rate and contribute to high yields and purity.[5]

Quantitative Data Summary

Synthesis MethodReagentsSolventCatalystYield (%)Purity (%)Inorganic ByproductsReference
TraditionalAcetylacetone, Hydrazine Sulfate, NaOHWaterNone77-81GoodYes (Sodium Sulfate)[2]
Hydrazine HydrateAcetylacetone, Hydrazine HydrateWaterNone95HighNo[1]
CatalyticAcetylacetone, Hydrazine HydrateWaterGlacial Acetic Acid>90>99No[3][5]
Green (Solvent-free)Acetylacetone, Hydrazinium CarboxylateNoneNone>97>97No (CO2 and water released)[6]
Mechanochemical3-chloro-2,4-pentanedione, Thiophenols, Hydrazine HydrateNonePiperidineGood to ExcellentNot specifiedNo[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrazine Sulfate (with inorganic byproduct)

  • Materials: Hydrazine sulfate (0.50 mole), 10% Sodium hydroxide solution (400 ml), Acetylacetone (0.50 mole), Diethyl ether, Anhydrous potassium carbonate.

  • Procedure:

    • Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.

    • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

    • Add 50g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

    • Stir the mixture for an additional hour at 15°C.

    • Dilute the contents of the flask with 200 ml of water to dissolve the precipitated inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with 125 ml of diethyl ether.

    • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

    • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation to obtain crystalline this compound.[2]

Protocol 2: Synthesis of this compound using Hydrazine Hydrate (avoiding inorganic byproducts)

  • Materials: Hydrazine hydrate (0.20 mole), Acetylacetone (0.20 mole), Water (40 ml).

  • Procedure:

    • Dissolve 11.8g (0.20 mole) of hydrazine hydrate in 40 ml of water in a suitable reaction vessel.

    • Cool the solution to 15°C in a water bath.

    • Add 20.2g (0.20 mole) of acetylacetone drop by drop to the hydrazine hydrate solution while maintaining the temperature at 15°C.

    • Continue the reaction for 2 hours at a constant temperature of 15°C.

    • The product, this compound, will precipitate out of the solution.

    • Isolate the product by filtration, wash with cold water, and dry.[1]

Visualizations

Traditional_Synthesis acetylacetone Acetylacetone intermediate Reaction Intermediate acetylacetone->intermediate hydrazine_sulfate Hydrazine Sulfate hydrazine_sulfate->intermediate naoh NaOH (aq) naoh->intermediate dmp This compound intermediate->dmp + na2so4 Sodium Sulfate (Inorganic Byproduct) intermediate->na2so4 + h2o Water intermediate->h2o +

Caption: Traditional synthesis of this compound leading to inorganic byproducts.

Green_Synthesis acetylacetone Acetylacetone intermediate Reaction Intermediate acetylacetone->intermediate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate dmp This compound intermediate->dmp + h2o Water intermediate->h2o +

Caption: Greener synthesis of this compound avoiding inorganic byproducts.

Troubleshooting_Logic start Inorganic Byproduct Issue? method Identify Synthesis Method start->method hs_path Using Hydrazine Sulfate? method->hs_path hh_path Using Hydrazine Hydrate? method->hh_path hs_solution Dissolve salts in water, then extract product. hs_path->hs_solution Yes switch_to_hh Consider switching to Hydrazine Hydrate method. hs_path->switch_to_hh Yes no_byproduct No inorganic byproducts expected. Check for other contaminants. hh_path->no_byproduct Yes

Caption: Troubleshooting workflow for inorganic byproduct issues.

References

Validation & Comparative

A Head-to-Head Battle of Nitrification Inhibitors: 3,5-Dimethylpyrazole vs. 3,4-dimethylpyrazole phosphate (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Scientists

In the quest for enhanced nitrogen use efficiency in agriculture, nitrification inhibitors play a pivotal role. By delaying the bacterial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, these compounds reduce nitrogen loss through leaching and greenhouse gas emissions. Among the various inhibitors, pyrazole (B372694) derivatives have garnered significant attention. This guide provides an in-depth, objective comparison of two prominent dimethylpyrazole-based nitrification inhibitors: 3,5-Dimethylpyrazole (3,5-DMP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). This analysis is designed to assist researchers, scientists, and agricultural professionals in understanding their respective performance based on available experimental data.

Mechanism of Action: A Tale of Two Isomers

Both 3,5-DMP and DMPP function by targeting the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to nitrite (B80452), a process catalyzed by the enzyme ammonia monooxygenase (AMO). This enzyme is crucial for the metabolic activity of ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).

3,4-dimethylpyrazole phosphate (DMPP) , the more extensively studied of the two, acts as a potent inhibitor of the AMO enzyme. Its mechanism is understood to involve the chelation of copper ions within the active site of the AMO enzyme.[1][2] Copper is an essential cofactor for the enzyme's function, and by binding to it, DMPP effectively deactivates the enzyme, thereby halting the nitrification process.

This compound (3,5-DMP) also effectively inhibits soil nitrification.[3] While it is understood to target the same enzymatic pathway, the precise molecular interaction with the AMO enzyme is less specifically detailed in publicly available research. However, it is generally accepted that as a pyrazole-based compound, it likely shares a similar mechanism of interfering with the AMO enzyme's function.

Performance and Efficacy: A Quantitative Comparison

The effectiveness of nitrification inhibitors is influenced by various soil properties, including pH, temperature, and microbial community composition. The following tables summarize the available quantitative data from experimental studies on 3,5-DMP and DMPP.

Table 1: Inhibition of Nitrification and Impact on Soil Nitrogen Dynamics

ParameterThis compound (DMP)3,4-dimethylpyrazole phosphate (DMPP)Soil Type/ConditionsCitation
Nitrification Inhibition Rate Dose-dependent; >30% inhibition rate at 7-14 days with 1.0% and 2.0% of applied N (as 3,5-DMPZP)Up to 70.23% inhibition of net nitrification rateBrown Soil[4][5]
Ammonium (NH₄⁺-N) Retention Significantly increased soil NH₄⁺-N concentrationIncreased NH₄⁺-N retention from -71.15% to 65.37%Brown Soil[4][5]
Nitrate (NO₃⁻-N) Reduction Significantly decreased soil NO₃⁻-N concentrationDecreased NO₃⁻-N formationBrown Soil[4][6]
Effect on N₂O Emissions Not explicitly quantified in comparative studiesReduction from 7.93% to 82.51%Various agricultural soils[5]

Note: Data for 3,5-DMP is primarily from a study on this compound phosphate (DMPZP), a salt form of 3,5-DMP.

Table 2: Impact on Ammonia-Oxidizing Microorganisms

OrganismEffect of this compound (DMP)Effect of 3,4-dimethylpyrazole phosphate (DMPP)Citation
Ammonia-Oxidizing Bacteria (AOB) Not explicitly quantified in comparative studiesSignificantly decreases AOB abundance.[6][7][8]
Ammonia-Oxidizing Archaea (AOA) Not explicitly quantified in comparative studiesNo significant effect on AOA abundance in some studies, while others report an impact.[6][7][8]

Experimental Protocols: A Guide to Comparative Studies

To ensure a robust and standardized comparison of nitrification inhibitors, specific experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of 3,5-DMP and DMPP.

Soil Incubation Experiment for Nitrification Inhibition Assessment

This laboratory-based method is fundamental for evaluating the efficacy of nitrification inhibitors under controlled conditions.

Objective: To determine the effect of different concentrations of 3,5-DMP and DMPP on the rate of nitrification in a specific soil type.

Materials:

  • Freshly collected and sieved (<2 mm) soil with known physicochemical properties (pH, organic carbon content, texture).

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) solution as a nitrogen source.

  • Solutions of this compound (DMP) and 3,4-dimethylpyrazole phosphate (DMPP) at various concentrations.

  • Incubation vessels (e.g., microcosms or flasks).

  • Controlled environment incubator.

  • Reagents for extraction and analysis of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) (e.g., 2 M KCl).

  • Spectrophotometer or ion chromatograph for nitrogen analysis.

Procedure:

  • Soil Preparation: A known weight of fresh, sieved soil is pre-incubated for a set period (e.g., 7 days) at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% water-holding capacity) to stabilize microbial activity.

  • Treatment Application: The pre-incubated soil is divided into treatment groups. Each group receives the ammonium sulfate solution. The nitrification inhibitors (3,5-DMP and DMPP) are then added at different application rates (e.g., 0.5%, 1%, and 2% of the applied N). A control group with only ammonium sulfate is also included.

  • Incubation: The treated soil samples are placed in incubation vessels and maintained at a constant temperature and moisture in the dark for a specified period (e.g., 28 to 56 days).

  • Sampling: Subsamples of soil are collected at regular intervals (e.g., day 0, 7, 14, 28, 42, and 56).

  • Nitrogen Analysis: The collected soil samples are immediately extracted with a 2 M KCl solution. The extracts are then analyzed for NH₄⁺-N and NO₃⁻-N concentrations using colorimetric methods or ion chromatography.

  • Calculation of Nitrification Rate: The net nitrification rate is calculated as the change in nitrate concentration over time. The inhibition rate is determined by comparing the nitrification rate in the inhibitor-treated soils to the control soil.

Measurement of Nitrification Potential

This assay provides an estimate of the maximum potential activity of nitrifying microorganisms in a soil sample under optimal substrate conditions.

Objective: To assess the potential impact of 3,5-DMP and DMPP on the overall nitrifying capacity of the soil microbial community.

Materials:

  • Fresh soil samples.

  • Phosphate buffer solution.

  • Ammonium sulfate ((NH₄)₂SO₄) solution.

  • Solutions of 3,5-DMP and DMPP.

  • Shaking incubator.

  • Centrifuge.

  • Reagents for nitrite (NO₂⁻-N) analysis.

Procedure:

  • Soil Slurry Preparation: A slurry is created by mixing a known amount of fresh soil with a phosphate buffer solution containing ammonium sulfate.

  • Inhibitor Addition: The soil slurry is divided into treatment groups, and the nitrification inhibitors are added at desired concentrations. A control group without inhibitors is included.

  • Incubation: The slurries are incubated in a shaking incubator for a short period (e.g., 24 hours) to ensure aerobic conditions and constant mixing.

  • Subsampling and Analysis: Aliquots of the slurry are taken at different time points (e.g., 0, 6, 12, and 24 hours). The reaction is stopped, and the samples are centrifuged to separate the soil particles. The supernatant is then analyzed for nitrite concentration.

  • Rate Calculation: The potential nitrification rate is calculated from the linear increase in nitrite concentration over time.

Visualizing the Process and Experimental Design

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Nitrification_Inhibition cluster_nitrification Nitrification Pathway cluster_inhibition Inhibition Mechanism Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia Monooxygenase (AMO) (AOB & AOA) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (NOB) DMP 3,5-DMP AMO AMO Enzyme DMP->AMO Inhibits DMPP DMPP DMPP->AMO Inhibits (Cu Chelation)

Caption: Mechanism of nitrification inhibition by 3,5-DMP and DMPP.

Experimental_Workflow start Start: Soil Collection & Preparation treatments Application of Treatments: - Control (N only) - 3,5-DMP (various conc.) - DMPP (various conc.) start->treatments incubation Soil Incubation (Controlled Temperature & Moisture) treatments->incubation sampling Periodic Soil Sampling incubation->sampling extraction KCl Extraction sampling->extraction analysis NH₄⁺-N & NO₃⁻-N Analysis extraction->analysis data Data Analysis: - Nitrification Rate - Inhibition Efficiency analysis->data

Caption: Workflow for a soil incubation experiment to compare nitrification inhibitors.

Conclusion

Both this compound and 3,4-dimethylpyrazole phosphate are effective nitrification inhibitors that function by targeting the ammonia monooxygenase enzyme. DMPP is a well-characterized inhibitor with a known mechanism of copper chelation and a significant body of research supporting its efficacy in reducing nitrification and N₂O emissions across various agricultural systems. While 3,5-DMP also demonstrates a clear inhibitory effect on nitrification, there is a comparative lack of direct, quantitative comparisons with DMPP in the scientific literature.

For researchers and professionals in drug development and agriculture, the choice between these two inhibitors may depend on specific soil conditions, target microbial populations, and cost-effectiveness. The experimental protocols outlined in this guide provide a framework for conducting rigorous, direct comparisons to determine the optimal nitrification inhibitor for a given application. Further head-to-head studies are warranted to fully elucidate the relative performance of 3,5-DMP and DMPP under a wider range of environmental conditions.

References

Comparison of 3,5-Dimethylpyrazole and dicyandiamide (DCD) for nitrification inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3,5-Dimethylpyrazole (DMP) and Dicyandiamide (B1669379) (DCD) as Nitrification Inhibitors

Introduction

Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen losses through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are chemical compounds applied with nitrogen fertilizers to slow down this conversion, thereby enhancing nitrogen use efficiency and mitigating environmental impacts. Among the most widely used nitrification inhibitors are this compound (DMP), often formulated as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), and dicyandiamide (DCD). This guide provides an objective comparison of their performance, mechanisms of action, and the experimental basis for their evaluation, tailored for researchers and professionals in agricultural and environmental sciences.

Mechanism of Action

Both DMP and DCD function by inhibiting the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to hydroxylamine, catalyzed by the enzyme ammonia monooxygenase (AMO). This enzyme is found in ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).

  • This compound (DMP): DMP-based inhibitors, such as DMPP, are thought to function by chelating the copper ions that are essential cofactors for the AMO enzyme, thereby blocking its activity.[1][2] This inhibition primarily affects ammonia-oxidizing bacteria (AOB).[1][3][4] Studies suggest that DMPP exhibits a stronger inhibitory effect on AOB than DCD.[3][4]

  • Dicyandiamide (DCD): DCD also targets and deactivates the ammonia monooxygenase (AMO) enzyme, retarding the oxidation of ammonia.[5][6] Like DMP, its primary targets are AOB.[5]

Both inhibitors are described as acting as uncompetitive and reversible inhibitors of the AMO enzyme.[6] By suppressing the activity of AOB, both compounds help maintain nitrogen in the more stable ammonium form for a longer period.

Nitrification_Inhibition cluster_pathway Nitrification Pathway NH4 Ammonium (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH Ammonia Monooxygenase (AMO) NO2 Nitrite (NO₂⁻) NH2OH->NO2 NO3 Nitrate (NO₃⁻) NO2->NO3 AOB Ammonia-Oxidizing Bacteria (AOB) NOB Nitrite-Oxidizing Bacteria (NOB) Inhibitors DMP & DCD Inhibitors->NH2OH Inhibit AMO

Caption: Mechanism of nitrification inhibition by DMP and DCD.

Performance Comparison: Quantitative Data

The efficacy of DMP and DCD has been evaluated across various studies, focusing on their impact on nitrous oxide emissions, soil nitrogen dynamics, and crop productivity.

Table 1: Reduction of Nitrous Oxide (N₂O) Emissions
InhibitorReduction in N₂O Emissions (%)Experimental ContextSource
DCD 35%Wheat-maize rotation field, annual emissions[7][8][9]
DMPP 38%Wheat-maize rotation field, annual emissions[7][8][9]
DCD 26% (average over 3 years)3-year field experiment[10]
DMPP 49% (average over 3 years)3-year field experiment[10]
DCD 37% - 88%Soil incubation (70 days), dependent on temperature and soil depth[11]
DMPP 14% - 76%Soil incubation (70 days), dependent on temperature and soil depth[11]
DMPP 54.5%Manure composting[12]
DCD 44.7%Meta-analysis of field trials[13]
DMPP 47.6%Meta-analysis of field trials[13]
DCD 33% - 86%Incubation with different soil textures (sandy, loamy, clayey)[14][15]
DMPP 30% - 88%Incubation with different soil textures (sandy, loamy, clayey)[14][15]
Table 2: Effect on Soil Inorganic Nitrogen (NH₄⁺-N and NO₃⁻-N)
InhibitorEffect on NH₄⁺-NEffect on NO₃⁻-NExperimental ContextSource
DCD Increased by 25.3%Decreased by 17.0%Meta-analysis of field trials[13]
DMPP Increased by 41.1%Decreased by 20.7%Meta-analysis of field trials[13]
DCD Prevented NH₄⁺-N disappearance by 63.0%Inhibited nitrification by 72.6%Soil incubation[5]
DMPP Significantly increased NH₄⁺-NSignificantly decreased NO₃⁻-NIncubation with three black soils[16]
DCD Significantly increased NH₄⁺-NSignificantly decreased NO₃⁻-NIncubation with three black soils[16]
DMPZP (3,5-DMP) Significantly increased NH₄⁺-NSignificantly decreased NO₃⁻-NAerobic incubation test[17]
Table 3: Impact on Crop Yield and Nitrogen Uptake
InhibitorEffect on Crop YieldEffect on N UptakeExperimental ContextSource
DCD Tended to increaseTended to increaseWheat-maize cropping system[8]
DMPP Tended to increaseTended to increaseWheat-maize cropping system[8]
DCD Significantly increased by 6.5%-Meta-analysis[13]
DMPP No significant increase (1.2%)-Meta-analysis (except in alkaline soils)[13]

Experimental Protocols

The comparison of nitrification inhibitors relies on standardized experimental methodologies, including laboratory incubations and field trials.

Key Experimental Methodologies
  • Soil Incubation Studies:

    • Objective: To assess the inhibitory effect on nitrification under controlled conditions.

    • Protocol:

      • Soil Collection and Preparation: Soil is collected from the target field, sieved to remove large debris, and pre-incubated to stabilize microbial activity.

      • Treatments: The experiment typically includes a control (soil only), a nitrogen fertilizer control (e.g., urea (B33335) or ammonium sulfate), and fertilizer treatments amended with different concentrations of DCD or DMP.

      • Incubation: Soil samples (e.g., 100-200g) are placed in microcosms (e.g., flasks or jars) and adjusted to a specific moisture level (e.g., 60% water-holding capacity) and temperature (e.g., 25°C). The microcosms are incubated in the dark for a period ranging from several weeks to months.[18]

      • Sampling and Analysis: Subsamples are taken at regular intervals. Soil is extracted (e.g., with 2M KCl) to measure concentrations of NH₄⁺-N and NO₃⁻-N using colorimetric methods or ion chromatography. N₂O emissions from the headspace of sealed microcosms can be measured using gas chromatography.[11]

      • Microbial Analysis: DNA is extracted from soil samples to quantify the abundance of ammonia oxidizer genes (amoA for AOB and AOA) using real-time quantitative PCR (qPCR).[3][4]

  • Field Trials:

    • Objective: To evaluate inhibitor performance under real-world agricultural conditions.

    • Protocol:

      • Experimental Design: Field plots are established using a randomized block design with multiple replicates for each treatment (e.g., Control, Urea, Urea+DCD, Urea+DMPP).

      • Measurements:

        • N₂O Flux: Static or automated chambers are placed on the soil surface to collect gas samples at regular intervals. N₂O concentrations are analyzed by gas chromatography to calculate flux rates.[7][8]

        • Soil Nitrogen: Soil cores are collected periodically to analyze NH₄⁺-N and NO₃⁻-N concentrations.

        • Crop Performance: At harvest, crop yield, biomass, and plant nitrogen content are measured to determine nitrogen use efficiency.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_analysis Analysis A Soil Collection & Sieving B Pre-incubation A->B C Establish Treatments: - Control - N Fertilizer - N + DCD - N + DMP B->C D Incubation (Controlled Temp/Moisture) C->D E Periodic Sampling D->E F Soil N Analysis (NH₄⁺, NO₃⁻) E->F G Gas Analysis (N₂O) E->G H Microbial Analysis (qPCR for amoA genes) E->H

Caption: General workflow for a soil incubation experiment.

Factors Influencing Efficacy

The performance of both DMP and DCD is not constant and can be significantly influenced by soil and environmental conditions.

  • Soil Type and pH: DCD is reported to be more effective in clayey and loamy soils, while DMPP performs better in sandy soils.[14][15] The efficacy of DMPP has been noted to be higher in alkaline soils, potentially because acidic conditions can decrease its performance.[4][13]

  • Temperature: The inhibitory effect of both DCD and DMPP can be temperature-dependent. Some studies show DCD performs slightly better than DMPP at cooler temperatures.[11]

  • Application Rate: DMPP is generally effective at a much lower application rate compared to DCD.[10][11] A meta-analysis noted that DMPP could achieve a similar inhibition effect to DCD at less than one-tenth of the application rate.[13]

  • Soil Organic Matter (SOM): Higher SOM content can reduce the efficacy of DMPP, possibly due to adsorption of the inhibitor onto organic particles.[16][19]

Toxicity and Other Considerations

While both inhibitors are effective, there are considerations regarding their potential non-target effects. One study using pure cultures of Nitrosomonas europaea found that DCD has a 10% higher toxicity than DMP when compared at concentrations that yield the same inhibition efficacy.[6] Furthermore, the discovery of DCD residues in milk products led to its market withdrawal in some regions, highlighting the importance of considering the complete environmental fate of these compounds.[20]

Conclusion

Both this compound (DMP) and Dicyandiamide (DCD) are effective nitrification inhibitors that play a crucial role in improving nitrogen management in agriculture.

  • DMP (as DMPP) is often more potent, requiring a lower application rate than DCD to achieve similar or, in some cases, superior inhibition of nitrification and reduction of N₂O emissions.[10][13] Its efficacy appears particularly pronounced in neutral to alkaline soils.[13]

  • DCD has demonstrated a consistent ability to reduce nitrogen losses and, in some analyses, shows a more significant positive impact on crop yields than DMPP.[13][14] Its performance is considered robust, especially in finer-textured soils.[14][15]

The choice between DMP and DCD depends on specific objectives, soil characteristics, climatic conditions, and economic considerations. The data presented in this guide, derived from a range of experimental studies, provides a foundation for informed decision-making by researchers and professionals aiming to optimize nitrogen use and minimize environmental impact.

References

A Comparative Guide to the Analytical Method Validation of 3,5-Dimethylpyrazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dimethylpyrazole (3,5-DMP) with alternative methods used for its isomer, 3,4-Dimethylpyrazole phosphate (B84403) (3,4-DMPP). The comparison is supported by experimental data and detailed methodologies benchmarked against the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Comparative Analysis of HPLC Methods

The selection of an optimal HPLC method depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. Below is a comparative summary of a validated Reverse-Phase (RP-HPLC) method for 3,5-DMP and two methods for its isomer, 3,4-DMPP: a standard RP-HPLC method and an ion-pair chromatography method coupled with mass spectrometry (LC-MS/MS).

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod 1: RP-HPLC for this compound[1][2]Method 2: RP-HPLC for 3,4-DMPP[3]Method 3: Ion-Pair LC-MS/MS for 3,4-DMP[4][5][6]
Instrumentation HPLC with DAD DetectorHPLC with UV DetectorLC-MS/MS
Column C18Shodex Silica C18M 4D (4.6 mm x 150 mm)Reversed-Phase Column
Mobile Phase Acetonitrile (B52724) : Water (Optimized Ratio)10 mM NaH₂PO₄ (aq.) / CH₃CN = 1000/175Aqueous Phase with Perfluorooctanoic acid (PFOA) and Organic Phase with 0.1% Formic Acid
Elution Mode IsocraticIsocraticGradient
Flow Rate Optimized (e.g., 1.0 mL/min)0.7 mL/minNot specified, but optimized for best peak shape
Column Temperature Optimized (e.g., 30°C)Not SpecifiedNot Specified
Detection Wavelength Optimized (e.g., 210 nm)Not SpecifiedMass Spectrometry Detection
Internal Standard Not specifiedNot specified3,4-DMP-¹⁵N₂

Table 2: Comparison of Quantitative Performance Data

Validation ParameterMethod 1: RP-HPLC for this compound[1][2]Method 2: RP-HPLC for 3,4-DMPP[3]Method 3: Ion-Pair LC-MS/MS for 3,4-DMP[4][5][6]
Linearity (R²) > 0.9990.9999Not explicitly stated, but method provides a 10-fold improvement in LOQ
Range 1.0 - 50.0 µg/mL0.5 - 50 µg/mLNot specified
Accuracy (% Recovery) 95.6 - 103.3%102% (average)101 - 107%
Precision (%RSD) < 2% (Intra- and Inter-day)Not specifiedNot specified, but consistent performance is noted
Limit of Detection (LOD) 0.15 µg/mLNot specifiedSignificantly lower than other methods
Limit of Quantitation (LOQ) 0.45 µg/mLNot specified10-fold improvement on the most sensitive existing method
Specificity No interference from other nitrification inhibitors like DCD and DMPP.[2]Method applicable to fertilizers containing DMPP.[3]Improved separation from soil organic matter matrix.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below is the protocol for the validated RP-HPLC method for this compound.

Detailed Protocol: Validated RP-HPLC Method for this compound[1][2]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 stationary phase.

  • Mobile Phase: An optimized isocratic mixture of acetonitrile and water.

  • Flow Rate: Optimized for best separation, typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: Optimized for maximum absorbance of 3,5-DMP, for example, 210 nm.

  • Injection Volume: A consistent volume, such as 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution to prepare a minimum of five calibration standards across the desired concentration range (e.g., 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with 3,5-DMP to ensure no interfering peaks are present at the retention time of the analyte. The method should also be able to distinguish 3,5-DMP from other related compounds like 3,4-DMPP.[2]

  • Linearity: Inject the five working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with 3,5-DMP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (e.g., 98.0 - 102.0%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Visualization of Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, adhering to ICH guidelines.

G cluster_0 Phase 1: Planning & Protocol cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Procedure's Intended Use P2 Identify Performance Characteristics to Validate P1->P2 P3 Set Acceptance Criteria for Each Characteristic P2->P3 P4 Write Validation Protocol P3->P4 E1 Specificity (Interference Check) P4->E1 Execute Protocol R1 Collect & Process Data E1->R1 Generate Data E2 Linearity & Range E3 Accuracy (Recovery Studies) E4 Precision (Repeatability & Intermediate Precision) E5 Detection & Quantitation Limits (LOD & LOQ) E6 Robustness R2 Compare Results Against Acceptance Criteria R3 Document Any Deviations or OOS Results R4 Compile Validation Report Final Method is Validated for Intended Purpose R4->Final

Caption: Workflow for the validation of an HPLC analytical method.

References

Efficacy of 3,5-Dimethylpyrazole and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among these, 3,5-dimethylpyrazole serves as a crucial building block for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound derivatives against other pyrazole-based compounds, with a focus on their anti-inflammatory, phosphodiesterase-4 (PDE4) inhibitory, and anticancer activities. The information is supported by experimental data to aid in research and drug development endeavors.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key objective in designing NSAIDs to minimize gastrointestinal side effects.

Below is a comparison of the in vitro inhibitory activity (IC50) of various pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib >100.04>250[1]
Rofecoxib >500.018>2777[2]
SC-558 >1000.0093>10752[3]
Phenylbutazone 2.74.30.63[4]
Azido analogue of Rofecoxib (17) 159.70.196812[5]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a generalized method for determining the COX inhibitory activity of a compound.

1. Materials and Reagents:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin (B15479496) screening ELISA kit

2. Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the test compound or vehicle control to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a specific duration (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding stannous chloride solution.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.

Phosphodiesterase 4 (PDE4) Inhibitory Activity

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in anti-inflammatory effects.[6] Several this compound derivatives have been investigated as potential PDE4 inhibitors.

CompoundPDE4B IC50 (µM)Reference(s)
Compound If (this compound derivative) 1.7
Compound 4c (this compound derivative) 1.6[7]
3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (pyrazole no. 21) 0.021[8]
Rolipram (reference inhibitor) 1.9

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against PDE4.

1. Materials and Reagents:

  • Recombinant human PDE4B enzyme

  • Cyclic AMP (cAMP) substrate

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Fluorescently labeled anti-cAMP antibody (for detection)

  • Microplate reader

2. Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Reaction: In a microplate, add the PDE4B enzyme to wells containing the diluted compounds or a vehicle control.

  • Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Quantify the amount of remaining cAMP using a suitable detection method, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: PDE4 Inhibition

PDE4_Inhibition cAMP cAMP PDE4 PDE4 cAMP->PDE4 PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC AMP 5'-AMP (inactive) PDE4->AMP Anti_Inflammatory Anti-inflammatory Response PKA_EPAC->Anti_Inflammatory Pyrazoles This compound Derivatives Pyrazoles->PDE4 Inhibition

Mechanism of PDE4 inhibition by this compound derivatives.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.

CompoundCell LineIC50 (µM)Reference(s)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) Hep3.25 µg/mL
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) Hep6.92 µg/mL
Compound 6b (pyrazole derivative) HNO-9710.5
Compound 6d (pyrazole derivative) HNO-9710
Compound 5f (1,3,5-triazine-based pyrazole derivative) MCF-70.3951
Compound 5g (1,3,5-triazine-based pyrazole derivative) MCF-70.2869
Compound 5h (1,3,5-triazine-based pyrazole derivative) MCF-70.2294

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials and Reagents:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening cluster_workflow In Vitro Cytotoxicity Assay Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Pyrazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Workflow for screening the anticancer activity of pyrazole derivatives.

References

A Comparative Spectroscopic Investigation of 3,5-Dimethylpyrazole Complexes with Divalent Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectral analysis of 3,5-Dimethylpyrazole complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) is presented, offering a comparative guide for researchers in coordination chemistry and drug development. This guide summarizes key spectroscopic data in structured tables, provides detailed experimental protocols, and visualizes the synthetic and analytical workflow.

The coordination chemistry of pyrazole (B372694) derivatives is of significant interest due to their versatile applications in catalysis, materials science, and medicinal chemistry. This compound (dmpz) is a readily available and versatile ligand that forms stable complexes with a variety of metal ions. The spectral properties of these complexes provide crucial insights into their electronic structure, coordination environment, and bonding characteristics. This guide offers a comparative overview of the spectral features of this compound complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and its complexes with Co(II), Ni(II), Cu(II), and Zn(II). These values have been compiled from various studies and are presented to facilitate a direct comparison of their spectroscopic properties.

Infrared (FT-IR) Spectral Data

The FT-IR spectra of the metal complexes show characteristic shifts in the vibrational frequencies of the this compound ligand upon coordination to the metal ion. The most significant changes are typically observed for the N-H and C=N stretching vibrations.

Compound/Complexν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)Reference
This compound (dmpz) ~3200-3400 (broad)~1590-[1]
[Co(dmpz)₄Cl₂] ShiftedShifted to lower frequency~450-500
[Ni(dmpz)₄Cl₂] ShiftedShifted to lower frequency~450-500
[Cu(dmpz)₄Cl₂] ShiftedShifted to lower frequency~450-500
[Zn(dmpz)₂Cl₂] ShiftedShifted to lower frequency~450-500[2]

Note: Specific peak positions can vary depending on the full complex structure and experimental conditions. "Shifted" indicates a change in the peak position upon complexation.

UV-Visible (UV-Vis) Spectral Data

The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the metal ion and its coordination geometry.

Complexλ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)AssignmentProbable GeometryReference
[Co(dmpz)₄Cl₂] ~520, ~630~10-50d-d transitionsOctahedral
[Ni(dmpz)₄Cl₂] ~400, ~650, ~750~5-30d-d transitionsOctahedral
[Cu(dmpz)₄Cl₂] ~600-800 (broad)~50-150d-d transitionsDistorted Octahedral/Square Planar
[Zn(dmpz)₂Cl₂] No d-d transitions-Ligand-to-Metal Charge Transfer (LMCT)Tetrahedral[2]

Note: λ_max and ε values are approximate and can be influenced by the solvent and specific counter-ions.

¹H NMR Spectral Data

¹H NMR spectroscopy is particularly useful for characterizing diamagnetic complexes, such as those of Zn(II). The chemical shifts of the ligand protons are sensitive to the coordination environment. For paramagnetic complexes of Co(II), Ni(II), and Cu(II), the NMR signals are typically broadened and significantly shifted, making detailed analysis challenging.

Compound/Complexδ (C3-CH₃) (ppm)δ (C5-CH₃) (ppm)δ (C4-H) (ppm)δ (N-H) (ppm)Reference
This compound (dmpz) ~2.2~2.2~5.8~12.0 (broad)[3][4]
[Zn(dmpz)₂(RCOO)₂] ~2.18~2.42~5.79Shifted and broadened[5]

Note: Chemical shifts are typically recorded in CDCl₃ or DMSO-d₆ and are referenced to TMS. The values for the zinc complex are illustrative and can vary with the co-ligand (RCOO).

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectral analysis of this compound metal complexes.

Synthesis of this compound Complexes

A general method for the synthesis of this compound (dmpz) complexes with divalent metal chlorides is as follows:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent, such as ethanol (B145695) or methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, or ZnCl₂) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand is typically 1:2 or 1:4.

  • Precipitation and Isolation: The resulting metal complex often precipitates out of the solution upon stirring for a few hours. The precipitate is then collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The final product is dried in a desiccator over a suitable drying agent.

FT-IR Spectroscopy

Infrared spectra are typically recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

  • Sample Preparation: Solid samples are prepared as KBr pellets. A small amount of the dried complex is ground with anhydrous KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Solution Preparation: Solutions of the metal complexes of known concentration (typically 10⁻³ to 10⁻⁴ M) are prepared in a suitable solvent (e.g., ethanol, methanol, or DMF) that does not absorb in the region of interest.

  • Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). The spectrum is recorded over a specified wavelength range (e.g., 200-900 nm), using the pure solvent as a reference.

¹H NMR Spectroscopy

¹H NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: A few milligrams of the complex (primarily diamagnetic complexes like Zn(II)) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample solution is placed in an NMR tube, and the spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis dmpz This compound (Ligand) reaction Reaction & Stirring dmpz->reaction metal_salt Metal(II) Salt (e.g., MCl₂) metal_salt->reaction solvent Solvent (e.g., Ethanol) solvent->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying complex [M(dmpz)ₓCl₂] Complex drying->complex ftir FT-IR Spectroscopy complex->ftir Characterization uv_vis UV-Vis Spectroscopy complex->uv_vis nmr ¹H NMR Spectroscopy (for Zn(II) complex) complex->nmr

Caption: Experimental workflow for the synthesis and spectral analysis of metal-dmpz complexes.

This guide provides a foundational comparison of the spectral properties of this compound complexes with Co(II), Ni(II), Cu(II), and Zn(II). The presented data and protocols can serve as a valuable resource for researchers designing and characterizing new metal-based compounds for various applications. Further detailed studies on individual complexes are recommended for a more in-depth understanding of their specific properties.

References

Performance of 3,5-Dimethylpyrazole-based ligands versus other N-donor ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 3,5-Dimethylpyrazole-Based Ligands

Introduction

Nitrogen-donor (N-donor) ligands are fundamental building blocks in coordination chemistry, forming stable complexes with a vast array of metal ions.[1] These complexes are pivotal in fields ranging from industrial catalysis to medicinal chemistry.[2] Among the diverse families of N-donor ligands, pyrazole-based compounds have emerged as exceptionally versatile and effective.[3] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, allows for flexible coordination modes and the ability to fine-tune steric and electronic properties through substitution.[3]

This guide focuses specifically on this compound-based ligands, a subclass that has garnered significant attention. The methyl groups at the 3 and 5 positions provide steric bulk, which can enhance the stability of the resulting metal complexes and influence the selectivity of catalytic reactions. Furthermore, these ligands serve as precursors to widely studied multidentate ligands, such as tris(pyrazolyl)borates and tris(pyrazolyl)methanes. This guide offers an objective comparison of the performance of this compound-based ligands against other N-donor ligands, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Performance in Homogeneous Catalysis

This compound-based ligands have proven effective in a variety of metal-catalyzed reactions, particularly in oxidation and carbon-carbon coupling reactions. Their performance is often compared to other heterocyclic N-donor ligands like imidazoles and pyridines.

A common benchmark reaction is the oxidation of catechol to o-quinone, which mimics the activity of the catecholase enzyme. Copper complexes incorporating pyrazole-based ligands are frequently used for this transformation. The steric hindrance from the 3,5-dimethyl groups can create a specific coordination environment around the metal center, influencing catalytic activity. Studies have shown that the nature of the ligand, the metal salt's counter-ion, and the solvent all significantly impact the reaction rate.[4][5] For instance, in the copper-catalyzed oxidation of catechol, a complex formed with a this compound-derived ligand and CuSO₄ can exhibit high catalytic activity.[6]

While pyrazole-based ligands are highly effective, their performance relative to other N-donors is context-dependent. In CO₂ hydrogenation reactions catalyzed by iridium(III) complexes, ligands containing a protic pyrazole (B372694) group showed better catalytic activity than their N-methylpyrazole counterparts. However, their overall performance was less prominent when compared to analogous imidazole (B134444) complexes in the same study.[7] This highlights that the choice of N-donor ligand must be tailored to the specific catalytic transformation and metal center.

Quantitative Comparison in Catechol Oxidation

The following table summarizes the catalytic performance of copper(II) complexes with various pyrazole-based ligands in the oxidation of catechol to o-quinone. The data is collated from studies using similar experimental conditions for a valid comparison.

Ligand/PrecursorMetal SaltSolventReaction Rate (μmol L⁻¹ min⁻¹)Reference
(3,5-dimethyl-pyrazol-1-yl)-methanol derivative (L3)CuSO₄Methanol8.71[6]
Nitro functional pyrazole derivative (L2)CuSO₄Methanol14.12[4]
Nitro functional pyrazole derivative (L2)Cu(CH₃COO)₂Methanol10.21[4]
Bipyrazolic Tripodal Compound (L3)Cu(CH₃COO)₂Methanol2.44[8]
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene (L1)Cu(CH₃COO)₂Methanol4.46[8]

Performance in Medicinal and Bioinorganic Chemistry

In drug development, this compound is a privileged scaffold, appearing in numerous bioactive molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

One notable area of research is the development of phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases like asthma and COPD.[9] The pyrazole ring serves as a core structural element that interacts with the enzyme's active site. Comparative studies have been conducted to evaluate the efficacy of pyrazole derivatives against other N-heterocycles, such as triazoles. In one study designing PDE4 inhibitors, a series of compounds containing a 1,2,4-triazole (B32235) moiety consistently showed higher inhibitory activity against the PDE4B isoform than the corresponding pyrazole-attached derivatives.[10] This suggests that for this particular biological target, the arrangement of nitrogen atoms in the triazole ring may allow for more favorable interactions within the active site.[10]

The table below presents a comparison of the in-vitro inhibitory activity of pyrazole-based compounds versus triazole-based compounds against the PDE4B enzyme.

Quantitative Comparison of PDE4B Inhibition
Compound SeriesLead CompoundTargetIC₅₀ (μM)Reference
Pyrazole Derivatives (Series I)Ia PDE4B4.13[10]
Pyrazole Derivatives (Series I)Id PDE4B2.98[10]
Triazole Derivatives (Series II)IIa PDE4B1.95[10]
Triazole Derivatives (Series II)IIk PDE4B0.98[10]

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are crucial for validating and comparing the performance of ligands. Below are representative methodologies for the synthesis of a this compound-based ligand and its application in a catalytic reaction.

Protocol 1: Synthesis of this compound

This protocol is based on the classical condensation reaction between a β-diketone and a hydrazine (B178648) source.[11][12]

  • Reagents and Setup:

    • Acetylacetone (B45752) (2,4-pentanedione)

    • Hydrazine sulfate (B86663) or hydrazine hydrate

    • 10% Sodium hydroxide (B78521) solution

    • Ether

    • Anhydrous potassium carbonate

    • A 1-L round-bottomed flask equipped with a magnetic stirrer, separatory funnel, and thermometer, placed in an ice bath.

  • Procedure:

    • Dissolve 0.50 moles of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution in the flask.[11]

    • Cool the mixture to 15°C in the ice bath.[11]

    • Add 0.50 moles of acetylacetone dropwise over 30 minutes, maintaining the temperature at approximately 15°C with constant stirring.[11]

    • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[11]

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with 125 mL of ether. Separate the layers.

    • Extract the aqueous layer four more times with 40 mL portions of ether.[11]

    • Combine all ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[11]

    • Remove the ether via distillation. The resulting residue is crystalline this compound.

    • The product can be further purified by recrystallization from petroleum ether. The typical yield is 73–81%.[11]

Protocol 2: Catalytic Oxidation of Catechol

This protocol describes a typical procedure for evaluating the catalytic activity of an in situ generated copper-pyrazole complex in the oxidation of catechol.[4][13]

  • Reagents and Equipment:

    • Methanol (spectroscopic grade)

    • Stock solution of the pyrazole-based ligand (e.g., 2 x 10⁻³ mol L⁻¹) in methanol.

    • Stock solution of a copper(II) salt (e.g., CuSO₄, 2 x 10⁻³ mol L⁻¹) in methanol.

    • Stock solution of catechol (0.1 mol L⁻¹) in methanol.

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure for In Situ Catalyst Formation and Kinetic Measurement:

    • In a quartz cuvette, mix 0.15 mL of the copper(II) salt solution with 0.15 mL of the ligand solution to form the complex in situ (for a 1:1 ligand-to-metal ratio).[4]

    • To this mixture, add 2.0 mL of the catechol solution.[4]

    • Immediately begin monitoring the reaction using the UV-Vis spectrophotometer.

    • Record the increase in absorbance at 390 nm, which corresponds to the formation of o-quinone, as a function of time.[4]

    • The initial reaction rate can be calculated from the slope of the absorbance vs. time plot using the Beer-Lambert law.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product acetylacetone Acetylacetone (β-Diketone) reaction Condensation Reaction (Aqueous Alkali, ~15°C) acetylacetone->reaction hydrazine Hydrazine Source (e.g., Hydrazine Sulfate) hydrazine->reaction extraction Liquid-Liquid Extraction (Ether/Water) reaction->extraction drying Drying (Anhydrous K₂CO₃) extraction->drying evaporation Solvent Evaporation drying->evaporation product Crude this compound evaporation->product purification Recrystallization (Petroleum Ether) product->purification final_product Pure this compound purification->final_product

Catalytic Cycle for Catechol Oxidation

G cat_start [L-Cu(II)₂(OH)₂] cat_substrate [L-Cu(II)₂(Catechol)] cat_start->cat_substrate Substrate Binding h2o H₂O cat_start->h2o cat_reduced [L-Cu(I)₂(o-quinone)] cat_substrate->cat_reduced Intramolecular Electron Transfer cat_reduced->cat_start Re-oxidation quinone o-Quinone (Product) cat_reduced->quinone catechol Catechol (Substrate) catechol->cat_substrate o2 O₂ + 2H⁺ o2->cat_start

Mechanism of PDE4 Inhibition

G cluster_pathway Cellular Signaling cluster_inhibition Enzymatic Regulation ATP ATP AC Adenylate Cyclase cAMP cAMP (Active) PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis AMP AMP (Inactive) PKA Protein Kinase A (PKA) response Downstream Anti-inflammatory Effects PDE4->AMP Inhibitor Pyrazole or Triazole Inhibitor Inhibitor->PDE4 Blocks Active Site

References

A Comparative Study of Isocyanate Blocking Agents: 3,5-Dimethylpyrazole (3,5-DMP) vs. Methyl Ethyl Ketoxime (MEKO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common blocking agents for isocyanates: 3,5-dimethylpyrazole (3,5-DMP) and methyl ethyl ketoxime (MEKO). The selection of an appropriate blocking agent is critical in the formulation of one-component (1K) polyurethane systems, influencing storage stability, curing conditions, and the final properties of the cured material. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes important concepts to aid in the selection process.

Executive Summary

This compound (3,5-DMP) and Methyl Ethyl Ketoxime (MEKO) are two of the most widely used blocking agents for isocyanates in various applications, including coatings, adhesives, and elastomers. The primary difference between them lies in their deblocking temperature, with 3,5-DMP generally deblocking at a lower temperature than MEKO. This lower curing temperature can offer advantages in terms of energy savings and suitability for temperature-sensitive substrates. Furthermore, studies have indicated that 3,5-DMP can provide superior performance in terms of resistance to yellowing upon overbaking and improved acid etch resistance compared to MEKO.

Performance Data

The following tables summarize the key quantitative data for 3,5-DMP and MEKO as blocking agents for isocyanates.

PropertyThis compound (3,5-DMP)Methyl Ethyl Ketoxime (MEKO)Reference
Deblocking Temperature Range (°C) 110 - 120140 - 160[1]
Yellowing on Overbake No significant yellowingSignificant yellowing[2]
Acid Etch Resistance Higher resistanceLower resistance[2]

Note: Deblocking temperatures can be influenced by the specific isocyanate used, the presence of catalysts, and the analytical method employed for determination.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 3,5-DMP and MEKO are provided below.

Determination of Deblocking Temperature

The deblocking temperature is a critical parameter for a blocked isocyanate and can be determined using several analytical techniques.

1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow to or from a sample as a function of temperature or time. The deblocking process is an endothermic event, which is observed as a peak in the DSC thermogram.

  • Procedure:

    • A small amount of the blocked isocyanate sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The temperature at which the endothermic peak corresponding to the deblocking reaction begins is taken as the initial deblocking temperature. The peak maximum is also often reported.

2. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature. Deblocking results in the release of the blocking agent, leading to a weight loss that can be detected by TGA.

  • Procedure:

    • A small amount of the blocked isocyanate sample (typically 5-10 mg) is placed in a TGA sample pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

    • The temperature at which a significant weight loss begins is considered the onset of deblocking. The temperature at 5% weight loss is often reported as the deblocking temperature.[3]

3. Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy can be used to monitor the disappearance of the blocked isocyanate bond and the appearance of the free isocyanate (NCO) group, which has a characteristic absorption band around 2250-2270 cm⁻¹.

  • Procedure:

    • A thin film of the blocked isocyanate is cast on a suitable substrate (e.g., a KBr salt plate).

    • The sample is placed in a heated cell within the FTIR spectrometer.

    • FTIR spectra are recorded at various increasing temperatures.

    • The temperature at which the NCO peak at ~2270 cm⁻¹ starts to appear is taken as the deblocking temperature.

Evaluation of Yellowing Resistance
  • Principle: This test assesses the color stability of a cured coating upon exposure to elevated temperatures, simulating an "overbake" scenario in an industrial setting.

  • Procedure:

    • Prepare clearcoat formulations containing the 3,5-DMP-blocked and MEKO-blocked isocyanates.

    • Apply the coatings to a white base-coated panel.

    • Cure the panels under standard conditions (e.g., 140°C for 30 minutes).

    • Subject the cured panels to an additional heating cycle at a higher temperature (e.g., 150°C for 30 minutes).[2]

    • Visually assess and/or use a colorimeter to quantify the degree of yellowing of the coatings.

Evaluation of Acid Etch Resistance
  • Principle: This test evaluates the resistance of a cured coating to damage by acidic substances, which is a critical performance parameter for automotive clearcoats.

  • Procedure:

    • Apply and cure the clearcoat formulations on test panels as described above.

    • Place several drops of a 10% sulfuric acid solution onto the surface of the cured coating.[2]

    • Heat the panel on a gradient temperature bar or in an oven with increasing temperature.

    • Record the temperature at which the coating begins to show signs of damage, such as blistering, discoloration, or etching.[2]

Visualizations

The following diagrams illustrate key concepts related to the blocking and deblocking of isocyanates.

G cluster_0 Blocking Reaction cluster_1 Deblocking Reaction Isocyanate (R-N=C=O) Isocyanate (R-N=C=O) Blocked Isocyanate (R-NH-CO-B) Blocked Isocyanate (R-NH-CO-B) Isocyanate (R-N=C=O)->Blocked Isocyanate (R-NH-CO-B) + H-B Blocking Agent (H-B) Blocking Agent (H-B) Blocking Agent (H-B)->Blocked Isocyanate (R-NH-CO-B) Blocked Isocyanate_2 Blocked Isocyanate (R-NH-CO-B) Free Isocyanate (R-N=C=O) Free Isocyanate (R-N=C=O) Blocked Isocyanate_2->Free Isocyanate (R-N=C=O) Heat Released Blocking Agent (H-B) Released Blocking Agent (H-B) Blocked Isocyanate_2->Released Blocking Agent (H-B)

Caption: General mechanism of isocyanate blocking and deblocking.

G Start Start Prepare Blocked Isocyanate Formulations Prepare Formulations (3,5-DMP vs. MEKO) Start->Prepare Blocked Isocyanate Formulations Apply Coatings to Substrate Apply Coatings to Substrate Prepare Blocked Isocyanate Formulations->Apply Coatings to Substrate Cure at Deblocking Temperature Cure at Deblocking Temperature Apply Coatings to Substrate->Cure at Deblocking Temperature Performance Evaluation Performance Evaluation Cure at Deblocking Temperature->Performance Evaluation Deblocking Temperature Analysis (DSC, TGA, FTIR) Deblocking Temperature Analysis (DSC, TGA, FTIR) Performance Evaluation->Deblocking Temperature Analysis (DSC, TGA, FTIR) Yellowing Resistance Test Yellowing Resistance Test Performance Evaluation->Yellowing Resistance Test Acid Etch Resistance Test Acid Etch Resistance Test Performance Evaluation->Acid Etch Resistance Test End End Deblocking Temperature Analysis (DSC, TGA, FTIR)->End Yellowing Resistance Test->End Acid Etch Resistance Test->End

Caption: Experimental workflow for comparing blocking agents.

G cluster_dmp This compound (3,5-DMP) cluster_meko Methyl Ethyl Ketoxime (MEKO) dmp_structure meko_structure

Caption: Chemical structures of 3,5-DMP and MEKO.

References

Validating the Inhibitory Effect of 3,5-Dimethylpyrazole on Soil Microbial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitrification inhibitor 3,5-Dimethylpyrazole (DMP) and its effects on soil microbial activity. Its performance is evaluated against other common nitrification inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Performance Comparison of Nitrification Inhibitors

The efficacy of nitrification inhibitors is crucial for improving nitrogen use efficiency in agriculture and mitigating environmental nitrogen losses. This section compares the performance of this compound (DMP) and its close analogue 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) with other widely used inhibitors, Dicyandiamide (DCD) and Nitrapyrin.

Inhibition of Nitrification

Nitrification inhibitors primarily function by slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) by soil microorganisms. The following table summarizes the comparative efficacy of DMP/DMPP, DCD, and Nitrapyrin in inhibiting nitrification. It is important to note that much of the comparative research has been conducted on DMPP, a commercially significant pyrazole (B372694) derivative that serves as a representative for DMP.[1]

InhibitorSoil TypeN₂O Emission Reduction (%)Key Findings
DMPP Clayey56%[1]Effective in a variety of soil types.[1]
Loamy30%[1]Application of 0.025 g DMP kg⁻¹ dry soil showed the strongest inhibitory effect on N transformation in brown soil.[2]
Sandy88%[1]The half-life of DMPP in soil is approximately 9.2 days.[3]
DCD Clayey86%[1]Generally more effective in heavier textured soils.[1]
Loamy47%[1]Has a longer half-life in soil (approximately 16 days) compared to DMPP and nitrapyrin.[3]
Sandy33%[1]
Nitrapyrin VariousVariableIts effectiveness can be influenced by soil temperature.[4]
Has a half-life of approximately 10 days in soil.[3]
Effects on Soil Enzyme Activity

Nitrification inhibitors can have varied effects on the activity of different soil enzymes involved in the nitrogen cycle. A study on 3,5-DMP demonstrated a dose-dependent impact on key soil enzymes.[2]

EnzymeEffect of 3,5-DMPConcentration for Strongest Effect
Nitrate Reductase Decreased activity[2]0.025 g kg⁻¹ dry soil[2]
Nitrite (B80452) Reductase Increased activity[2]0.025 g kg⁻¹ dry soil[2]
Dehydrogenase Increased activity[2]0.025 g kg⁻¹ dry soil[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of compounds on soil microbial activity.

Soil Incubation for Nitrification Inhibition Assay

This protocol is designed to evaluate the effectiveness of nitrification inhibitors in a controlled laboratory setting.

Materials:

  • Fresh soil samples, sieved (<2 mm)

  • Nitrification inhibitor (e.g., 3,5-DMP)

  • Ammonium-based nitrogen fertilizer (e.g., (NH₄)₂SO₄)

  • Incubation vessels (e.g., 250 ml flasks)

  • Deionized water

  • 2M Potassium Chloride (KCl) solution for extraction

Procedure:

  • Soil Preparation: Weigh 20 g of air-dried soil into each incubation flask. Adjust the soil moisture to 40% of its water-holding capacity and pre-incubate at 25°C for 24 hours to stabilize the microbial community.

  • Treatment Application: Prepare solutions of the nitrification inhibitor at desired concentrations. Add the inhibitor solution and the ammonium sulfate (B86663) solution (e.g., to achieve a final concentration of 50 mg N kg⁻¹ soil) to the soil. A control group with only ammonium sulfate and no inhibitor should be included.

  • Incubation: Adjust the final soil moisture to 60% of the water-holding capacity. Seal the flasks with perforated film to allow for gas exchange and incubate in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 21, and 28 days).

  • Sampling and Extraction: At each sampling time point, extract the soil with 2M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for 1 hour.

  • Analysis: Filter the extracts and analyze for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using standard colorimetric methods or an automated flow injection analyzer.

  • Calculation of Inhibition Rate: The nitrification inhibition rate can be calculated using the following formula:

    • Inhibition (%) = [(NO₃⁻-N in control) - (NO₃⁻-N in treatment)] / (NO₃⁻-N in control) x 100[5]

Soil Dehydrogenase Activity Assay

This assay measures the activity of intracellular dehydrogenase enzymes, which is an indicator of overall soil microbial activity.

Materials:

Procedure:

  • Sample Preparation: Place 1 g of fresh soil into a test tube.

  • Reaction Mixture: Add 0.2 ml of 3% TTC solution and 0.5 ml of 1% glucose solution to the soil.

  • Incubation: Incubate the tubes in the dark at 37°C for 24 hours.

  • Extraction: After incubation, add 10 ml of methanol or acetone to each tube and shake vigorously to extract the triphenyl formazan (B1609692) (TPF) formed.

  • Measurement: Filter the extract and measure the absorbance of the red-colored TPF at 485 nm using a spectrophotometer.

  • Quantification: The dehydrogenase activity is expressed as µg TPF g⁻¹ soil h⁻¹.

Soil Nitrate and Nitrite Reductase Activity Assays

These assays determine the activity of enzymes involved in the reduction of nitrate and nitrite.

Nitrate Reductase Assay:

  • Principle: Measures the production of nitrite from nitrate.[6]

  • Procedure: Incubate soil samples with a buffered nitrate solution. The reaction is stopped, and the amount of nitrite produced is determined colorimetrically after diazotization with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.[7][8]

Nitrite Reductase Assay:

  • Principle: Measures the disappearance of nitrite.

  • Procedure: Incubate soil samples with a buffered nitrite solution. The remaining nitrite concentration is measured colorimetrically at the end of the incubation period.

Mechanism of Action and Pathway Visualization

This compound and other pyrazole-based nitrification inhibitors primarily target the first step of nitrification, the oxidation of ammonia (B1221849) to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO) . The inhibitory mechanism involves the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme.[9] By binding to these copper ions, DMP effectively inactivates the enzyme, thus blocking the nitrification pathway.

Nitrification Pathway and Inhibition by DMP

The following diagram illustrates the nitrification pathway and the point of inhibition by this compound.

Nitrification_Pathway NH4 Ammonium (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH Oxidation NO2 Nitrite (NO₂⁻) NH2OH->NO2 Oxidation NO3 Nitrate (NO₃⁻) NO2->NO3 Oxidation AMO Ammonia Monooxygenase (AMO) Enzyme AMO->NH4 HAO Hydroxylamine Oxidoreductase (HAO) HAO->NH2OH NXR Nitrite Oxidoreductase (NXR) NXR->NO2 DMP This compound (DMP) DMP->AMO Inhibition Cu Copper (Cu²⁺) Cofactor Cu->AMO

Caption: Inhibition of the nitrification pathway by this compound (DMP).

Experimental Workflow for Validating Inhibitory Effect

The logical flow for validating the inhibitory effect of a compound like 3,5-DMP on soil microbial activity is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation soil_prep Soil Sample Preparation incubation Soil Incubation with Inhibitor and N-source soil_prep->incubation inhibitor_prep Inhibitor Solution Preparation inhibitor_prep->incubation sampling Periodic Sampling incubation->sampling extraction KCl Extraction sampling->extraction enzyme_assays Enzyme Activity Assays sampling->enzyme_assays n_analysis NH₄⁺ and NO₃⁻ Analysis extraction->n_analysis inhibition_rate Calculate Nitrification Inhibition Rate n_analysis->inhibition_rate enzyme_effect Determine Effect on Enzyme Activities enzyme_assays->enzyme_effect comparison Compare with Alternatives inhibition_rate->comparison enzyme_effect->comparison

Caption: Workflow for validating the inhibitory effect of 3,5-DMP.

References

Cross-Validation of Analytical Techniques for 3,5-Dimethylpyrazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two robust analytical techniques for the quantification of 3,5-Dimethylpyrazole: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is based on validated methodologies and provides the necessary data for an informed decision on technique selection.

Comparative Overview of Analytical Methods

The choice between HPLC-DAD and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Both methods offer high precision and accuracy, but they operate on different principles of separation and detection. HPLC-DAD separates compounds based on their polarity and interaction with a stationary phase, followed by detection using UV-Vis absorbance. In contrast, GC-MS separates volatile compounds based on their boiling points and provides mass-to-charge ratio information for highly specific detection.

The following table summarizes the quantitative performance data for validated HPLC-DAD and representative GC-MS methods for the analysis of this compound.

Performance CharacteristicHPLC-DADGC-MS (Representative Data)
Linearity (Concentration Range) 1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.130 µg/mL[1]~0.05 µg/mL[2]
Limit of Quantification (LOQ) 0.395 µg/mL[1]~0.1 µg/mL[2]
Accuracy (Recovery) 95.6 - 103.3%[3][4]85 - 115%[2]
Precision (%RSD) < 1.5%< 15%[2]

Experimental Protocols

Detailed methodologies for both HPLC-DAD and a representative GC-MS method are provided below. These protocols are based on established and validated procedures.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method was developed and validated for the determination of this compound in fertilizer samples.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water mixture.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: A linear response was observed in the concentration range of 1-100 µg/mL.[1]

  • Limit of Detection (LOD): Determined to be 0.130 µg/mL.[1]

  • Limit of Quantification (LOQ): Determined to be 0.395 µg/mL.[1]

  • Accuracy: Recovery rates were found to be between 95.6% and 103.3%.[3][4]

  • Precision: Intra- and inter-day precision showed a relative standard deviation (RSD) of less than 1.5%.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound, adapted from a validated method for a similar pyrazole (B372694) compound.[2]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.

  • DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Quantifier Ion: m/z 96 (Molecular Ion, M⁺).

    • Qualifier Ions: m/z 81, m/z 54.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the aqueous sample, add 1 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (bottom) layer to a clean vial.

  • The extract is ready for GC-MS analysis.

Cross-Validation Workflow

The cross-validation of analytical techniques is a critical step to ensure the reliability and interchangeability of data. The following diagram illustrates a logical workflow for the cross-validation of the HPLC-DAD and GC-MS methods for this compound quantification.

cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation cluster_2 Acceptance & Implementation HPLC_Dev HPLC-DAD Method Development HPLC_Val HPLC-DAD Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) GCMS_Dev->GCMS_Val Sample_Prep Prepare Standard & Spiked Samples Analyze_HPLC Analyze Samples by Validated HPLC-DAD Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by Validated GC-MS Sample_Prep->Analyze_GCMS Data_Comp Compare Quantitative Results Analyze_HPLC->Data_Comp Analyze_GCMS->Data_Comp Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Data_Comp->Stat_Analysis Acceptance Define Acceptance Criteria (e.g., % Difference < 15%) Stat_Analysis->Acceptance Decision Decision on Method Interchangeability Acceptance->Decision

Caption: Workflow for the cross-validation of HPLC-DAD and GC-MS methods.

References

Performance of 3,5-Dimethylpyrazole in Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nitrification inhibitor 3,5-Dimethylpyrazole (DMP), benchmarking its performance across various soil types and comparing its efficacy with other common nitrification inhibitors. The information presented is supported by experimental data to aid researchers and professionals in assessing its potential applications.

Introduction to this compound (DMP) as a Nitrification Inhibitor

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen losses through nitrate leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts. Nitrification inhibitors are compounds that temporarily suppress the activity of ammonia-oxidizing microorganisms, thereby retaining nitrogen in the more stable ammonium (B1175870) form for longer periods.

This compound (DMP) is a heterocyclic organic compound that has been investigated for its potential as a nitrification inhibitor. It belongs to the pyrazole (B372694) family of compounds, which are known to chelate the copper atoms in the active site of the ammonia monooxygenase (AMO) enzyme, the key enzyme in the first step of nitrification. While the isomer 3,4-dimethylpyrazole phosphate (B84403) (DMPP) is more widely studied and commercially available, research on 3,5-DMP provides valuable insights into its efficacy and potential applications.

Benchmarking in Different Soil Types

The effectiveness of any nitrification inhibitor is significantly influenced by soil properties such as texture, pH, and organic matter content.

A study comparing the performance of 3,5-DMP in a clay loam and a sandy loam soil found that the inhibitor's efficacy was influenced by soil texture and water content. In the sandy loam soil, 3,5-DMP provided more consistent inhibition of nitrification across a range of water-filled pore spaces (35%, 55%, and 85%). In contrast, in the clay loam soil, the inhibition was less consistent, suggesting that the higher clay and organic matter content might lead to greater adsorption of the inhibitor, reducing its availability to act on nitrifying microorganisms.

Another investigation into the effects of this compound phosphate (DMPZP) in a brown soil demonstrated its ability to significantly inhibit the oxidation of soil ammonium.[1] The study found that the inhibitory effect was dose-dependent, with higher application rates leading to greater retention of ammonium-N and lower accumulation of nitrate-N.[1]

Comparative Performance Data

The following tables summarize the performance of 3,5-DMP and its phosphate form (DMPZP) from available studies.

Table 1: Effect of this compound Phosphate (DMPZP) on Soil Mineral Nitrogen (Brown Soil)

Treatment (as % of applied N)Days after ApplicationNH₄⁺-N Concentration (mg/kg)NO₃⁻-N Concentration (mg/kg)Apparent Nitrification Inhibition Rate (%)
Control (0%)7LowerHigher0
DMPZP (1.0%)7Significantly HigherSignificantly Lower29.3
DMPZP (2.0%)7Significantly HigherSignificantly Lower41.7
Control (0%)14LowerHigher0
DMPZP (1.0%)14Significantly HigherSignificantly Lower18.6
DMPZP (2.0%)14Significantly HigherSignificantly Lower34.3

Data synthesized from a study on the effects of this compound phosphate (DMPZP) in a brown soil.[1]

Comparison with Alternative Nitrification Inhibitors

A key aspect of evaluating a nitrification inhibitor is its performance relative to other established compounds.

This compound Phosphate (DMPZP) vs. Dicyandiamide (B1669379) (DCD)

A direct comparative study between 3,5-DMPZP and dicyandiamide (DCD) in an aerobic incubation test revealed important differences in their efficacy. When applied at the same dosage relative to the applied nitrogen, DCD initially showed a higher efficacy in inhibiting nitrification.[1] However, when the application rate of DMPZP was doubled, it demonstrated a lower efficacy than DCD at the standard rate.[1]

Interestingly, on an equimolar basis, DMPZP was found to be significantly more effective than DCD.[1] This is attributed to the smaller molecular weight of DCD, meaning that a higher mass is required to achieve the same number of inhibitor molecules as DMPZP. The peak inhibitory effect of DMPZP was observed between 7 and 14 days after application.[1] The study also noted that both DMPZP and DCD could slow the rate of soil pH decline associated with nitrification, with no significant difference between the two inhibitors in this regard.[1]

This compound (DMP) vs. Nitrapyrin (B159567)

In a laboratory experiment conducted under high soil temperature (35°C), the performance of 3,5-DMP was compared with nitrapyrin. At recommended application rates for moderate climates (0.225-0.45 mg/kg for DMP and 0.25-0.50 mg/kg for nitrapyrin), almost all of the applied ammonium-N disappeared within one week in the soil treated with DMP, while it took two weeks in the presence of nitrapyrin.[2] This suggests that under these specific high-temperature conditions, nitrapyrin had a more persistent, albeit delayed, inhibitory effect compared to DMP at standard application rates.[2] Increasing the application rate of DMP did prolong the inhibition period.[2]

Table 2: Comparative Efficacy of 3,5-DMPZP and Dicyandiamide (DCD)

Parameter3,5-DMPZPDicyandiamide (DCD)
Efficacy at same dosage (% of applied N) Lower than DCDHigher than DMPZP
Efficacy at double DMPZP dosage Lower than DCD-
Efficacy on an equimolar basis Significantly higher than DCDLower than DMPZP
Peak Inhibition Period 7-14 days-
Effect on Soil pH Drop Slows rate, similar to DCDSlows rate, similar to DMPZP

Data synthesized from a comparative study of 3,5-DMPZP and DCD.[1]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for evaluating the performance of 3,5-DMP.

Soil Incubation Study for Nitrification Inhibition Assessment

A common method to assess the efficacy of nitrification inhibitors is through a controlled laboratory soil incubation study.

  • Soil Collection and Preparation: Soil samples from the desired locations and depths are collected, sieved to remove large debris and roots, and homogenized. The basic soil physicochemical properties (e.g., texture, pH, organic carbon, total nitrogen) are determined.

  • Experimental Setup: A known amount of soil is placed in incubation vessels (e.g., microcosms, flasks). The soil moisture is adjusted to a specific water-holding capacity, often between 50% and 60%.

  • Treatments: The experiment typically includes a control group (no inhibitor), a nitrogen fertilizer control (e.g., urea (B33335) or ammonium sulfate), and treatments with the nitrogen fertilizer combined with different concentrations of the nitrification inhibitor (e.g., 3,5-DMP). Other inhibitors like DCD or nitrapyrin are included for comparative analysis.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 25°C) in the dark for a specific period (e.g., 28 to 70 days). The vessels are usually covered with a gas-permeable film to allow for air exchange while minimizing moisture loss.

  • Sampling: Soil samples are collected destructively at regular intervals (e.g., day 1, 3, 7, 14, 21, 35, 42, 56, and 70).

  • Analysis: The soil samples are analyzed for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations.

Measurement of Ammonium and Nitrate in Soil Extracts

The concentrations of ammonium and nitrate are key indicators of nitrification activity.

  • Extraction: A subsample of the incubated soil is extracted with a solution of potassium chloride (KCl), typically 2 M.[3] The soil-to-extractant ratio is usually 1:10 (w/v). The mixture is shaken for a specified time (e.g., 1 hour) and then filtered.

  • Analysis: The filtered extract is analyzed for NH₄⁺-N and NO₃⁻-N concentrations. This can be done using various methods:

    • Colorimetric Methods: Automated colorimetric methods using a continuous flow analyzer or a spectrophotometer are common. For ammonium, the indophenol (B113434) blue method is frequently used. For nitrate, it is often reduced to nitrite (B80452) using a cadmium column, and the resulting nitrite is determined colorimetrically.

    • Distillation Methods: Ammonium can be determined by distillation with magnesium oxide, followed by titration. Nitrate can be determined by reduction to ammonium using Devarda's alloy or titanous sulfate, followed by distillation and titration.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nitrification pathway and a typical experimental workflow for evaluating nitrification inhibitors.

Nitrification Pathway and Inhibition by DMP

Nitrification_Pathway cluster_nitrification Nitrification Process cluster_inhibition Inhibition Mechanism Ammonia Ammonia (NH₃) + Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonia->Nitrite Ammonia-Oxidizing Microorganisms (AOM) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite-Oxidizing Microorganisms (NOM) DMP This compound (DMP) AMO Ammonia Monooxygenase (AMO) Enzyme DMP->AMO Inhibits Experimental_Workflow Soil_Collection Soil Collection & Preparation Incubation_Setup Incubation Setup (Control, N-Fertilizer, N + DMP) Soil_Collection->Incubation_Setup Incubation Controlled Incubation (Temperature, Moisture) Incubation_Setup->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction KCl Extraction Sampling->Extraction Analysis NH₄⁺-N and NO₃⁻-N Analysis Extraction->Analysis Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylpyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3,5-Dimethylpyrazole, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established best practices for hazardous chemical waste management and information from safety data sheets.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes and eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and potential irritation.[1]
Body Protection Laboratory coat.[1]Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[1]Minimizes inhalation of potentially harmful vapors or particulates.[1]

Hazard Classification and Data

Understanding the hazard profile of this compound is essential for its safe management.

Table 2: Hazard Information for this compound

Hazard CategoryClassification
Acute Oral Toxicity Harmful if swallowed.[2][4]
Skin Irritation Causes skin irritation.[2][4]
Eye Irritation Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The recommended and mandatory disposal pathway for this compound is through a licensed professional waste disposal service.[2] In-laboratory chemical treatment or neutralization is strongly discouraged without a thoroughly validated and compound-specific risk assessment.[5] The following steps outline the proper procedure for segregating and containing the waste before professional disposal.

Experimental Protocol: Chemical Waste Segregation and Containment
  • Waste Identification : Classify all materials contaminated with this compound as hazardous chemical waste.[1][6] This includes unused product, contaminated PPE, weighing papers, and absorbent materials from spill cleanups.[5]

  • Waste Collection (Solid) :

    • Carefully transfer solid this compound waste into a designated, sealable, and chemically compatible hazardous waste container.[1][7]

    • Avoid creating dust during the transfer.[1][2]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[7]

  • Waste Collection (Liquid) :

    • Collect solutions containing this compound in a separate, compatible liquid waste container.[1][5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[7]

    • Ensure the container is properly labeled as described above.

  • Waste Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.[7]

    • This area should be well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.[1]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.[8]

  • Final Disposal Pathway :

    • Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

    • Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[1][7]

    • The final disposal must be conducted by a licensed and approved hazardous waste disposal facility, which will typically use high-temperature incineration.[2][7]

Understanding Degradation Pathways

While not a recommended in-laboratory disposal method, understanding the potential degradation pathways of pyrazole (B372694) compounds highlights their chemical reactivity and the importance of professional disposal. Studies on similar compounds indicate that pyrazoles can be degraded under specific stress conditions, including:

  • Oxidation : The pyrazole ring can be degraded by strong oxidizing agents like ozone or hydrogen peroxide.[2][9]

  • Hydrolysis : Derivatives can be hydrolyzed under acidic or basic conditions.[9]

  • Photodegradation : Exposure to UV radiation can induce photochemical reactions leading to degradation.[9]

These processes can create by-products that may also be hazardous, reinforcing the need for controlled disposal by specialized facilities.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment : For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.[1]

  • Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.[1][2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

  • Reporting : Report the spill to your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Product - Contaminated Labware - Spill Cleanup Material waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing This compound waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact professional_disposal Final Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) ehs_contact->professional_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 3,5-Dimethylpyrazole in research and development settings. This guide provides immediate, procedural, and step-by-step guidance to ensure the well-being of laboratory personnel and compliance with safety standards. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and foster a culture of safety.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) guidelines.[1][2][3][4]

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2][5]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection A full-face respirator, dust mask type N95 (US), or type P1 (EU EN 143) particle respirator is necessary if exposure limits are exceeded or if dust is generated. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. This section outlines a comprehensive operational plan.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[1] Keep it segregated from incompatible materials and foodstuffs.[1] The storage area should be locked.[1][2]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2] Wash hands thoroughly after handling.[1][2]

  • Avoiding Contamination: Avoid contact with skin and eyes.[1][2] Prevent the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[1]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above. Inspect gloves before use and use proper glove removal technique to avoid skin contact.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and clearly labeled container.[1][2]

  • Disposal Route: Dispose of the chemical waste through an appropriate and licensed treatment and disposal facility.[1][6] Adhere to all applicable local, state, and federal regulations.

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly cleaned.[2]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Seek medical advice if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The workflow below illustrates the key steps for managing a chemical spill.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action assess Assess the Spill (Size and Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe If spill is manageable report Report the Incident assess->report If spill is large or unmanageable Call emergency services contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Avoid creating dust) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose dispose->report end End report->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpyrazole
Reactant of Route 2
3,5-Dimethylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.